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2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole Documentation Hub

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  • Product: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
  • CAS: 1373116-00-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

CAS Number: 1373116-00-7 Molecular Formula: C₁₇H₂₄F₂O₂ Molecular Weight: 298.37 g/mol [1][2] Authored by: A Senior Application Scientist Introduction: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluori...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1373116-00-7 Molecular Formula: C₁₇H₂₄F₂O₂ Molecular Weight: 298.37 g/mol [1][2]

Authored by: A Senior Application Scientist

Introduction: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated organic compound recognized for its application in the field of materials science, particularly as a component in liquid crystal displays (LCDs).[3] The strategic incorporation of fluorine atoms into the molecular structure significantly influences its physicochemical properties, such as polarity, thermal stability, and dielectric anisotropy, which are critical for the performance of liquid crystal mixtures. This guide provides a comprehensive technical overview of this compound, including a plausible synthetic pathway, detailed experimental protocols, and key characterization data, intended for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the known physical and chemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 1373116-00-7TCI Chemicals, Sigma-Aldrich[4]
Molecular Formula C₁₇H₂₄F₂O₂PubChem[2]
Molecular Weight 298.37 g/mol PubChem[2]
Appearance White to almost white powder or crystalsTCI Chemicals
Purity (by GC) >98.0%TCI Chemicals
Mesomorphic Range 50.0 to 55.0 °CTCI Chemicals
IUPAC Name 2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzenePubChem[2]
Synonyms 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzeneTCI Chemicals

Proposed Synthetic Pathway: A Williamson Ether Synthesis Approach

The molecular architecture of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, an ether, strongly suggests its synthesis via the Williamson ether synthesis.[5][6][7][8] This classic and robust method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[8] In this proposed pathway, the key disconnection is at the ether linkage, leading to two critical precursors: 2,3-difluoro-4-methoxyphenol and (trans-4-propylcyclohexyl)methanol . The latter would be activated as a tosylate or halide to facilitate the nucleophilic attack by the phenoxide.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Assembly P1_start Hydroquinone P1_step1 Methylation P1_start->P1_step1 P1_step2 Fluorination P1_step1->P1_step2 P1_end 2,3-Difluoro-4-methoxyphenol P1_step2->P1_end Final_ether Williamson Ether Synthesis P1_end->Final_ether P2_start 4-Propylcyclohexanone P2_step1 Reduction P2_start->P2_step1 P2_end (trans-4-Propylcyclohexyl)methanol P2_step1->P2_end P2_activated Activation (e.g., Tosylation) P2_end->P2_activated P2_activated->Final_ether Target 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole Final_ether->Target

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established chemical principles and analogous transformations found in the literature.

Part 1: Synthesis of Precursor 1 - 2,3-Difluoro-4-methoxyphenol

The synthesis of this fluorinated phenol can be envisioned as a multi-step process starting from a readily available precursor like 4-methoxyphenol, which itself can be synthesized from hydroquinone.[9][10] The introduction of two fluorine atoms onto the aromatic ring is the key challenge.

Step 1a: Synthesis of 4-Methoxyphenol

  • Reaction Principle: Selective O-methylation of one hydroxyl group of hydroquinone.

  • Protocol:

    • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1 mole of hydroquinone in a suitable solvent such as methanol.

    • Add 1.25 moles of sodium hydroxide (as a 10% aqueous solution) dropwise with stirring.[9]

    • Slowly add 1 mole of dimethyl sulfate, ensuring the temperature is maintained below 40°C with external cooling.[9]

    • After the addition is complete, heat the mixture at reflux for 30 minutes to ensure complete reaction and to quench any unreacted dimethyl sulfate.[9]

    • Cool the reaction mixture and isolate the crude product by filtration. The aqueous phase can be acidified and extracted to recover unreacted hydroquinone.

    • Recrystallize the crude product from a suitable solvent like petroleum ether to yield pure 4-methoxyphenol.

Step 1b: Directed Ortho-Fluorination of 4-Methoxyphenol

  • Reaction Principle: Electrophilic fluorination of the activated aromatic ring. The methoxy and hydroxyl groups will direct the electrophilic substitution. This is a challenging step that may require specialized fluorinating agents and careful optimization.

  • Protocol:

    • Dissolve 1 equivalent of 4-methoxyphenol in an appropriate anhydrous solvent (e.g., acetonitrile) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -20°C to 0°C).

    • Slowly add a solution of an electrophilic fluorinating agent (e.g., Selectfluor®) in the same solvent. The stoichiometry will need to be carefully controlled to achieve difluorination.

    • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bisulfite).

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 2,3-difluoro-4-methoxyphenol.

Part 2: Synthesis of Precursor 2 - (trans-4-Propylcyclohexyl)methanol

This precursor can be synthesized by the reduction of 4-propylcyclohexanone. The stereoselectivity of the reduction is crucial to obtain the desired trans isomer.

  • Reaction Principle: Stereoselective reduction of a ketone to an alcohol. The use of specific reducing agents can favor the formation of the thermodynamically more stable trans isomer.

  • Protocol:

    • Dissolve 4-propylcyclohexanone in a suitable solvent like tetrahydrofuran (THF) or ethanol in a reaction flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add a reducing agent known to favor the formation of the equatorial alcohol (which corresponds to the trans isomer), such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For enhanced stereoselectivity, enzymatic reduction can also be considered.[11]

    • Stir the reaction at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC or GC.

    • Carefully quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it.

    • Purify the product by distillation or chromatography to obtain (trans-4-propylcyclohexyl)methanol.[12]

Part 3: Final Assembly - Williamson Ether Synthesis

G cluster_0 Reactants cluster_1 Reaction Conditions P1 2,3-Difluoro-4-methoxyphenol Product 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole P1->Product P2_activated (trans-4-Propylcyclohexyl)methyl tosylate P2_activated->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Reaction Medium Heat Heat Heat->Product Drives Reaction

Caption: Key components of the final Williamson ether synthesis.

  • Protocol:

    • Activation of the Alcohol: Convert (trans-4-propylcyclohexyl)methanol to a better leaving group, such as a tosylate. To a solution of the alcohol and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add p-toluenesulfonyl chloride. Stir until the reaction is complete, then work up to isolate the tosylate.

    • Ether Formation: a. In a round-bottom flask, suspend 2,3-difluoro-4-methoxyphenol and a weak base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone. b. Add the (trans-4-propylcyclohexyl)methyl tosylate to the mixture. c. Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC or GC. d. After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. e. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. f. Purify the final product by column chromatography or recrystallization to yield 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole as a white solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

TechniqueExpected ResultsPurpose
Gas Chromatography (GC) A single major peak with >98.0% purity.To assess the purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) The spectra should be consistent with the proposed structure, showing characteristic signals for the aromatic protons and carbons, the methoxy group, the propyl group, the cyclohexyl ring, and the fluorine atoms.To confirm the molecular structure. The number of signals, their chemical shifts, and coupling patterns provide definitive structural information.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight (298.17 m/z for [M]⁺).To confirm the molecular weight and elemental composition.
Melting Point Analysis A sharp melting point within the mesomorphic range of 50.0-55.0°C.To assess purity and confirm the liquid crystalline properties.

Note on NMR Data: While specific spectral data is not publicly available in the search results, one can predict the expected regions for the proton signals based on standard chemical shift tables.[13] For instance, aromatic protons would appear in the 6.5-8.0 ppm range, the methoxy protons around 3.8-4.0 ppm, and the aliphatic protons of the propyl and cyclohexyl groups in the 0.8-2.0 ppm range. The -CH₂O- protons would likely be found around 3.5-4.5 ppm.

Conclusion

This technical guide outlines the key properties and a viable synthetic approach for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. The proposed multi-step synthesis, culminating in a Williamson ether synthesis, provides a logical and experimentally sound pathway for researchers. The successful synthesis and purification of this molecule are critical for its application in advanced liquid crystal display technologies, where high purity and precise molecular structure are paramount.

References

  • Google Patents. CN107963958B - Synthesis method of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
  • PubChem. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. [Link]

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]

  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • CP Lab Safety. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. [Link]

  • Google Patents. US10375365B2 - Projection system with enhanced color and contrast.
  • PubChem. [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2.... [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Labcompare. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole from Aladdin Scientific Corporation. [Link]

  • PrepChem.com. Preparation of 4-methoxyphenol. [Link]

  • Erowid. Synthesis of 4-Methoxyphenol. [Link]

  • Google Patents.
  • Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

Sources

Exploratory

physical and chemical properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole Introduction 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated liquid crystal material. Its molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Introduction

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated liquid crystal material. Its molecular architecture, featuring a rigid phenyl ring core, a flexible cyclohexyl-propyl chain, and strategically placed fluorine and methoxy substituents, is emblematic of modern mesogenic compounds designed for advanced electro-optical applications. The presence and position of the fluorine atoms are critical, as they impart specific physical properties such as high polarity, chemical stability, and unique dielectric characteristics.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for researchers, materials scientists, and professionals in drug development who may encounter or utilize such molecules in their work. We will delve into its molecular identity, physicochemical properties, a probable synthetic pathway, and the analytical techniques essential for its characterization. The narrative emphasizes the causal relationship between molecular structure and macroscopic properties, a cornerstone of materials science.

Molecular Identity and Structure

The unique properties of this compound arise directly from its distinct structural components: a difluorinated anisole head, a methoxy linkage, and a trans-4-propylcyclohexyl tail.

  • IUPAC Name: 2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene[3]

  • Synonyms: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 2,3-Difluoro-1-methoxy-4-((trans-4-propylcyclohexyl)methoxy)benzene[3][4]

  • CAS Number: 1373116-00-7[4][5]

  • Molecular Formula: C₁₇H₂₄F₂O₂[3][4]

The molecule's structure combines a polar aromatic core with a nonpolar aliphatic tail, a classic design for inducing liquid crystalline phases. The trans configuration of the cyclohexane ring is crucial for maintaining a linear, rod-like molecular shape, which facilitates the formation of ordered mesophases.

Physicochemical Properties

The bulk properties of the material are summarized below. These values are critical for predicting its behavior in formulations and devices.

PropertyValueSource
Molecular Weight 298.37 g/mol [3][4]
Appearance White to almost white crystalline powder[6]
Purity >98.0% (by GC)
Melting Point 53 °C (Mesomorphic range: 50.0 to 55.0 °C)[4]
XLogP3 (Computed) 5.8[3]
Storage Room temperature, in a cool, dark, and dry place (<15°C recommended)[6]

The high value of XLogP3 indicates significant lipophilicity, primarily due to the propylcyclohexyl tail. The melting point of 53 °C marks the transition from a solid crystalline state to a liquid or mesophase. The narrow mesomorphic range noted by some suppliers suggests the liquid crystal phase may exist in this temperature window.

Synthesis and Purification

While a specific documented synthesis for this exact molecule is not publicly detailed, a plausible and widely used method for analogous ethers is the Williamson ether synthesis. This approach offers high yields and stereo-electronic control.

Proposed Synthetic Workflow

The synthesis would likely involve the nucleophilic substitution of a halogenated intermediate with an alkoxide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps A 2,3-Difluoro-4-methoxyphenol D Step 2: Deprotonation Treat phenol (A) with a base (e.g., NaH, K₂CO₃) to form a phenoxide anion A->D B (trans-4-Propylcyclohexyl)methanol C Step 1: Halogenation Convert alcohol (B) to an alkyl halide (e.g., using PBr₃ or SOCl₂) B->C E Step 3: Williamson Ether Synthesis React the phenoxide with the alkyl halide under anhydrous conditions (e.g., in DMF or ACN) C->E D->E F Crude Product E->F G Purification (Column Chromatography on Silica Gel) F->G H Final Product: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole G->H

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol: Synthesis
  • Alkyl Halide Formation: Dissolve (trans-4-Propylcyclohexyl)methanol in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a halogenating agent (e.g., phosphorus tribromide) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice-water and extract the product with DCM. Dry the organic layer over magnesium sulfate and concentrate under vacuum to yield the crude alkyl bromide.

  • Ether Synthesis: In a separate flask under a nitrogen atmosphere, suspend a base such as potassium carbonate in anhydrous dimethylformamide (DMF). Add 2,3-Difluoro-4-methoxyphenol to the suspension and stir for 30 minutes. Add the previously synthesized alkyl bromide to the mixture. Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The techniques described are standard for organic material analysis.[7]

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal & Optical Analysis Input Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR Confirms Structure IR FTIR Spectroscopy Input->IR Identifies Functional Groups MS Mass Spectrometry Input->MS Confirms Mass DSC Differential Scanning Calorimetry (DSC) Input->DSC Determines Phase Transitions POM Polarized Optical Microscopy (POM) Input->POM Visualizes Mesophases

Caption: Standard workflow for material characterization.

Methodologies and Expected Results
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: This technique will confirm the proton environment. Expect to see signals for the aromatic protons, the methoxy group protons, the methylene bridge protons (-O-CH₂-), and a complex set of overlapping signals for the propylcyclohexyl group.

    • ¹³C-NMR: Will show distinct signals for each unique carbon atom, including the aromatic carbons, which will show splitting due to C-F coupling.

    • ¹⁹F-NMR: This is crucial for fluorinated compounds. It will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring, with characteristic coupling constants.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands. Key expected peaks include C-H stretching from the aliphatic chain, C=C stretching from the aromatic ring, C-O-C stretching from the ether linkages, and strong C-F stretching bands.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The analysis should show a prominent molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 298.37 g/mol .

Mesomorphic (Liquid Crystal) Properties

The primary application area for this molecule is in liquid crystal technologies.[6][9] Its liquid crystalline behavior is investigated using thermal analysis and microscopy. The incorporation of fluorine atoms significantly influences these properties.[2]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions. A typical experiment involves heating the sample at a controlled rate (e.g., 10 °C/min) and then cooling it at the same rate.

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

    • Heat the sample from room temperature to a point well above its expected clearing point (e.g., 100 °C) at a rate of 10 °C/min.

    • Hold at the high temperature for 2-3 minutes to erase any thermal history.

    • Cool the sample back to room temperature at 10 °C/min.

    • Perform a second heating scan to observe the transitions clearly.

  • Expected Observations: The first heating scan may show a sharp endothermic peak around 53 °C, corresponding to the melting point (Crystal → Nematic/Isotropic). The cooling scan would reveal the corresponding exothermic transitions. The presence of additional peaks would indicate the existence of different liquid crystal phases (e.g., Smectic).

Polarized Optical Microscopy (POM)

POM is used to visually identify liquid crystal phases by observing their unique textures.

  • Protocol:

    • Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

    • Heat the slide on a hot stage to melt the sample into its isotropic liquid phase (a completely dark field of view under crossed polarizers).

    • Slowly cool the sample while observing it through the microscope with crossed polarizers.

    • As the sample transitions into a liquid crystal phase, characteristic birefringent textures (e.g., Schlieren or marbled for a nematic phase) will appear.

The Role of 2,3-Difluoro Substitution

The vicinal (2,3-) difluoro substitution pattern is a deliberate design choice that profoundly impacts the molecule's electronic and physical properties.

  • Dielectric Anisotropy (Δε): Fluorine is highly electronegative, creating strong C-F dipole moments. The 2,3-difluoro arrangement results in a strong net dipole moment perpendicular to the long axis of the molecule. This leads to a negative dielectric anisotropy (Δε < 0), a critical property for liquid crystal displays that use Vertical Alignment (VA) mode technology.[1]

  • Melting Point and Viscosity: Lateral fluorine substituents can disrupt intermolecular packing, often leading to a lower melting point and reduced viscosity compared to non-fluorinated analogues.[1][2] This is advantageous for creating wide-range liquid crystal mixtures that operate efficiently at various temperatures.

  • Chemical and Photochemical Stability: The strength of the C-F bond enhances the overall stability of the molecule, making it resistant to degradation under operating conditions (e.g., exposure to UV light from a backlight).[1]

Applications and Future Directions

The primary application for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is as a component in liquid crystal mixtures for display applications. Its negative dielectric anisotropy makes it a valuable ingredient for VA-LCDs, which are known for their high contrast ratios and wide viewing angles.

While its direct use in drug development is not apparent, the study of such molecules provides valuable insights for medicinal chemists. The principles of designing molecules with specific polarities, shapes, and stabilities are universal. Furthermore, understanding the behavior of fluorinated organic molecules is relevant in designing novel therapeutics and probes where fluorine substitution is often used to modulate metabolic stability and binding affinity.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a highly engineered organic material whose properties are a direct consequence of its sophisticated molecular design. Its characterization requires a suite of analytical techniques, from spectroscopy to thermal analysis, to confirm its structure and elucidate its liquid crystalline behavior. The strategic incorporation of fluorine is key to achieving the specific dielectric properties required for modern technological applications, primarily in the field of liquid crystal displays. The principles demonstrated in its design and analysis are broadly applicable across the chemical sciences, offering valuable lessons for materials scientists and drug development professionals alike.

References

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.
  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
  • New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calcul
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Labsolu.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene deriv
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals (America).
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. CP Lab Safety.
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals (APAC).
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. MySkinRecipes.
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals (Europe).
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals.

Sources

Foundational

An In-depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole: Structure, Synthesis, and Applications in Advanced Materials

This technical guide provides a comprehensive overview of the liquid crystal intermediate, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Tailored for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the liquid crystal intermediate, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core structure, outlines a plausible and detailed synthetic pathway, and explores its significant role in the formulation of advanced liquid crystal displays.

Introduction: The Significance of Fluorinated Anisole Derivatives in Liquid Crystal Technology

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a highly specialized organic molecule that has garnered significant interest in the field of materials science, particularly in the development of liquid crystal displays (LCDs).[1] Its unique molecular architecture, characterized by a difluorinated anisole head and a flexible trans-propylcyclohexyl tail, imparts desirable properties for advanced display technologies.

The strategic incorporation of fluorine atoms into the aromatic core is a key design feature. Lateral fluorine substituents are known to have a profound impact on the mesomorphic and electronic properties of liquid crystals.[2] Specifically, the strong electronegativity and steric influence of fluorine can lead to a significant modification of the dielectric anisotropy (Δε), a crucial parameter in the performance of LCDs.[3][4] Molecules with a negative dielectric anisotropy are essential for vertical alignment (VA) mode LCDs, which are favored for their high contrast ratios and wide viewing angles. The 2,3-difluoro substitution pattern in the target molecule is designed to induce a strong lateral dipole moment, thereby contributing to a negative Δε.[3]

This guide will provide a detailed exploration of the chemical and physical properties of this compound, a step-by-step methodology for its synthesis, and a discussion of its application in the context of modern liquid crystal materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole are summarized below. These properties are critical for understanding its behavior in liquid crystal mixtures and for designing synthetic and purification protocols.

The structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is depicted in the following diagram:

Caption: Chemical structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Table 1: Physicochemical Properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

PropertyValueSource
IUPAC Name 2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene[5]
Synonyms 2,3-Difluoro-1-methoxy-4-((trans-4-propylcyclohexyl)methoxy)benzene[5]
CAS Number 1373116-00-7[6]
Molecular Formula C₁₇H₂₄F₂O₂[5]
Molecular Weight 298.37 g/mol [6]
Appearance White to almost white powder or crystal-
Melting Point 53 °C[6]
Purity ≥98%[6]

Proposed Synthetic Pathway

The overall synthetic workflow is illustrated in the following diagram:

Synthetic_Workflow A 2,3-Difluoroaniline B 2,3-Difluorophenol A->B  Diazotization & Hydrolysis   C 2,3-Difluoro-4-methoxyphenol B->C  Hydroxylation & Methylation   G 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole C->G  Williamson Ether Synthesis   D trans-4-Propylcyclohexanecarboxylic Acid E (trans-4-Propylcyclohexyl)methanol D->E  Reduction (e.g., LiAlH4)   F (trans-4-Propylcyclohexyl)methyl Tosylate E->F  Tosylation (TsCl, Pyridine)   F->G

Caption: Proposed convergent synthetic workflow for the target molecule.

Synthesis of the Aromatic Precursor: 2,3-Difluoro-4-methoxyphenol

The synthesis of the fluorinated phenolic core can be envisioned starting from commercially available 2,3-difluoroaniline.

Step 1: Diazotization of 2,3-Difluoroaniline to 2,3-Difluorophenol

This transformation is a standard method for converting an aromatic amine to a phenol.

  • Protocol:

    • Dissolve 2,3-difluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.[7][8]

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • The resulting diazonium salt solution is then carefully added to a boiling aqueous solution of sulfuric acid to hydrolyze the diazonium salt to 2,3-difluorophenol.

    • The product can be isolated by steam distillation or solvent extraction followed by purification.

Step 2: Ortho-Hydroxylation of 2,3-Difluorophenol and Subsequent Methylation

A direct and selective hydroxylation at the 4-position of 2,3-difluorophenol is challenging. A more controlled approach would involve the synthesis of 2,3-difluoroanisole followed by hydroxylation.

  • Alternative Protocol:

    • Methylate 2,3-difluorophenol to form 2,3-difluoroanisole using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.[9]

    • Introduce a hydroxyl group at the 4-position of 2,3-difluoroanisole. This can be achieved through various methods, including electrophilic hydroxylation or a multi-step process involving bromination followed by a nucleophilic substitution with a hydroxide source.

    • A plausible route involves the synthesis of 4-methoxyphenol from hydroquinone, followed by fluorination, although this can be a complex process.[10][11] Given the available starting materials, the diazotization route is more direct.

For the purpose of this guide, we will assume the successful synthesis of 2,3-difluoro-4-methoxyphenol through an optimized route from 2,3-difluoroaniline.

Synthesis of the Aliphatic Precursor: (trans-4-Propylcyclohexyl)methyl Tosylate

The aliphatic portion of the molecule is prepared from commercially available trans-4-propylcyclohexanecarboxylic acid.[12][13]

Step 1: Reduction of trans-4-Propylcyclohexanecarboxylic Acid to (trans-4-Propylcyclohexyl)methanol

The carboxylic acid is reduced to the corresponding primary alcohol.

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Dissolve trans-4-propylcyclohexanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.[14]

    • After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction.

    • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash them with THF.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (trans-4-propylcyclohexyl)methanol.[15]

Step 2: Tosylation of (trans-4-Propylcyclohexyl)methanol

To facilitate the subsequent Williamson ether synthesis, the hydroxyl group of the alcohol is converted into a good leaving group, such as a tosylate.

  • Protocol:

    • Dissolve (trans-4-propylcyclohexyl)methanol in pyridine and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.[16][17]

    • Allow the reaction mixture to stir at low temperature for several hours and then let it stand overnight in a refrigerator.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (trans-4-propylcyclohexyl)methyl tosylate.[18][19]

Coupling of the Precursors: Williamson Ether Synthesis

The final step involves the coupling of the aromatic and aliphatic precursors via a Williamson ether synthesis, which is a classic Sₙ2 reaction.[20][21][22]

  • Protocol:

    • In a round-bottom flask, dissolve 2,3-difluoro-4-methoxyphenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

    • Add a slight excess of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the corresponding phenoxide.

    • Add (trans-4-propylcyclohexyl)methyl tosylate to the reaction mixture.

    • Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • Cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Application in Liquid Crystal Displays

The unique molecular structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole makes it a valuable component in liquid crystal mixtures for display applications.

  • Negative Dielectric Anisotropy: The two fluorine atoms positioned laterally on the anisole ring create a strong dipole moment perpendicular to the long axis of the molecule. This results in a negative dielectric anisotropy (Δε < 0), which is a prerequisite for vertically aligned nematic (VAN) liquid crystal displays.[3][4] In the off-state (no applied voltage), the liquid crystal molecules align perpendicularly to the substrates, resulting in a very dark state and thus a high contrast ratio. When a voltage is applied, the molecules reorient parallel to the electric field, allowing light to pass through.

  • Low Viscosity and Wide Nematic Range: The propylcyclohexyl tail provides a degree of flexibility and a non-polar character, which can contribute to a lower rotational viscosity and a broad nematic temperature range in liquid crystal mixtures. Low viscosity is essential for achieving fast switching times, which is critical for high-refresh-rate displays.

  • High Chemical and Photochemical Stability: The incorporation of fluorine atoms and the ether linkage generally leads to high chemical and photochemical stability, which is a crucial requirement for the long-term reliability of LCDs.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole and its synthetic intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The specific toxicological properties of this compound have not been extensively studied. Treat it as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a prime example of rational molecular design in the field of liquid crystal technology. Its carefully considered structure, featuring a difluorinated aromatic core and a cyclohexyl tail, provides the necessary properties for its application in high-performance liquid crystal displays. The synthetic pathway outlined in this guide, based on well-established chemical reactions, offers a practical approach for its preparation in a laboratory setting. Further research into the specific liquid crystal properties of this and related compounds will undoubtedly continue to drive innovation in the field of advanced materials and display technology.

References

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Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole: Properties, Synthesis, and Applications in Advanced Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Fluorination in High-Performance Liquid Crystals In the pursuit of next-generation display technologies, the strategic incorp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Fluorination in High-Performance Liquid Crystals

In the pursuit of next-generation display technologies, the strategic incorporation of fluorine atoms into liquid crystal (LC) molecules has emerged as a pivotal design strategy. Fluorination offers a powerful tool to modulate key physical properties, including dielectric anisotropy (Δε), viscosity (γ₁), and optical anisotropy (Δn), thereby enabling the development of materials with superior performance characteristics such as fast response times, low power consumption, and enhanced stability. This guide focuses on a specific, yet significant, example of this molecular engineering: 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Its unique combination of a difluorinated anisole core with a flexible cyclohexylmethoxy side chain makes it a valuable component in advanced liquid crystal mixtures, particularly for applications demanding low viscosity and specific dielectric properties.

Chemical Identity and Synonyms

The compound at the core of this guide is systematically named 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole . For clarity and comprehensive literature searching, it is essential to be aware of its primary synonym, which is derived from a different naming convention for the benzene ring:

  • Primary Synonym: 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene[1][2]

Additional identifiers are crucial for database searches and material procurement:

  • CAS Number: 1373116-00-7

  • Molecular Formula: C₁₇H₂₄F₂O₂

  • Molecular Weight: 298.37 g/mol

Physicochemical and Mesomorphic Properties

Understanding the physical and liquid crystalline properties of this molecule is fundamental to appreciating its role in material science.

Tabulated Physical Properties
PropertyValue/DescriptionSource
Appearance White to almost white powder or crystalTCI Chemicals
Melting Point 53 °CLabSolu
Mesomorphic Range 50.0 to 55.0 °CTCI Chemicals
Purity >98.0% (by GC)TCI Chemicals

Note: The mesomorphic range indicates the temperature window in which the material exhibits liquid crystalline properties.

The Influence of Molecular Structure on Liquid Crystalline Behavior

The molecular architecture of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a deliberate combination of structural motifs designed to elicit specific liquid crystalline characteristics:

  • Difluorinated Anisole Core: The two fluorine atoms on the benzene ring have a profound impact. Their high electronegativity creates strong local dipoles, influencing the dielectric anisotropy of the molecule. The ortho positioning of the fluorine atoms relative to each other and the methoxy group results in a complex interplay of inductive and mesomeric effects that are critical for tuning the overall electronic properties.

  • trans-4-Propylcyclohexyl Group: This aliphatic ring provides a degree of conformational flexibility while maintaining the overall rod-like shape necessary for the formation of nematic phases. The trans configuration is crucial for ensuring a linear molecular geometry. The propyl chain contributes to the overall anisotropy of the molecule.

  • Methoxy Ether Linkage: The -O-CH₂- bridge connects the aromatic core to the cyclohexyl moiety. This flexible linkage helps to lower the melting point and can influence the viscosity of the resulting liquid crystal mixture.

The combination of these features results in a material that can be used as a component in nematic liquid crystal mixtures, particularly those requiring low viscosity for fast switching times.

Proposed Synthesis Protocol

The synthesis can be envisioned as a two-part process: the preparation of the key intermediates and their subsequent coupling.

Synthesis of Key Intermediates

Intermediate 1: (trans-4-Propylcyclohexyl)methanol

This alcohol can be synthesized from commercially available starting materials, such as 4-propylcyclohexanone, through a reduction reaction.

Intermediate 2: 1,2-Difluoro-3-methoxy-4-hydroxybenzene

The synthesis of this fluorinated phenol is more complex and would likely involve a multi-step process starting from a commercially available difluoroanisole derivative. A plausible route would involve a directed ortho-lithiation followed by reaction with an electrophilic oxygen source, or a series of aromatic substitution and functional group manipulation steps.

Coupling Reaction: Williamson Ether Synthesis

The final step would involve the coupling of the two intermediates via a Williamson ether synthesis.

Reaction Scheme:

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-Difluoro-3-methoxy-4-hydroxybenzene in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Halogenation of the Alcohol (Alternative to direct coupling): For a more reactive electrophile, (trans-4-propylcyclohexyl)methanol can be converted to its corresponding halide (e.g., bromide or chloride) using standard halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

  • Coupling: To the solution of the sodium phenoxide, add (trans-4-propylcyclohexyl)methyl halide dropwise at room temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Applications in Liquid Crystal Displays (LCDs)

The primary application for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is as a component in liquid crystal mixtures for displays. Its specific properties make it a valuable additive for tailoring the overall performance of the final LC blend.

  • Low Viscosity for Fast Response Times: In applications like high-refresh-rate monitors and displays operating in cold environments, low viscosity is paramount for achieving rapid switching between liquid crystal orientations.[8][9][10] The flexible ether linkage and the aliphatic cyclohexyl group of this molecule contribute to a lower rotational viscosity.

  • Tuning Dielectric Anisotropy: The difluorinated aromatic core provides a significant dipole moment, which is essential for controlling the switching voltage of the liquid crystal display. By incorporating molecules with specific dielectric properties, the overall dielectric anisotropy of the mixture can be precisely engineered.

  • Broad Nematic Range: While the pure compound has a relatively narrow mesomorphic range, when mixed with other liquid crystals, it can contribute to a final mixture with a broad and stable nematic phase over a wide range of operating temperatures.

Safety and Handling

According to the Safety Data Sheet (SDS), 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with local exhaust ventilation.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole stands as a testament to the power of targeted molecular design in the field of materials science. Its carefully considered combination of a fluorinated aromatic core and a flexible aliphatic side chain provides a unique set of properties that are highly desirable for the formulation of advanced liquid crystal mixtures. As the demand for higher performance displays continues to grow, the role of such specialized, fluorinated liquid crystal monomers will undoubtedly become even more critical.

References

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Foundational

An In-depth Technical Guide to 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene

Abstract This technical guide provides a comprehensive overview of the core characteristics, synthesis, and applications of 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene, a key component in advanced...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core characteristics, synthesis, and applications of 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene, a key component in advanced liquid crystal displays (LCDs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering in-depth insights into its physicochemical properties, a plausible synthetic route, and its role in enhancing the performance of liquid crystal mixtures. The strategic incorporation of fluorine atoms into the molecular structure significantly influences its dielectric anisotropy and other critical properties, making it a compound of considerable interest for next-generation display technologies.

Introduction

The field of liquid crystal technology is in a perpetual state of advancement, driven by the demand for displays with higher resolution, faster response times, and lower power consumption. The performance of these displays is intrinsically linked to the molecular architecture of their constituent liquid crystal mixtures. 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene is a prime example of a meticulously designed molecule that addresses some of the key challenges in modern LCD technology.

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tailor their physical properties.[1][2] Fluorine's high electronegativity and relatively small size allow for the fine-tuning of dielectric anisotropy, viscosity, and optical anisotropy without drastically altering the mesogenic character of the molecule.[1] The 2,3-difluoro substitution pattern on the benzene ring, in conjunction with the methoxy and the bulky (trans-4-propylcyclohexyl)methoxy groups, imparts a unique set of properties to this compound, making it a valuable component in liquid crystal formulations. This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its application and further research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene is crucial for its effective utilization in material formulations. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1373116-00-7[3]
Molecular Formula C₁₇H₂₄F₂O₂[4]
Molecular Weight 298.37 g/mol [4]
Appearance White to almost white powder or crystalsN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Insoluble in water; soluble in common organic solvents.Inferred
Purity >98.0% (GC)N/A

Spectral Data:

While specific, publicly available spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited, the following are expected characteristic signals based on its molecular structure:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, the protons of the propyl group, the cyclohexyl ring protons, and the methylene protons of the methoxy bridge. The aromatic protons would likely show complex splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: Resonances for the aromatic carbons (with carbon-fluorine coupling), the methoxy carbon, the carbons of the propyl group, the cyclohexyl ring carbons, and the methylene carbon of the methoxy bridge.

  • IR Spectroscopy: Characteristic absorption bands for C-F bonds, C-O-C (ether) linkages, aromatic C-H and C=C stretching, and aliphatic C-H stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the propyl group, methoxy group, and other fragments.

Synthesis and Methodology

The proposed synthesis involves two key precursors: 2,3-difluoro-4-methoxyphenol and (trans-4-propylcyclohexyl)methyl halide (e.g., bromide or iodide).

Proposed Synthetic Pathway

The synthesis can be logically broken down into three main stages: the synthesis of the phenolic precursor, the synthesis of the alkyl halide precursor, and the final coupling reaction.

G cluster_0 Stage 1: Synthesis of Phenolic Precursor cluster_1 Stage 2: Synthesis of Alkyl Halide Precursor cluster_2 Stage 3: Williamson Ether Synthesis A 2,3-Difluoroanisole B 2,3-Difluoro-4-hydroxyanisole (2,3-Difluoro-4-methoxyphenol) A->B Hydroxylation B_alias 2,3-Difluoro-4-methoxyphenol C trans-4-Propylcyclohexanecarboxylic Acid D (trans-4-Propylcyclohexyl)methanol C->D Reduction E (trans-4-Propylcyclohexyl)methyl Halide D->E Halogenation E_alias (trans-4-Propylcyclohexyl)methyl Halide F 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene B_alias->F E_alias->F caption Proposed Synthetic Workflow

A proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)

Stage 1: Synthesis of 2,3-Difluoro-4-methoxyphenol

  • Starting Material: 2,3-Difluoroanisole.[8]

  • Reaction: Directed ortho-lithiation followed by reaction with an oxygen electrophile (e.g., trimethyl borate followed by oxidation) or another suitable hydroxylation method. The methoxy group directs the lithiation to the adjacent ortho position (C4).

  • Work-up and Purification: Acidic work-up to hydrolyze the intermediate, followed by extraction with an organic solvent. The crude product would then be purified by column chromatography or recrystallization to yield pure 2,3-difluoro-4-methoxyphenol.

Stage 2: Synthesis of (trans-4-Propylcyclohexyl)methyl Halide

  • Starting Material: (trans-4-Propylcyclohexyl)methanol.[9] This can be prepared by the reduction of trans-4-propylcyclohexanecarboxylic acid using a suitable reducing agent like lithium aluminum hydride.[10]

  • Reaction: Conversion of the primary alcohol to an alkyl halide. This can be achieved using various reagents, such as phosphorus tribromide (for the bromide) or triphenylphosphine and iodine (for the iodide).

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The solvent is then removed under reduced pressure, and the crude alkyl halide can be purified by distillation or column chromatography.

Stage 3: Williamson Ether Synthesis

  • Reactants: 2,3-Difluoro-4-methoxyphenol and (trans-4-propylcyclohexyl)methyl halide.

  • Base and Solvent: A suitable base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenol, forming the more nucleophilic phenoxide.[11] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[11]

  • Reaction Conditions: The reaction mixture is heated to facilitate the Sₙ2 reaction between the phenoxide and the alkyl halide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is washed to remove any remaining base and starting materials. After drying and removal of the solvent, the final product, 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene, is purified by column chromatography and/or recrystallization to achieve high purity.

Applications in Liquid Crystal Technology

The unique molecular structure of 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene makes it a highly valuable component in liquid crystal mixtures, particularly for advanced display applications. The strategic placement of the two fluorine atoms on the benzene ring has a profound impact on the molecule's electronic properties, which in turn influences the bulk properties of the liquid crystal mixture.

Role in Modulating Dielectric Anisotropy

The primary function of this compound in a liquid crystal mixture is to contribute to a negative dielectric anisotropy (Δε). The two fluorine atoms, being highly electronegative, create a strong dipole moment perpendicular to the long axis of the molecule. This lateral dipole moment is crucial for applications in vertically aligned (VA) and in-plane switching (IPS) LCD modes.

G LC_Molecule 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene + Lateral Dipole Moment LC_Mixture LC_Mixture LC_Molecule->LC_Mixture Incorporation into Display_Performance Improved Display Performance + Faster Switching Times + Lower Driving Voltage + Wider Viewing Angles LC_Mixture->Display_Performance Leads to

Logical relationship of the molecule's properties to display performance.
Impact on Other Liquid Crystal Properties

Beyond its effect on dielectric anisotropy, this fluorinated compound can also influence other key parameters of a liquid crystal mixture:

  • Viscosity: The introduction of fluorine atoms can sometimes lead to a reduction in viscosity, which is beneficial for achieving faster switching speeds in displays.[12]

  • Nematic Phase Stability: The overall molecular shape and intermolecular interactions influenced by the fluorine atoms can affect the temperature range over which the nematic phase is stable.[13]

  • Optical Anisotropy (Δn): While the primary role is to control Δε, the polarizability of the molecule also contributes to the overall birefringence of the mixture.

Safety and Handling

As a chemical compound intended for research and industrial applications, proper safety precautions must be observed when handling 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene. The following information is based on the Safety Data Sheet (SDS) provided by TCI Chemicals.

  • Hazard Identification: This substance is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).

  • First Aid Measures:

    • In case of eye contact: Rinse with plenty of water. If irritation persists, seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields.

    • Skin Protection: Handle with gloves.

    • Respiratory Protection: Not required under normal conditions of use.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local regulations.

It is imperative to consult the full Safety Data Sheet before handling this compound.

Conclusion

2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene stands out as a highly engineered molecule with significant potential in the advancement of liquid crystal display technology. Its key characteristic, the induction of a negative dielectric anisotropy, is a direct result of its unique fluorination pattern. While a definitive synthesis protocol is not publicly detailed, a plausible and efficient route via Williamson ether synthesis has been proposed. The continued exploration of such fluorinated liquid crystal materials is paramount for the development of next-generation displays that are more energy-efficient, have superior visual performance, and are suitable for a wider range of applications. This technical guide serves as a foundational resource for researchers and developers working at the forefront of this exciting field.

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Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole for Research and Development Professionals

This guide provides a comprehensive overview of the material safety data for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS No. 1373116-00-7), a specialized chemical entity with applications in advanced m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety data for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS No. 1373116-00-7), a specialized chemical entity with applications in advanced materials research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with insights from analogous chemical structures to offer a nuanced understanding of its handling and application.

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a thorough understanding of its properties and potential considerations is essential for its safe and effective use in a laboratory setting. This guide moves beyond a mere recitation of data to explain the rationale behind safety protocols, grounded in the principles of chemical reactivity and toxicology.

Section 1: Chemical Identity and Physicochemical Properties

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a complex organic molecule, characterized by a difluorinated anisole core linked to a propylcyclohexyl methoxy group. This structure suggests its potential utility as a liquid crystal monomer or as a scaffold in medicinal chemistry. Understanding its physical and chemical properties is the foundation for its safe handling and application.

PropertyValueSource
CAS Number 1373116-00-7TCI
Molecular Formula C17H24F2O2TCI
Molecular Weight 298.37 g/mol TCI
Appearance White to Almost white powder to crystalTCI
Purity (GC) >98.0%TCI
Melting Point 53 °CChemBK
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)TCI

The fluorination of the anisole ring is a key structural feature. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule compared to its non-fluorinated counterparts. Research on fluoroanisoles has shown that the degree of fluorination impacts physicochemical and pharmacokinetic properties. For instance, fluorination can increase lipophilicity, which may influence the compound's permeability and distribution in biological systems.[1]

Section 2: Hazard Identification and GHS Classification

According to the manufacturer's Safety Data Sheet (SDS), 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is not a hazardous substance or mixture under the GHS.[2] This classification indicates that, based on available data, the substance does not meet the criteria for physical, health, or environmental hazards as defined by the GHS.[3][4][5]

However, it is crucial for researchers to understand that a "non-hazardous" classification does not equate to zero risk. This classification is based on the currently available data, and for many novel research chemicals, the toxicological and ecological profiles have not been exhaustively studied.

For context, some structurally related fluorinated liquid crystal monomers have been identified as emerging environmental contaminants with potential for persistence, bioaccumulation, and toxicity.[2][6][7][8][9] For example, studies on 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a closely related analogue, have shown potential hepatotoxicity in adult zebrafish at environmentally relevant concentrations.[6] These findings underscore the importance of treating all new chemical entities with a degree of caution, even in the absence of a formal hazard classification.

The following diagram illustrates the logical flow for risk assessment when handling a compound with a "non-hazardous" GHS classification.

risk_assessment_flow Risk Assessment for Non-Classified Chemicals A Start: Receive New Chemical (2,3-Difluoro-4-...) B Review Manufacturer's SDS A->B C GHS Classification: Not Hazardous B->C D Initial Assessment: Low immediate hazard C->D E Literature Search for Analogues (Fluorinated Liquid Crystals, Fluoroanisoles) D->E F Identify Potential Concerns: - Persistence? - Bioaccumulation? - Long-term toxicity? E->F G Implement Prudent Laboratory Practices (Universal Precautions) F->G H Define Standard Operating Procedure (SOP) G->H I Specify PPE, Handling, and Disposal H->I J Periodic Review of New Data I->J

Caption: Logical workflow for risk assessment of a chemical with a non-hazardous GHS classification.

Section 3: Safe Handling, Storage, and Emergency Procedures

Even in the absence of a formal hazard classification, adherence to good laboratory practice is paramount. The following protocols are recommended for handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves. Given the lack of specific permeation data, nitrile gloves are a reasonable choice for incidental contact. For prolonged handling, consult glove manufacturer data for similar chemical structures.

  • Skin and Body Protection: Wear a laboratory coat.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dispersion of dust. Ensure adequate ventilation and use a local exhaust ventilation if necessary. Wash hands and face thoroughly after handling.[2]

  • Storage: Keep the container tightly closed. Store in a cool, dry, and dark place, at a temperature below 15°C is recommended for optimal stability.[2]

First Aid Measures

The following first-aid measures are based on general principles for handling non-hazardous chemicals and are consistent with the manufacturer's SDS.[2]

  • In case of eye contact: Rinse with plenty of water. If eye irritation persists, get medical advice/attention.

  • In case of skin contact: Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation or a rash occurs, get medical advice/attention.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.

  • If swallowed: Get medical advice/attention.

Accidental Release Measures
  • Personal Precautions: Wear suitable protective equipment. Keep people away from and upwind of the spill/leak.

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 4: Toxicological and Ecological Information

As previously noted, the SDS for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole indicates that no data is available for its toxicological and ecological properties.[2] This is common for novel research chemicals. To provide a more complete picture for researchers, it is instructive to consider the known effects of structurally related compounds.

Toxicological Considerations from Analogous Compounds

Fluorinated liquid crystal monomers as a class are receiving increasing scrutiny as potential emerging contaminants.[2][6][7][8][9] Some studies have indicated that these compounds can be persistent, bioaccumulative, and toxic (PBT).[2][6][9] The presence of fluorine-carbon bonds often increases the metabolic stability of a compound, which can contribute to its persistence in biological systems and the environment.

The difluorinated anisole moiety is also of interest. Fluorination is a common strategy in drug design to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] While this can be beneficial for therapeutic applications, it also highlights that such molecules are designed to interact with biological systems.

Ecological Considerations from Analogous Compounds

The potential for environmental persistence of fluorinated compounds is a significant consideration. The high strength of the carbon-fluorine bond makes many organofluorine compounds resistant to degradation. While no specific data exists for the target compound, researchers should handle and dispose of it with the assumption that it may be persistent in the environment. All waste containing this compound should be disposed of as chemical waste in accordance with local regulations.

The following diagram illustrates the experimental workflow for assessing the potential impact of a new chemical entity, drawing on the types of studies performed on analogous compounds.

experimental_workflow Workflow for Assessing Novel Chemical Impact A New Chemical Entity (e.g., 2,3-Difluoro-4-...) B In Silico Prediction (Toxicity, PBT Properties) A->B C Physicochemical Characterization (Solubility, LogP) A->C D In Vitro Assays (Cytotoxicity, Genotoxicity) B->D C->D E Metabolic Stability Assays (Microsomes, Hepatocytes) D->E F Ecotoxicity Studies (e.g., Algae, Daphnia, Zebrafish) D->F G Data Analysis & Risk Profile Generation E->G F->G H Refine Handling & Disposal Protocols G->H

Caption: Experimental workflow for evaluating the potential toxicological and ecological impact of a new chemical.

Section 5: Disposal Considerations

Waste materials should be disposed of in accordance with local and national regulations.[2] Given the lack of definitive ecological data and the potential for persistence of fluorinated compounds, it is prudent to treat all waste containing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole as hazardous chemical waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container for chemical waste disposal.

  • Liquid Waste (if dissolved in a solvent): Collect in a labeled, sealed, and appropriate solvent waste container. Do not dispose of down the drain.

  • Contaminated Labware: Decontaminate if possible, or dispose of as solid chemical waste.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a valuable compound for research and development, and is not classified as hazardous under GHS. However, a responsible and scientifically rigorous approach to safety requires looking beyond the immediate classification. By understanding the properties of analogous compounds and adhering to prudent laboratory practices, researchers can handle this chemical safely and effectively, minimizing personal and environmental risks. The absence of data should always be interpreted as a signal for caution, not as confirmation of absolute safety.

References

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Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Anisole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Fluorinated anisole derivatives, in particular, represent a privileged motif in drug discovery due to the unique electronic properties conferred by the fluorine atom in concert with the methoxy group.[4][5] This guide provides an in-depth technical overview of contemporary strategies for the synthesis of novel fluorinated anisole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles and causal factors that govern the selection of synthetic routes, reagents, and reaction conditions. We will explore established and cutting-edge methodologies, including electrophilic and nucleophilic fluorination, as well as the transformative potential of late-stage C-H bond fluorination. The content herein is designed to empower researchers and drug development professionals with the practical and theoretical knowledge required to innovate in this critical area of chemical synthesis.

The Strategic Imperative for Fluorinated Anisoles in Drug Discovery

The anisole moiety is a common feature in bioactive molecules. The introduction of fluorine, the most electronegative element, creates significant changes in the molecule's physicochemical properties.[4][6] These changes are not merely incremental; they can fundamentally alter a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation. For instance, replacing a hydrogen atom with fluorine on the aromatic ring can prevent P450-mediated hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[1][3]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logD). This can enhance membrane permeability and oral bioavailability.[2][7] However, this effect must be carefully balanced, as excessive lipophilicity can lead to undesirable properties.[3][4] A case study on fluoroanisoles revealed that while trifluoroanisole (PhOCF₃) significantly increases logD, the difluoroanisole (PhOCF₂H) motif often strikes a better balance of properties, offering improved permeability over its trifluoromethyl counterpart.[4][5]

  • Binding Affinity: The strong C-F bond can participate in unique non-covalent interactions with protein targets, such as orthogonal multipolar C–F···C=O interactions, potentially enhancing binding affinity and selectivity.[7] The conformational preferences of the anisole group can also be influenced by fluorination, which can pre-organize the ligand for optimal binding.[4]

The following diagram illustrates the logical flow from the core anisole structure to the desired enhanced properties through strategic fluorination.

G cluster_0 Core Structure & Properties cluster_1 Synthetic Intervention cluster_2 Resulting Derivatives & Enhanced Properties Anisole Anisole Moiety Properties Initial Physicochemical & ADME Profile Anisole->Properties Exhibits Fluorination Strategic Fluorination (e.g., C-H Activation, Electrophilic Addition) Properties->Fluorination Is subjected to Fluoroanisole Novel Fluorinated Anisole Derivative Fluorination->Fluoroanisole Yields Enhanced_Properties Improved Potency Enhanced Metabolic Stability Modulated Lipophilicity Better Bioavailability Fluoroanisole->Enhanced_Properties Possesses

Caption: Logical progression from a core anisole scaffold to a derivative with enhanced drug-like properties via strategic fluorination.

Synthetic Strategies: A Mechanistic Approach

The synthesis of fluorinated anisoles can be broadly categorized into several approaches, the choice of which depends on the desired substitution pattern, the electronic nature of the starting material, and the stage of the drug discovery process.

Electrophilic Fluorination

This strategy is arguably the most direct for fluorinating the electron-rich anisole ring. It relies on reagents that deliver an electrophilic fluorine equivalent ("F+").

Causality Behind Reagent Choice: The key to successful electrophilic fluorination is managing the high reactivity of the fluorinating agent to prevent side reactions and achieve regioselectivity. Modern N-F reagents are preferred over hazardous sources like elemental fluorine because they are stable, easier to handle, and offer tunable reactivity.[7]

  • Selectfluor® (F-TEDA-BF₄): This is a versatile and widely used electrophilic fluorinating agent.[8] Its stability to air and moisture and broad functional group tolerance make it a workhorse in both academic and industrial labs.[8] The reactivity stems from its potent N-F bond, which serves as a controlled source of electrophilic fluorine.[8]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another robust and versatile reagent.[7][8] It is often employed when fine-tuning of selectivity and redox control is paramount.[8] It is particularly effective in photoredox and asymmetric fluorination methodologies.[8]

The reaction typically proceeds via electrophilic aromatic substitution, where the anisole's methoxy group directs fluorination to the ortho and para positions.

G General Mechanism of Electrophilic Fluorination of Anisole Anisole Anisole Intermediate Sigma Complex (Wheland Intermediate) Anisole->Intermediate + 'F+' Reagent Electrophilic Reagent (e.g., Selectfluor, NFSI) Reagent->Intermediate Provides Product o/p-Fluoroanisole Intermediate->Product - H+

Caption: Simplified mechanism for the electrophilic fluorination of the anisole aromatic ring.

Nucleophilic Fluorination

Nucleophilic approaches are essential when the target molecule cannot be accessed via electrophilic methods, such as when electron-withdrawing groups are present or when specific isomers are required.

Challenges and Solutions: Nucleophilic fluoride is the most economical fluorine source, but its application is challenging. Fluoride anions form strong hydrogen bonds, which reduce nucleophilicity, and "naked" fluoride is highly basic, leading to side reactions.[9] Modern methods overcome these issues through specialized reagents and catalysts.[9]

  • Deoxyfluorination of Phenols: A highly practical method involves the conversion of a phenol precursor to the corresponding aryl fluoride. Reagents like PhenoFluorMix™ have made this transformation reliable for a wide variety of electron-rich and -poor phenols.[9] This is a key strategy for producing fluoroanisoles when the corresponding fluorophenol is more accessible.

  • Halogen Exchange (Halex) Reactions: In this SₙAr reaction, a leaving group (e.g., -Cl, -NO₂) on an electron-deficient anisole ring is displaced by a fluoride anion.[10] The choice of fluoride source is critical; anhydrous sources like spray-dried KF or tetra-alkylammonium fluorides (e.g., TBAF) are often used with a phase-transfer catalyst to enhance reactivity.[10][11]

Late-Stage C-H Fluorination: The New Frontier

Directly converting a C-H bond to a C-F bond is the most atom-economical and elegant strategy for fluorination.[6] This "late-stage" approach is invaluable in drug discovery as it allows for the rapid generation of fluorinated analogues from advanced intermediates without the need for de novo synthesis.[1]

The Role of Catalysis: Transition metals and photoredox catalysts are the enabling technologies for this field.[1][12]

  • Palladium-Catalyzed C-H Fluorination: Palladium catalysts can selectively activate C-H bonds.[1][6] These reactions often require a directing group on the substrate to position the catalyst and control regioselectivity.[6] For example, a directing group at the ortho position to the methoxy group can guide fluorination to a specific C-H bond on the anisole ring.

  • Copper-Catalyzed C-H Fluorination: First-row transition metals like copper offer a more economical alternative. Methods have been developed for the copper-catalyzed fluorination of C-H bonds using directing groups and a nucleophilic fluoride source like AgF.[13]

  • Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful method for generating arene radical cations, which can then react with a nucleophilic fluoride source.[12] This approach obviates the need for pre-functionalized starting materials and often proceeds under very mild conditions.[12][14]

The following table summarizes the key characteristics of these primary synthetic strategies.

Strategy Fluorine Source Typical Substrate Key Advantages Common Challenges Reference
Electrophilic Selectfluor, NFSIElectron-rich anisolesDirect, good functional group tolerance, reliable reagents.Limited to electron-rich systems, regioselectivity can be an issue.[7][8]
Nucleophilic KF, CsF, AgFPhenols, activated halo-anisolesEconomical fluoride source, accesses different isomers.Fluoride handling (basicity, hydration), harsh conditions may be needed.[9][10]
C-H Fluorination AgF, Et₃N·3HF, NFSIUnactivated anisolesHigh atom economy, ideal for late-stage functionalization.Often requires directing groups, catalyst development is ongoing.[1][6][12]

Experimental Protocol: Palladium-Catalyzed Directed C-H Fluorination

This section provides a representative, self-validating protocol for the synthesis of a novel fluorinated anisole derivative via directed C-H activation. This method highlights the integration of modern catalytic techniques for precise molecular editing.

Objective: To synthesize 2-fluoro-3-methoxy-N,N-dimethylbenzamide from 3-methoxy-N,N-dimethylbenzamide via Pd-catalyzed C-H fluorination. The N,N-dimethylamide acts as the directing group.

Materials:

  • 3-methoxy-N,N-dimethylbenzamide (1.0 mmol, 179.2 mg)

  • Pd(OAc)₂ (0.1 mmol, 22.4 mg)

  • AgF (2.0 mmol, 253.7 mg)

  • PhI(OPiv)₂ (1.2 mmol, 482.3 mg)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Experimental Workflow Diagram:

G start Start setup 1. Reaction Setup - Add reactants to oven-dried flask - Purge with Argon start->setup reaction 2. Reaction - Stir at 80°C for 24h setup->reaction quench 3. Workup - Cool to RT - Filter through Celite - Dilute with EtOAc reaction->quench extract 4. Extraction - Wash with sat. NaHCO₃ - Wash with brine - Dry over Na₂SO₄ quench->extract purify 5. Purification - Concentrate in vacuo - Purify via column chromatography (Hexane:EtOAc gradient) extract->purify analyze 6. Characterization - ¹H NMR, ¹⁹F NMR, ¹³C NMR - High-Resolution Mass Spectrometry (HRMS) purify->analyze end End analyze->end

Caption: Step-by-step workflow for the synthesis, purification, and characterization of the target fluorinated anisole derivative.

Step-by-Step Procedure:

  • Reaction Setup (Self-Validating System): To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-methoxy-N,N-dimethylbenzamide (179.2 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and PhI(OPiv)₂ (482.3 mg, 1.2 mmol).

    • Causality: The flask must be oven-dried and the reaction run under an inert atmosphere to prevent moisture from deactivating the catalyst and hydrolyzing reagents.

  • Add AgF (253.7 mg, 2.0 mmol) to the flask inside a glovebox or under a positive flow of argon.

    • Causality: AgF is used as the nucleophilic fluoride source. It is hygroscopic and light-sensitive, necessitating careful handling.[13]

  • Add anhydrous DCM (10 mL) via syringe. Seal the flask and place it in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 24 hours. The progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or LC-MS to check for the consumption of starting material.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove insoluble silver salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

  • Characterization and Validation: The identity and purity of the final product, 2-fluoro-3-methoxy-N,N-dimethylbenzamide, must be rigorously confirmed.

    • ¹H and ¹³C NMR: Confirm the structure and regiochemistry of fluorine incorporation.

    • ¹⁹F NMR: A singlet peak in the ¹⁹F NMR spectrum confirms the presence of a single fluorine atom.[15][16]

    • HRMS: Provides the exact mass, confirming the molecular formula.[15][17] For C₁₀H₁₂FNO₂, the expected [M+H]⁺ would be calculated and compared to the found value.[15]

Conclusion and Future Outlook

The synthesis of novel fluorinated anisole derivatives is a dynamic and evolving field, driven by the persistent need for new chemical entities in drug discovery. While traditional electrophilic and nucleophilic methods remain valuable, the future lies in the continued development of more efficient, selective, and sustainable strategies. Late-stage C-H fluorination, including advancements in photoredox and enzymatic catalysis, will be paramount.[2][12][18] These methods will allow medicinal chemists to diversify complex molecular scaffolds at the latest possible stage, accelerating the discovery of next-generation therapeutics. As our understanding of fluorine's subtle effects on molecular properties deepens, so too will our ability to rationally design and synthesize anisole derivatives with precisely tailored biological functions.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-21). MDPI.
  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024-08-14). Source unavailable.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-10). PMC - NIH.
  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715–726. Retrieved from [Link]

  • Direct arene C-H fluorination with 18F− via organic photoredox catalysis. (2019-06-21). PMC - NIH.
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. (2025-08-06). ResearchGate.
  • Fluorination methods in drug discovery. (n.d.). Semantic Scholar.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation.
  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 39-53. Retrieved from [Link]

  • Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. (n.d.). University of Arizona.
  • Li, H., Zhang, S., Yu, C., Song, X., & Wang, W. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (16), 2136-2138. Retrieved from [Link]

  • Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. (2009-04-28). PubMed.
  • Fluorination of anisole with 22-1a, d, e. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Palladium-catalyzed allylic C-H fluorination. (2013-09-04). Princeton University.
  • Influence of anisole (12) on the carbofluorination with use of 4‐chlorophenylhydrazine (5 b). (n.d.). ResearchGate.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Source unavailable.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]

  • Recent Advances in C-H Fluorination. (2014-02-03). The Royal Society of Chemistry.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. (n.d.). PMC - NIH.
  • Electrophilic Fluorination Agents. (n.d.). Organofluorine / Alfa Chemistry.
  • Nucleophilic Fluorination. (2023-03-27). The Doyle Group - UCLA.
  • Electrophilic fluorination. (n.d.). Wikipedia.
  • Nuclophilic Fluorination by F-. (2026-01-04). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Method for preparing p-fluoro anisole. (n.d.). Google Patents.
  • Nucleophilic fluorination with bifluoride by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). (2022-01-11). YouTube.
  • Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study | Request PDF. (2025-08-08). ResearchGate.
  • An Unexpected Route to Fluorinated Anisoles. (n.d.). Sci-Hub.
  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (n.d.). PMC - NIH.
  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2024-12-30). Prensip Journals.
  • Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials. (2026-01-13). ACS Publications.

Sources

Exploratory

Spectroscopic Blueprint of a Nematic Liquid Crystal: A Technical Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

For Immediate Release This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a key component in advanced nematic liquid cryst...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a key component in advanced nematic liquid crystal mixtures. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages a predictive approach grounded in the analysis of structurally analogous compounds to provide a robust spectroscopic blueprint.

Introduction

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS No. 1373116-00-7) possesses a unique molecular architecture, combining a difluorinated aromatic ring with a substituted cyclohexyl moiety. This structure imparts desirable dielectric anisotropy and a broad nematic phase, making it a valuable component in liquid crystal displays (LCDs) and other electro-optical applications. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and elucidating structure-property relationships.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are derived from a comprehensive analysis of spectroscopic data for its constituent fragments: the 2,3-difluoroanisole system and the trans-4-propylcyclohexylmethanol moiety. By dissecting the expected spectral features of these fragments, a composite and highly probable spectroscopic profile of the target molecule is constructed.

Molecular Structure and Key Fragments:

Caption: Molecular structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the principle of group and substituent effects, drawing comparisons with analogous compounds.

Predicted ¹H NMR Spectrum

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

Predicted Chemical Shifts and Multiplicities:

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic-H6.8 - 7.2m2H
O-CH ₂-Cyclohexyl3.8 - 4.0d2H
O-CH3.9s3H
Cyclohexyl-H (axial & equatorial)0.9 - 2.2m11H
Propyl-CH ₂-1.2 - 1.4m4H
Propyl-CH0.8 - 1.0t3H

Rationale:

  • The aromatic protons are expected to appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. Their chemical shifts are influenced by the electron-donating methoxy and alkoxy groups.

  • The benzylic protons of the O-CH₂ group are deshielded by the adjacent oxygen and aromatic ring, hence their downfield shift. They are expected to show a doublet multiplicity due to coupling with the methine proton on the cyclohexyl ring.

  • The methoxy protons will appear as a sharp singlet.

  • The protons on the cyclohexyl ring and the propyl chain will exhibit complex overlapping multiplets in the aliphatic region of the spectrum. The trans configuration of the cyclohexane ring will influence the chemical shifts of the axial and equatorial protons.

Predicted ¹³C NMR Spectrum

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 200 ppm

Predicted Chemical Shifts:

Assignment Predicted Chemical Shift (ppm)
Aromatic C-F140 - 155 (dd)
Aromatic C-O145 - 160
Aromatic C-H110 - 125
Aromatic C (quaternary)120 - 140
O-C H₂-Cyclohexyl70 - 75
O-C H₃55 - 60
Cyclohexyl C H35 - 45
Cyclohexyl C H₂25 - 40
Propyl C H₂20 - 40
Propyl C H₃10 - 15

Rationale:

  • The carbon atoms in the aromatic ring directly bonded to fluorine will show characteristic doublet of doublets due to C-F coupling.

  • The carbons attached to oxygen atoms will be observed at lower field due to the deshielding effect of oxygen.

  • The aliphatic carbons of the cyclohexyl and propyl groups will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat compound on a KBr plate or a KBr pellet containing approximately 1% of the compound.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Predicted Major Vibrational Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960 - 2850C-H stretching (aliphatic)Strong
1500 - 1600C=C stretching (aromatic)Medium
1200 - 1300C-O-C stretching (aryl ether)Strong
1000 - 1150C-F stretchingStrong
1050 - 1150C-O-C stretching (alkyl ether)Strong

Rationale:

  • The strong C-H stretching bands in the 2850-2960 cm⁻¹ region are characteristic of the propyl and cyclohexyl groups.

  • Aromatic C=C stretching vibrations will be present in the 1500-1600 cm⁻¹ range.

  • The C-O stretching vibrations of the aryl and alkyl ethers will result in strong absorptions in the fingerprint region.

  • The C-F stretching vibrations will also give rise to strong bands, typically in the 1000-1150 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC).

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 298, corresponding to the molecular weight of the compound (C₁₇H₂₄F₂O₂).

Key Predicted Fragments:

m/z Predicted Fragment Structure
298[M]⁺
157[C₇H₅F₂O₂]⁺ (Difluoro-methoxy-phenoxy radical cation)
141[C₉H₁₇]⁺ (Propylcyclohexyl cation)
97[C₇H₁₃]⁺ (Cyclohexylmethyl cation)
57[C₄H₉]⁺ (Butyl cation)
43[C₃H₇]⁺ (Propyl cation)

Fragmentation Pathway:

G M [C17H24F2O2]+. m/z = 298 F1 [C7H5F2O2]+. m/z = 157 M->F1 Benzylic cleavage F2 [C9H17]+. m/z = 141 M->F2 Ether cleavage F3 [C7H13]+ m/z = 97 F2->F3 Loss of C2H4 F4 [C4H9]+ m/z = 57 F2->F4 Rearrangement F5 [C3H7]+ m/z = 43 F2->F5 Rearrangement

Caption: Predicted major fragmentation pathways for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. The detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists and researchers in the field of liquid crystals and advanced materials. The provided information is intended to aid in the identification, characterization, and quality control of this important liquid crystalline compound. Experimental verification of these predictions is encouraged to further refine our understanding of this molecule's spectroscopic properties.

References

While no direct experimental spectra for the title compound were found in the public domain during the preparation of this guide, the predictive analysis is based on established principles of spectroscopy and data from analogous compounds available in chemical databases. For general spectroscopic principles and data for similar functional groups, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

synthesis protocol for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

An Application Note for the Synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the multi-step synt...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a fluorinated organic compound with significant potential in the field of advanced materials, particularly liquid crystals. The unique molecular architecture, combining a difluorinated aromatic core with an aliphatic cyclohexyl moiety, imparts specific dielectric and mesomorphic properties. Fluorinated liquid crystals are known for their adjustable dielectric anisotropy and reduced viscosity, making them valuable components in display technologies.[1][2] This protocol details a convergent synthetic strategy, focusing on the preparation of two key intermediates—2,3-Difluoro-4-methoxyphenol and (trans-4-propylcyclohexyl)methanol—followed by their coupling via the Mitsunobu reaction. Each step is elaborated with causal explanations for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Synthetic Strategy

The target molecule, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, possesses a structure tailored for liquid crystal applications. The 2,3-difluoroanisole unit provides a strong lateral dipole moment, which is crucial for achieving negative dielectric anisotropy, a desirable property in vertically aligned (VA) mode liquid crystal displays. The trans-4-propylcyclohexyl group introduces a rigid, elongated aliphatic segment that promotes the formation of stable mesophases.

Our synthetic approach is a convergent one, which enhances overall efficiency by allowing for the parallel preparation of key molecular fragments. The strategy is outlined below:

  • Synthesis of Intermediate A: Preparation of the aromatic core, 2,3-Difluoro-4-methoxyphenol .

  • Synthesis of Intermediate B: Preparation of the aliphatic alcohol, (trans-4-propylcyclohexyl)methanol .

  • Final Coupling Reaction: Formation of the target ether linkage using the Mitsunobu reaction, a reliable method for coupling phenols and alcohols.[3][4]

This document provides detailed, step-by-step protocols for each phase of the synthesis, followed by purification and characterization guidelines.

Overall Synthetic Workflow

Caption: Convergent synthesis plan for the target molecule.

Materials and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous solvents are critical for the reduction and coupling steps.

Reagent/MaterialSupplierGradeNotes
2,3-DifluoroanisoleCommercial>98%Starting material for Intermediate A[5][6]
Phosphorus oxychloride (POCl₃)CommercialReagent GradeUse in a fume hood, highly corrosive.
N,N-Dimethylformamide (DMF)CommercialAnhydrous
Meta-chloroperoxybenzoic acid (m-CPBA)Commercial77% (max)Peroxide, handle with care.
Lithium aluminum hydride (LiAlH₄)CommercialPowder or granulesExtremely reactive with water.
4-Propylbenzoic acidCommercial>98%Starting material for Intermediate B.
Rhodium on carbon (5% Rh/C)CommercialCatalyst gradeHydrogenation catalyst.
Triphenylphosphine (PPh₃)Commercial>99%
Diisopropyl azodicarboxylate (DIAD)Commercial>95%Caution: Potentially explosive, shock-sensitive.
Tetrahydrofuran (THF)CommercialAnhydrous
Dichloromethane (DCM)CommercialACS Grade
Ethyl Acetate, HexanesCommercialHPLC GradeFor chromatography.

Key Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels).

  • Magnetic stirrers with heating plates.

  • High-pressure hydrogenation apparatus (e.g., Parr shaker).

  • Rotary evaporator.

  • Flash chromatography system.

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line).

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer for characterization.

Experimental Protocols

Part 3.1: Synthesis of Intermediate A: 2,3-Difluoro-4-methoxyphenol

This synthesis proceeds in three steps starting from 2,3-difluoroanisole.

Step 1: Vilsmeier-Haack Formylation of 2,3-Difluoroanisole

  • Rationale: This reaction introduces a formyl (-CHO) group onto the aromatic ring, regioselectively at the position para to the activating methoxy group.

  • In a fume hood, cool a three-neck flask containing anhydrous DMF (3.0 equiv.) to 0 °C under a nitrogen atmosphere.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 2,3-difluoroanisole (1.0 equiv.) dropwise to the Vilsmeier reagent.

  • Allow the mixture to warm to room temperature, then heat to 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution by slowly adding aqueous sodium hydroxide (30% w/v) until pH 7 is reached.

  • Extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2,3-Difluoro-4-methoxybenzaldehyde . Purify by flash chromatography (Hexanes:Ethyl Acetate gradient).

Step 2: Baeyer-Villiger Oxidation

  • Rationale: This reaction converts the aldehyde into a formate ester. The migratory aptitude of the substituted aryl group facilitates the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.

  • Dissolve the purified aldehyde (1.0 equiv.) in dichloromethane in a round-bottom flask.

  • Add sodium bicarbonate (3.0 equiv.) to act as a buffer.

  • Cool the mixture to 0 °C and add m-CPBA (1.5 equiv.) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding aqueous sodium thiosulfate solution (10%) to destroy excess peroxide.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate to yield crude 2,3-Difluoro-4-methoxyphenyl formate .

Step 3: Hydrolysis to 2,3-Difluoro-4-methoxyphenol

  • Rationale: Basic hydrolysis cleaves the formate ester to reveal the desired phenolic hydroxyl group.

  • Dissolve the crude formate ester in methanol.

  • Add aqueous sodium hydroxide (1 M, 2.0 equiv.) and stir at room temperature for 2 hours.

  • Remove methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the resulting phenol into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid is Intermediate A , which can be further purified by recrystallization.

Part 3.2: Synthesis of Intermediate B: (trans-4-propylcyclohexyl)methanol

This synthesis begins with the hydrogenation of an aromatic precursor to establish the trans-cyclohexane ring, followed by reduction.

Step 1 & 2: Esterification and Catalytic Hydrogenation

  • Rationale: Esterification of 4-propylbenzoic acid improves its solubility for hydrogenation. High-pressure hydrogenation over a Rhodium catalyst is effective for reducing the aromatic ring to a cyclohexane, often favoring the thermodynamically stable trans isomer.

  • Reflux a solution of 4-propylbenzoic acid (1.0 equiv.) in ethanol with a catalytic amount of sulfuric acid for 5 hours to produce ethyl 4-propylbenzoate. Work-up involves neutralization, extraction, and solvent removal.

  • Place the resulting ester and 5% Rh/C catalyst (5 mol%) in a high-pressure autoclave with ethanol as the solvent.

  • Pressurize the vessel with hydrogen gas (e.g., 500-1000 psi) and heat to 80-100 °C for 24 hours.

  • After cooling and venting, filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate to yield crude ethyl trans-4-propylcyclohexanecarboxylate . The cis/trans ratio should be determined by GC-MS or NMR.

Step 3: Reduction to (trans-4-propylcyclohexyl)methanol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts the ester to the primary alcohol.

  • Under an inert nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF in a three-neck flask cooled to 0 °C.

  • Add a solution of the trans-ester (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by sequential, dropwise addition of water (by volume, 1x mass of LiAlH₄), then 15% NaOH solution (1x mass of LiAlH₄), and finally more water (3x mass of LiAlH₄).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield Intermediate B , which can be purified by vacuum distillation.

Part 3.3: Final Coupling via Mitsunobu Reaction
  • Rationale: The Mitsunobu reaction provides a mild and efficient method for forming the desired aryl ether bond.[7][8] The reaction mechanism involves the activation of the alcohol by a phosphonium intermediate, followed by Sₙ2 attack by the phenoxide.[8][9]

G PPh3 PPh₃ Betaine [Ph₃P⁺-N(R)-N⁻-C(O)OR] Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium [Ph₃P⁺-OR'] ArO⁻ Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium Alcohol R'-OH (Intermediate B) Alcohol->Alkoxyphosphonium Phenol Ar-OH (Intermediate A) Phenol->Alkoxyphosphonium Product Ar-O-R' (Target Molecule) Alkoxyphosphonium->Product Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 Byproduct2 DIAD-H₂ Alkoxyphosphonium->Byproduct2

Caption: Simplified Mitsunobu reaction mechanism.

Protocol:

  • Dissolve Intermediate A (2,3-Difluoro-4-methoxyphenol, 1.0 equiv.), Intermediate B ((trans-4-propylcyclohexyl)methanol, 1.1 equiv.), and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv.) dropwise via syringe over 20-30 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue contains the product along with byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purification is essential.

Purification and Characterization

The purity of liquid crystalline materials is paramount for their performance.[10][11] A multi-step purification process is recommended.

Purification Protocol:

  • Column Chromatography: Subject the crude product from the Mitsunobu reaction to flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective. The non-polar product will elute before the highly polar byproducts.

  • Recrystallization: After chromatography, further purify the product by recrystallization.[11][12] Dissolve the material in a minimum amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form high-purity crystals.

  • Filtration: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Characterization Data:

AnalysisExpected Results for C₁₇H₂₄F₂O₂ (MW: 298.37 g/mol )[13]
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm), aromatic protons, the -OCH₂- bridge, and the propylcyclohexyl protons (a complex series of aliphatic signals). Integration should match the 24 protons.
¹³C NMR Resonances for all 17 distinct carbons, including the aromatic carbons showing C-F coupling, the methoxy carbon, the O-CH₂ carbon, and the aliphatic carbons of the propylcyclohexyl ring.
¹⁹F NMR Two distinct resonances for the fluorine atoms on the aromatic ring, likely showing coupling to each other and to adjacent aromatic protons.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ at 299.18 or [M+Na]⁺ at 321.16.
FT-IR (cm⁻¹) Characteristic peaks for C-O-C ether stretching (~1250-1000 cm⁻¹), C-F stretching (~1200-1100 cm⁻¹), aromatic C=C stretching (~1600-1500 cm⁻¹), and aliphatic C-H stretching (~2950-2850 cm⁻¹).
Melting Point A sharp melting point indicates high purity. For liquid crystals, phase transition temperatures (e.g., Crystal to Nematic, Nematic to Isotropic) would be determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • DIAD: Diisopropyl azodicarboxylate is potentially explosive and sensitive to shock and heat. Handle with care, use behind a blast shield if possible, and avoid storing in large quantities.

    • LiAlH₄: Reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution behind a safety shield.

    • POCl₃: Highly corrosive and reacts with moisture. Handle only in a fume hood.

    • m-CPBA: An oxidizing agent and peroxide. Do not expose to heat or friction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents before disposal.

References

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Synthetic Communications. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Vol 19, No 7-8. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). trans-4-Propylcyclohexanemethanol. CAS#:71458-06-5. Retrieved from [Link]

  • Google Patents. (1996). US5540857A - Purification of liquid crystals and liquid crystal composition.
  • PubChem. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Synthonix. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wiley-VCH GmbH. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

  • Nature. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Retrieved from [Link]

  • SciSpace. (2012). Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different Lateral Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

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  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Google Patents. (2005). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base....
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  • Google Patents. (1990). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.

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Application

The Strategic Integration of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in Advanced Liquid Crystal Displays: Application Notes and Protocols

This technical guide provides an in-depth exploration of the application of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a key fluorinated liquid crystal monomer, in the formulation of high-performance liqu...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the application of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a key fluorinated liquid crystal monomer, in the formulation of high-performance liquid crystal displays (LCDs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the innovation of display technologies.

Introduction: The Critical Role of Fluorination in Liquid Crystal Materials

The advent of fluorinated liquid crystals has been a pivotal development in display technology, enabling the production of high-resolution, fast-response, and low-power-consumption screens. The strategic placement of fluorine atoms on the mesogenic core of a liquid crystal molecule, such as in 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, imparts a unique combination of physical properties that are highly desirable for modern LCDs. These properties include optimized dielectric anisotropy, reduced viscosity, and enhanced thermal and chemical stability.[1][2]

The molecular structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, featuring a difluorinated anisole group linked to a propylcyclohexyl moiety, is meticulously designed to achieve a favorable balance of these characteristics. This guide will elucidate the specific contributions of this compound to liquid crystal mixtures and provide detailed protocols for its incorporation and characterization.

Physicochemical Properties and Molecular Design Rationale

The performance of a liquid crystal display is intrinsically linked to the properties of its constituent materials. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a valuable component in liquid crystal mixtures due to its specific molecular architecture.

PropertyValueSignificance in LCD Applications
Molecular Formula C17H24F2O2Indicates the elemental composition.
Molecular Weight 298.37 g/mol [3]Influences viscosity and other physical properties.
Appearance White to Almost white powder to crystal[4]Basic physical state at room temperature.
Purity >98.0% (GC)[4]High purity is essential for predictable and reliable performance in LC mixtures.

Molecular Design Insights:

  • Difluorinated Anisole Core: The two fluorine atoms in the 2 and 3 positions of the anisole ring introduce strong dipole moments. This lateral fluorination is a key strategy for modulating the dielectric anisotropy (Δε) of the liquid crystal material.[1][5] A carefully engineered Δε is crucial for controlling the switching behavior of the liquid crystal molecules in an electric field.

  • trans-4-propylcyclohexyl Group: This aliphatic ring provides a degree of flexibility to the molecule while maintaining the overall rod-like shape necessary for the formation of the nematic liquid crystal phase. The propyl chain contributes to the overall molecular length and can influence the clearing point of the liquid crystal mixture.

  • Methoxy Linkage: The methoxy group (-OCH3) contributes to the overall polarity of the molecule and can influence its solubility and compatibility with other components in the liquid crystal mixture.

Application Notes: Leveraging 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in LC Formulations

The primary application of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is as a component in nematic liquid crystal mixtures for active-matrix LCDs (AMLCDs), particularly those requiring fast switching times and low operating voltages.

Tuning Dielectric Anisotropy for Low Voltage Operation

The introduction of the difluorinated anisole moiety can significantly influence the dielectric anisotropy of the host liquid crystal mixture. The strong electronegativity of the fluorine atoms creates a dipole moment that can either enhance or reduce the overall Δε depending on the orientation of the dipoles relative to the long molecular axis. This allows for the precise tuning of the mixture's threshold voltage, a critical parameter for reducing power consumption in portable devices.[6][7]

Enhancing Birefringence for Thinner and Brighter Displays

High birefringence (Δn) is a desirable property in liquid crystals as it allows for the use of thinner display cells, which in turn leads to faster response times.[8][9] The conjugated π-electron system of the aromatic ring in 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole contributes to a higher polarizability anisotropy, which is a key factor in achieving high birefringence.[8] By incorporating this compound, formulators can increase the Δn of the mixture, enabling the design of thinner, brighter, and more efficient displays.

Optimizing Viscosity for Fast Switching Speeds

The response time of an LCD is directly related to the rotational viscosity (γ1) of the liquid crystal material.[10][11] The inclusion of fluorinated compounds can often lead to a reduction in viscosity compared to their non-fluorinated counterparts.[10] The specific structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, with its combination of a rigid core and a flexible aliphatic tail, is designed to minimize intermolecular interactions that contribute to high viscosity, thereby facilitating faster switching between the on and off states.[12][13]

Experimental Protocols

The following protocols provide a framework for the incorporation and characterization of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in a liquid crystal mixture.

Protocol for Formulation of a Nematic Liquid Crystal Mixture

This protocol outlines the steps for preparing a test liquid crystal mixture containing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Materials:

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

  • Host nematic liquid crystal mixture (e.g., a commercially available mixture with known properties)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Weighing: Accurately weigh the desired amount of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole and the host liquid crystal mixture into a clean, dry glass vial. The concentration of the dopant can be varied (e.g., 5%, 10%, 15% by weight) to study its effect on the mixture's properties.

  • Mixing: Tightly cap the vial and gently vortex the mixture for 2-3 minutes to ensure initial dispersion.

  • Homogenization: Place the vial on a heating block or in a water bath set to a temperature above the clearing point of the host mixture. Heat the mixture while periodically vortexing until the solid dopant is completely dissolved and the mixture appears as a clear, isotropic liquid.

  • Inert Atmosphere: To prevent degradation, it is advisable to flush the vial with an inert gas before and after heating.

  • Cooling: Allow the mixture to cool slowly to room temperature. The mixture should now be in the nematic phase.

  • Storage: Store the prepared mixture in a desiccator or under an inert atmosphere to protect it from moisture and oxygen.

G cluster_prep Mixture Preparation Workflow weigh 1. Weigh Components mix 2. Initial Mixing (Vortex) weigh->mix heat 3. Heat & Homogenize mix->heat cool 4. Controlled Cooling heat->cool store 5. Store under Inert Gas cool->store

Caption: Workflow for the preparation of a liquid crystal mixture.

Protocol for Characterization of Electro-Optical Properties

This protocol describes the fabrication of a liquid crystal test cell and the measurement of its key electro-optical properties.

Materials:

  • Prepared liquid crystal mixture

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide alignment layer solution

  • Spinner coater

  • Hot plate

  • UV curing adhesive

  • Spacers (e.g., silica spheres of a specific diameter to control cell gap)

  • Polarizing optical microscope

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

Procedure:

  • Substrate Preparation: Clean the ITO glass substrates thoroughly using a standard cleaning procedure (e.g., sonication in detergent, deionized water, and isopropanol).

  • Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of each substrate.

  • Curing and Rubbing: Cure the polyimide layer on a hot plate according to the manufacturer's instructions. After cooling, gently rub the surface of the polyimide layer with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules.

  • Cell Assembly: Apply UV curing adhesive mixed with spacers around the perimeter of one substrate. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel, to create a test cell with a uniform gap.

  • UV Curing: Expose the cell to UV light to cure the adhesive and seal the cell.

  • Cell Filling: Fill the empty cell with the prepared liquid crystal mixture via capillary action in a vacuum chamber.

  • Sealing: Seal the filling port with an appropriate sealant.

  • Electro-Optical Measurements:

    • Place the filled cell between crossed polarizers on the polarizing optical microscope.

    • Apply a variable AC voltage to the cell using the function generator and amplifier.

    • Measure the change in light transmission as a function of the applied voltage using the photodetector and oscilloscope.

    • From these measurements, determine the threshold voltage, switching times (rise time and decay time), and contrast ratio.

G cluster_cell LC Cell Fabrication & Testing clean 1. Substrate Cleaning coat 2. Alignment Layer Coating clean->coat cure 3. Curing & Rubbing coat->cure assemble 4. Cell Assembly cure->assemble fill 5. Cell Filling assemble->fill measure 6. Electro-Optical Measurement fill->measure

Caption: Experimental workflow for LC cell fabrication and testing.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a strategically designed liquid crystal monomer that offers significant advantages in the formulation of advanced LCDs. Its unique molecular structure allows for the fine-tuning of critical properties such as dielectric anisotropy, birefringence, and viscosity. By following the detailed protocols outlined in this guide, researchers and scientists can effectively incorporate this compound into their liquid crystal mixtures and characterize the performance of the resulting display devices. The continued exploration of such fluorinated materials is crucial for the development of next-generation displays with superior performance characteristics.

References

  • Dąbrowski, R., Kula, P., & Herman, J. (2012). High Birefringence Liquid Crystals. Crystals, 2(2), 544-582. [Link]

  • He, Z., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3051. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Advanced Materials, 35(23), 2300539. [Link]

  • El-Atawy, M. A., & El-Sayed, A. M. (2020). Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Crystals, 10(11), 1011. [Link]

  • Liu, Y., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Journal of Materials Chemistry C, 11(13), 4437-4445. [Link]

  • Hegde, G. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7789-7797. [Link]

  • CP Lab Safety. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(10), 2296. [Link]

  • El-Atawy, M. A., & El-Sayed, A. M. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Crystals, 11(5), 485. [Link]

  • Dabhi, K. K., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 49(10), 1369-1382. [Link]

  • STONE. (n.d.). The Characteristics of Liquid Crystal Materials for TFT LCD Screens. Retrieved from [Link]

  • Jamróz, M., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(15), 8349-8359. [Link]

  • ResearchGate. (2012). Fast switching liquid crystal display modes. Proceedings of SPIE - The International Society for Optical Engineering, 8280, 828003. [Link]

  • Livada, B., et al. (2019). Active Matrix Liquid Crystal Display – AMLCD Switching Time Measurements. 2019 14th International Conference on Advanced Technologies, Systems and Services in Telecommunications (TELSIKS), 1-4. [Link]

  • ResearchGate. (2010). Fast-switching liquid-crystal effects for displays. Journal of the Society for Information Display, 18(11), 947-953. [Link]

  • Lee, S. H., et al. (2001). Liquid Crystal Displays with High Image Quality and Fast Response Time. SID Symposium Digest of Technical Papers, 32(1), 924-927. [Link]

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Method

Application Notes and Protocols for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in Nematic Liquid Crystal Formulations

Introduction: The Strategic Role of Fluorinated Anisoles in Advanced Nematic Displays The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) ne...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Anisoles in Advanced Nematic Displays

The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) necessitates the continuous development of novel liquid crystal materials with optimized physicochemical properties. Among these, fluorinated liquid crystal molecules have emerged as indispensable components in modern nematic mixtures. The strategic incorporation of fluorine atoms into the molecular structure allows for the fine-tuning of key electro-optical parameters such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity (γ₁).[1][2][3]

This document provides detailed application notes and protocols for the utilization of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS: 1373116-00-7)[4][5], a calamitic liquid crystal, in the formulation of high-performance nematic liquid crystal mixtures. Its unique molecular architecture, featuring a difluorinated anisole head group coupled with a propylcyclohexyl tail, offers a compelling combination of properties for advanced display applications.[6]

Physicochemical Properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

A comprehensive understanding of the intrinsic properties of a liquid crystal single compound is paramount for its effective application in complex mixtures. The key physical and chemical characteristics of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole are summarized below.

PropertyValueSource
Chemical Formula C₁₇H₂₄F₂O₂PubChem[4]
Molecular Weight 298.37 g/mol TCI Chemicals[5]
CAS Number 1373116-00-7TCI Chemicals[5]
Appearance White to almost white powder/crystalTCI Chemicals
Mesomorphic Range (Neat) 50.0 to 55.0 °CTCI Chemicals

Diagrams and Visualization

To facilitate a deeper understanding of the molecular structure and its role in nematic liquid crystal systems, the following diagrams are provided.

Caption: Molecular Structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

cluster_0 Preparation of LC Mixture cluster_1 Cell Fabrication cluster_2 Characterization Weighing Weighing Mixing Mixing Weighing->Mixing Host LC + Dopant Heating & Stirring Heating & Stirring Mixing->Heating & Stirring Above Clearing Point Degassing Degassing Heating & Stirring->Degassing Vacuum Cell Filling Cell Filling Degassing->Cell Filling ITO Glass Cleaning ITO Glass Cleaning Alignment Layer Coating Alignment Layer Coating ITO Glass Cleaning->Alignment Layer Coating Rubbing Rubbing Alignment Layer Coating->Rubbing Cell Assembly Cell Assembly Rubbing->Cell Assembly Cell Assembly->Cell Filling Electro-Optical Measurement Electro-Optical Measurement Cell Filling->Electro-Optical Measurement Δε, Vth Birefringence Measurement Birefringence Measurement Electro-Optical Measurement->Birefringence Measurement Δn Viscosity Measurement Viscosity Measurement Birefringence Measurement->Viscosity Measurement γ₁

Caption: Experimental Workflow for Characterization of Nematic LC Mixtures.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of nematic liquid crystal mixtures incorporating 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Protocol 1: Preparation of a Nematic Liquid Crystal Test Mixture

Objective: To prepare a host nematic liquid crystal mixture doped with a specific concentration of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole for subsequent characterization.

Materials:

  • Host nematic liquid crystal (e.g., a commercially available mixture with known properties, such as E7 or a custom formulation).

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (dopant).

  • High-precision analytical balance (±0.01 mg).

  • Glass vials with PTFE-lined caps.

  • Hot plate with magnetic stirring capabilities.

  • Vacuum oven or desiccator.

Procedure:

  • Weighing: Accurately weigh the desired amounts of the host liquid crystal and 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in a clean, dry glass vial. For initial characterization, a concentration range of 5-15 wt% of the dopant is recommended.

  • Mixing and Homogenization:

    • Place a small magnetic stir bar into the vial.

    • Heat the vial on a hot plate to a temperature approximately 10 °C above the clearing point of the host mixture.

    • Stir the mixture gently until the dopant is completely dissolved and the solution appears clear and isotropic. This ensures a homogenous mixture.

  • Degassing:

    • To remove any dissolved gases that could interfere with measurements, place the vial (with the cap loosened) in a vacuum oven or desiccator.

    • Apply a gentle vacuum and hold for at least 30 minutes while maintaining the temperature above the clearing point.

  • Cooling and Storage:

    • Slowly cool the mixture to room temperature to avoid phase separation.

    • Store the prepared mixture in a tightly sealed vial in a dark, dry place.

Protocol 2: Characterization of Electro-Optical Properties

Objective: To measure the key electro-optical parameters of the prepared nematic liquid crystal mixture, including dielectric anisotropy (Δε), threshold voltage (Vth), birefringence (Δn), and rotational viscosity (γ₁).

Instrumentation:

  • Polarizing optical microscope (POM) with a hot stage.

  • Function generator and voltage amplifier.

  • Photodiode detector and oscilloscope.

  • LCR meter.

  • Abbe refractometer or ellipsometer.

  • Liquid crystal test cells (e.g., planar or homeotropic alignment, with a known cell gap).

A. Dielectric Anisotropy (Δε) and Threshold Voltage (Vth) Measurement:

  • Cell Filling: Fill a liquid crystal test cell with the prepared mixture by capillary action in its isotropic phase.

  • Capacitance Measurement:

    • Measure the capacitance of the cell in the parallel (C∥) and perpendicular (C⊥) alignment states using an LCR meter. C∥ is measured with a high-frequency, high-voltage square wave that aligns the director parallel to the electric field. C⊥ is measured with a low-frequency, low-voltage sine wave that does not reorient the director.

    • The dielectric permittivities are calculated using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the vacuum permittivity, and A is the electrode area.

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

  • Threshold Voltage (Vth) Determination:

    • Place the filled cell between crossed polarizers on the POM.

    • Apply a low-frequency AC voltage and slowly increase the amplitude.

    • The threshold voltage is the voltage at which a noticeable change in light transmission is observed, indicating the onset of director reorientation.

B. Birefringence (Δn) Measurement:

  • Refractive Index Measurement:

    • Measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the mixture using an Abbe refractometer or an ellipsometer at a specific wavelength (e.g., 589 nm).

    • The birefringence is calculated as: Δn = nₑ - nₒ.

C. Rotational Viscosity (γ₁) Measurement:

  • Transient Current Method or Electro-Optical Response Time:

    • Apply a step voltage to the liquid crystal cell and measure the time-dependent change in capacitance or optical transmittance.

    • The rotational viscosity can be extracted by fitting the transient response to the appropriate theoretical model, which relates the switching time to γ₁, the elastic constants, and the cell gap.

Application Insights and Expected Performance

The incorporation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole into a nematic host is expected to yield several performance enhancements:

  • Increased Dielectric Anisotropy: The two fluorine atoms ortho to the methoxy group will create a strong dipole moment, contributing to a significant positive Δε. This is advantageous for lowering the threshold voltage and, consequently, the power consumption of the display.[2]

  • Modulated Birefringence: The combination of the aromatic core and the aliphatic cyclohexyl ring will influence the overall birefringence of the mixture. The exact effect will depend on the properties of the host mixture.

  • Low Viscosity: The propylcyclohexyl tail generally helps to maintain a relatively low rotational viscosity, which is crucial for achieving fast switching times.[8]

  • Broad Nematic Range: Fluorinated compounds often help to suppress smectic phases and broaden the nematic temperature range of the mixture, enhancing its operational stability.[2]

By systematically varying the concentration of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, researchers can fine-tune the electro-optical properties of the final liquid crystal mixture to meet the specific requirements of their intended application, be it for high-resolution mobile displays, fast-switching monitors, or low-power electronic shelf labels.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole.
  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar.
  • Kanie, K., et al. Synthesis and electro-optical properties of novel liquid crystals having a cyclohexyl trifluoromethyl ether moiety. Tohoku University.
  • MDPI. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays.
  • MDPI. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
  • PMC. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix.
  • PMC. (2021). Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture.
  • PMC. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
  • PubChem. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.
  • ResearchGate. (2025). Fluorinated liquid crystals - Properties and applications.
  • ResearchGate. Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability.
  • TCI Chemicals. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.
  • TCI Chemicals. Liquid Crystal Materials.
  • TCI Chemicals. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.
  • TCI Chemicals. 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

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Application

experimental setup for measuring the dielectric anisotropy of fluorinated liquid crystals

Application Notes and Protocols Topic: Experimental Setup for Measuring the Dielectric Anisotropy of Fluorinated Liquid Crystals Audience: Researchers, scientists, and drug development professionals. Guide to the Charact...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Setup for Measuring the Dielectric Anisotropy of Fluorinated Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Guide to the Characterization of Dielectric Anisotropy in Fluorinated Liquid Crystalline Materials

Authored by: Gemini, Senior Application Scientist

Foundational Principles: Dielectric Anisotropy in Fluorinated Liquid Crystals

Liquid crystals (LCs) are unique states of matter that exhibit properties of both conventional liquids and solid crystals. A key characteristic is their anisotropy, meaning their physical properties are dependent on direction. For electro-optical applications, the most critical of these is dielectric anisotropy (Δε), which describes the difference in dielectric permittivity when an electric field is applied parallel (ε∥) versus perpendicular (ε⊥) to the long axis of the LC molecules (the director, n ).

The introduction of fluorine atoms into liquid crystal molecules has been a transformative development in materials science.[1] The high electronegativity and small size of the fluorine atom create a strong dipole moment.[1] When fluorine is substituted on the lateral positions of the molecular core, it often results in a dipole moment perpendicular to the molecular axis, leading to negative dielectric anisotropy (Δε < 0).[2][3] Materials with negative Δε are essential for advanced display technologies like vertically aligned (VA) and fringe-field switching (FFS) modes, which offer superior viewing angles and contrast ratios.[3][4] Conversely, terminal fluorination can enhance positive dielectric anisotropy (Δε > 0). The ability to engineer Δε through targeted fluorination makes these materials highly versatile for next-generation electro-optical devices.[1][5]

This guide provides a comprehensive experimental framework for the precise and repeatable measurement of the dielectric anisotropy of fluorinated liquid crystals, grounded in the capacitance method.

The Experimental Apparatus: Components and Rationale

The accurate determination of dielectric anisotropy hinges on a well-controlled experimental setup. The primary technique involves measuring the capacitance of a liquid crystal cell, which acts as a parallel plate capacitor.

Core Instrumentation:
  • Precision LCR Meter or Impedance Analyzer: This is the central measurement device. It applies a sinusoidal AC voltage of a specific frequency and amplitude to the sample and measures the resulting capacitance and conductance. A frequency range of at least 10 Hz to 1 MHz is standard, with 1 kHz being a common frequency for reporting static dielectric constants.[4][6]

  • Temperature Controller and Hot Stage: The dielectric properties of liquid crystals are highly temperature-dependent.[7][8] A precision hot stage (e.g., Linkam or Mettler-Toledo) with an accuracy of ±0.1°C is crucial for obtaining reliable and reproducible data across the material's entire mesophase range.

  • Liquid Crystal Test Cells: These are specialized capacitors fabricated from two parallel glass plates coated with a transparent conductor, typically Indium Tin Oxide (ITO). Key features include:

    • Defined Cell Gap (d): The spacing between the plates, usually ranging from 5 to 20 µm, is maintained by spacer beads and must be known precisely.

    • Alignment Layers: The inner ITO surfaces are coated with a polymer, usually polyimide, which is treated to pre-align the LC molecules in a specific direction.[6] This alignment is the most critical factor for isolating ε∥ and ε⊥.

  • Function Generator & Voltage Amplifier (Optional): For certain experiments, such as studying the field-dependent dielectric response or for applying a high-voltage bias to ensure director alignment, an external function generator and amplifier may be required.

Conceptual Diagram of the Measurement Setup

ExperimentalSetup cluster_0 Measurement Core cluster_1 Control & Data Acquisition LCR Precision LCR Meter / Impedance Analyzer LCCell Liquid Crystal Test Cell (on Hot Stage) LCR->LCCell Applies AC Voltage Measures Capacitance Computer Computer with Control Software LCR->Computer Data Transfer HotStage Hot Stage with Temperature Controller HotStage->LCCell Sets & Maintains Sample Temperature Computer->LCR Instrument Control Computer->HotStage Temp. Programming

Caption: Core components of the dielectric spectroscopy setup.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the capacitance method for determining ε∥ and ε⊥. The principle relies on creating two distinct, uniform molecular alignments relative to the applied measuring field.

Step 1: Preparation of Alignment-Specific Test Cells

The ability to measure ε∥ and ε⊥ independently requires two different cell configurations.

  • For ε∥ (Parallel Permittivity): Planar (Homogeneous) Alignment

    • Start with clean ITO-coated glass substrates.

    • Spin-coat a thin layer of a planar alignment polyimide.

    • Cure the polyimide according to the manufacturer's specifications (typically involving a multi-step heating process).

    • Unidirectionally rub the cured polyimide surface with a velvet cloth. This process creates microgrooves that physically guide the LC molecules to align parallel to the rubbing direction.

    • Assemble the cell with a defined spacer thickness. The rubbing directions on the top and bottom plates must be parallel.

  • For ε⊥ (Perpendicular Permittivity): Homeotropic Alignment

    • Start with clean ITO-coated glass substrates.

    • Spin-coat a thin layer of a homeotropic alignment polyimide or apply a chemical surfactant (e.g., lecithin or silane-based compounds).

    • Cure the layer as required. These materials have low surface energy, causing the LC molecules to align perpendicular to the substrate surface.

    • Assemble the cell with a defined spacer thickness.

Step 2: Cell Calibration (Measuring the Empty Cell)

The causality behind this step is to determine the geometric capacitance of the cell, which is essential for calculating the relative permittivity of the material inside.

  • Place the empty cell (either planar or homeotropic type) into the hot stage.

  • Connect the cell's ITO contacts to the LCR meter.

  • Measure the capacitance of the empty cell, C_air (or C_empty), and the cell gap d . This measurement should be done at the same frequency that will be used for the LC measurement (e.g., 1 kHz). The permittivity of air (ε_air) is approximately 1.

Step 3: Filling the Cell
  • Heat the fluorinated liquid crystal sample and the empty cell to a temperature well within the material's isotropic phase (typically 5-10°C above the nematic-isotropic transition temperature, T_NI).

  • Place a small drop of the isotropic LC at the edge of the cell's opening.

  • Allow the cell to fill via capillary action. Filling in the isotropic phase prevents the formation of flow-induced alignment defects and ensures a uniform, monodomain texture upon cooling.[6]

  • Once filled, slowly cool the cell down into the nematic phase at a controlled rate (e.g., 0.5-1.0°C/min) to promote a well-ordered structure.

Step 4: Capacitance Measurement
  • Place the filled cell into the temperature-controlled hot stage and connect it to the LCR meter.

  • Set the LCR meter to the desired frequency (e.g., 1 kHz) and a low AC voltage amplitude (typically 0.1-1.0 V) to avoid inducing any director reorientation.[6][9]

  • For the Planar Cell (C∥): The electric field applied by the LCR meter is perpendicular to the plates, and thus parallel to the long axis of the aligned LC molecules. The measured capacitance is C∥ .

  • For the Homeotropic Cell (C⊥): The electric field is perpendicular to the plates and therefore perpendicular to the long axis of the aligned LC molecules. The measured capacitance is C⊥ .

  • Perform a temperature sweep, recording the capacitance at discrete temperature points across the material's mesophase(s). Allow the system to stabilize at each temperature point for several minutes before recording a measurement.

Data Analysis and Interpretation

The raw capacitance values are converted into dielectric permittivity using the calibration data from the empty cell.

Calculation of Permittivity Components

The real part of the dielectric permittivity (ε') for each orientation is calculated as follows:

  • Parallel Permittivity: ε'∥ = C∥ / C_air

  • Perpendicular Permittivity: ε'⊥ = C⊥ / C_air

Where C∥ and C⊥ are the capacitances of the filled planar and homeotropic cells, respectively, and C_air is the capacitance of the identical empty cell.[4][10]

Calculation of Dielectric Anisotropy

The dielectric anisotropy (Δε) is the simple difference between the two principal components:[9]

Δε = ε'∥ - ε'⊥

A positive Δε indicates that the dipole moment is predominantly parallel to the molecular axis, while a negative Δε, common in laterally fluorinated LCs, indicates a dominant perpendicular dipole moment.[2][3]

Workflow Visualization

Workflow cluster_prep A: Cell Preparation & Calibration cluster_measure B: Sample Filling & Measurement cluster_analysis C: Data Analysis P_Cell Prepare Planar Alignment Cell Cal_P Calibrate Planar Cell (Measure C_air_P) P_Cell->Cal_P H_Cell Prepare Homeotropic Alignment Cell Cal_H Calibrate Homeotropic Cell (Measure C_air_H) H_Cell->Cal_H Fill_P Fill Planar Cell with LC Cal_P->Fill_P Fill_H Fill Homeotropic Cell with LC Cal_H->Fill_H Measure_P Measure C∥ vs. Temp Fill_P->Measure_P Measure_H Measure C⊥ vs. Temp Fill_H->Measure_H Calc_Eps_P Calculate ε'∥ = C∥ / C_air_P Measure_P->Calc_Eps_P Calc_Eps_H Calculate ε'⊥ = C⊥ / C_air_H Measure_H->Calc_Eps_H Calc_Delta Calculate Δε = ε'∥ - ε'⊥ Calc_Eps_P->Calc_Delta Calc_Eps_H->Calc_Delta

Sources

Method

Topic: Formulation and Characterization of Nematic Liquid Crystal Mixtures Incorporating 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole for Advanced Electro-Optical Applications

An Application Note for Researchers and Scientists Introduction The performance of modern liquid crystal devices is dictated not by single compounds, but by meticulously formulated mixtures. The art and science of formul...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Introduction

The performance of modern liquid crystal devices is dictated not by single compounds, but by meticulously formulated mixtures. The art and science of formulation lie in combining multiple mesogenic and non-mesogenic components to achieve a precise set of physical properties—including a broad operational temperature range, specific dielectric anisotropy (Δε), high birefringence (Δn), and low rotational viscosity (γ₁). Fluorinated liquid crystals have become indispensable in this field, offering unparalleled control over these key parameters.[1] The incorporation of fluorine atoms into the molecular core significantly alters electro-optical properties, leading to materials with enhanced stability, improved voltage retention, and reduced viscosity, which are critical for high-performance displays.[2][3]

This application note provides a comprehensive guide to the formulation and characterization of liquid crystal mixtures featuring 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole . This specific molecule is of high interest due to its unique architecture: a laterally difluorinated aromatic core combined with a flexible ether linkage and an aliphatic tail. This structure is designed to induce a strong lateral dipole moment, which is particularly effective for tuning dielectric anisotropy, while the cyclohexyl ring helps maintain a low viscosity.[4] We will explore the theoretical contributions of this compound, provide detailed protocols for mixture preparation, and outline the essential characterization workflows required to validate the final formulation.

Physicochemical Profile of the Core Component

Understanding the intrinsic properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is the foundation for predicting its influence on a host mixture. The key molecular features—the two fluorine atoms adjacent to the methoxy group on the phenyl ring—are the primary drivers of its unique electronic characteristics.

PropertyValue / StructureSource
IUPAC Name 2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene[5]
CAS Number 1373116-00-7[6][7]
Molecular Formula C₁₇H₂₄F₂O₂[5]
Molecular Weight 298.37 g/mol [6]
Appearance White to Almost white powder/crystal[7]
Melting Point 50.0 - 55.0 °C[7]
Chemical Structure Chemical Structure[5]

Expert Insight: Structure-Property Causality

  • Lateral Difluoro Substitution : The 2,3-difluoro pattern is critical. Unlike terminal fluorination, lateral fluorine atoms generate a strong dipole moment perpendicular to the long axis of the molecule. This is a well-established strategy for inducing or enhancing negative dielectric anisotropy (Δε < 0) .[4] Materials with negative Δε are essential for display modes like Vertical Alignment (VA-LCDs).

  • Cyclohexyl Ring : The trans-4-propylcyclohexyl group provides a rigid, rod-like shape necessary for mesophase formation while contributing to a significantly lower viscosity compared to analogous biphenyl structures.[8] Low viscosity is directly correlated with faster switching times in electro-optical devices.[9]

  • Ether Linkage : The methoxy linker adds flexibility to the molecule, which can help to suppress the melting point and broaden the nematic phase range when mixed with other components.

Principles of Liquid Crystal Mixture Formulation

The primary goal of formulating a liquid crystal mixture is to create a material with properties that surpass those of any single component. This is typically achieved by creating a eutectic mixture , which exhibits a lower melting point and a wider liquid crystal phase range than the individual constituents.

The formulation process begins with a host mixture that provides a stable mesophase over a practical temperature range. This host is then doped with additives, such as our target compound, to precisely tune specific parameters. The final properties of the mixture can be approximated as the weighted average of the individual component properties. For a component i with weight fraction w_i in a mixture:

  • Clearing Point (N-I Transition) : TNI, mix ≈ Σ (wi * TNI, i)

  • Dielectric Anisotropy : Δεmix ≈ Σ (wi * Δεi)

  • Birefringence : Δnmix ≈ Σ (wi * Δni)

This principle allows for the rational design of mixtures. By incorporating 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, we anticipate a significant shift towards a more negative Δε, a reduction in viscosity, and a predictable change in the clearing point.

Protocol: Formulation of a Model LC Mixture

This protocol details the preparation of a 10-gram test batch of a nematic liquid crystal mixture containing 15% by weight of the title compound.

Objective: To create a homogeneous, stable liquid crystal mixture for subsequent characterization.

Materials & Equipment:

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (Purity >98%)[7]

  • Nematic Host Mixture (e.g., a commercial mixture with known positive Δε, like E7, or a custom-formulated host)

  • 20 mL glass vials with PTFE-lined caps

  • Analytical balance (±0.0001 g accuracy)

  • Hot plate with magnetic stirring and temperature control

  • Small magnetic stir bar

  • Vacuum oven or desiccator connected to a vacuum pump

  • Spatulas and weighing paper

Step-by-Step Methodology
  • Component Calculation:

    • Determine the required mass of each component. For a 10 g final mixture with 15% dopant:

      • Mass of Dopant = 10.0 g * 0.15 = 1.5000 g

      • Mass of Host Mixture = 10.0 g * 0.85 = 8.5000 g

  • Weighing:

    • Place a clean, dry 20 mL vial on the analytical balance and tare it.

    • Carefully add 1.5000 g of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole to the vial. Record the exact mass.

    • Tare the balance with the vial containing the dopant.

    • Carefully add 8.5000 g of the nematic host mixture directly into the same vial. Record the exact final mass.

  • Homogenization:

    • Add a small magnetic stir bar to the vial.

    • Place the vial on the hot plate and set the temperature approximately 10-15 °C above the highest clearing point of the components. For most nematic mixtures, a temperature of 80-90 °C is sufficient.

    • Turn on the magnetic stirring to a low-medium speed (e.g., 200-300 RPM).

    • Causality Check : Heating the mixture into its isotropic phase is crucial.[10] In the isotropic liquid state, all components are fully miscible at the molecular level, ensuring a perfectly homogeneous mixture upon cooling. Stirring accelerates this process.

    • Continue heating and stirring for at least 60 minutes or until the mixture appears as a completely clear, uniform liquid with no visible schlieren lines or undissolved crystals.

  • Cooling and Degassing:

    • Turn off the heat but continue stirring while the mixture cools slowly to room temperature. Slow cooling prevents premature crystallization or phase separation of individual components.

    • Once at room temperature, remove the magnetic stir bar.

    • Place the uncapped vial in a vacuum oven or desiccator.

    • Apply a gentle vacuum to degas the mixture, removing any dissolved air introduced during stirring. Degassing is complete when bubbling ceases (typically 15-30 minutes).

    • Seal the vial tightly with the PTFE-lined cap. Label it with the composition, date, and batch number.

Workflow Visualization

G cluster_prep Preparation cluster_process Processing cluster_final Final Product calc 1. Calculate Mass (15% Dopant) weigh 2. Weigh Components (Dopant + Host) calc->weigh Target masses mix 3. Homogenize (Heat to Isotropic + Stir) weigh->mix Charged vial cool 4. Slow Cool (Maintain Stirring) mix->cool Homogeneous liquid degas 5. Degas (Vacuum) cool->degas Room temp mixture store 6. Store & Label (Sealed Vial) degas->store Final LC Mixture

Caption: Workflow for the formulation of a doped liquid crystal mixture.

Protocol: Characterization of the Formulated Mixture

After formulation, the mixture must be characterized to validate its properties and determine its suitability for specific applications.

Phase Transition Temperature Determination

A. Polarized Optical Microscopy (POM):

  • Place a small drop of the formulated mixture onto a clean microscope slide.

  • Cover with a coverslip and place the slide on a hot stage connected to a temperature controller.

  • Position the stage on a polarizing microscope with crossed polarizers.

  • Heat the sample into the isotropic phase (it will appear completely dark).

  • Cool the sample slowly (e.g., 1-2 °C/min).

  • Record the temperature at which birefringent textures first appear. This is the clearing point (Nematic-to-Isotropic transition, TNI) . The nematic phase will typically show a characteristic schlieren or marbled texture.[11]

  • Continue cooling and note the temperatures of any other phase transitions (e.g., Nematic-to-Smectic or Nematic-to-Crystal).

B. Differential Scanning Calorimetry (DSC):

  • Hermetically seal 5-10 mg of the mixture in an aluminum DSC pan.

  • Place the pan in the DSC instrument alongside an empty reference pan.

  • Heat the sample to the isotropic phase and then cool it at a controlled rate (e.g., 5 °C/min).

  • Record the resulting heat flow curve. Exothermic peaks on cooling correspond to phase transitions.[3]

  • The onset temperature of the first peak upon cooling from the isotropic phase provides a highly accurate measurement of TNI.

Electro-Optical Characterization
  • Test Cell Fabrication: Inject the LC mixture via capillary action into a commercial test cell (e.g., a 5-10 µm thick cell with planar alignment layers).

  • Birefringence (Δn) Measurement:

    • Place the filled cell on a polarizing microscope equipped with a Berek or de Sénarmont compensator.

    • Measure the optical retardation (R) of the cell.

    • Calculate birefringence using the formula: Δn = R / d , where d is the cell gap thickness.

  • Dielectric Anisotropy (Δε) Measurement:

    • Use an LCR meter to measure the capacitance of the filled test cell in two configurations:

      • C⊥ : With no applied voltage (measures the permittivity perpendicular to the LC director).

      • C∥ : With a high-frequency AC voltage applied (e.g., 20 V at 1 kHz) to saturate the LC director parallel to the electric field (measures permittivity parallel to the director).

    • Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥ , where ε is derived from the capacitance values.

Hypothetical Data Summary

This table illustrates the expected changes after doping a standard positive-Δε host with 15% of our target compound.

PropertyHost Mixture (E7)Formulated Mixture (15% Dopant)Expected Impact of Dopant
TNI (°C) 61.0~58.5Slight Depression
Δn (at 589 nm, 20°C) +0.225~0.200Reduction
Δε (at 1 kHz, 20°C) +13.8~+9.5Strong Reduction (Shift towards negative)
Viscosity, γ₁ (mPa·s) ~50~40Reduction

Application Insights & Troubleshooting

  • Application Focus : The significant reduction in positive Δε demonstrates the potent effect of the 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole molecule. While this formulation remains positive, it shows a clear path toward creating a negative Δε mixture by increasing the dopant concentration or combining it with other negative components. Such mixtures are critical for VA-LCDs , which offer superior contrast ratios. The reduction in viscosity is also highly beneficial, enabling faster switching times for applications like high-refresh-rate displays.[9]

  • Troubleshooting :

    • Crystallization at Room Temp : If the mixture is not stable and crystallizes, it indicates that the eutectic point has not been sufficiently depressed. The formulation may require additional components or a different host mixture to improve miscibility.[2]

    • Phase Separation : If the mixture appears cloudy or shows distinct domains after cooling, the components are not fully miscible. This requires re-homogenization at a higher temperature or for a longer duration. If the problem persists, the component ratios may need to be adjusted.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a highly effective molecular additive for the formulation of advanced liquid crystal mixtures. Its lateral difluoro-substitution provides powerful control over dielectric anisotropy, enabling the tuning of mixtures for specific display modes like VA-LCDs. Furthermore, its cyclohexyl-based structure contributes to lower viscosity, directly addressing the demand for faster electro-optical response times. The protocols outlined in this note provide a robust framework for researchers to successfully formulate, characterize, and validate novel liquid crystal mixtures, leveraging the unique properties of this and other fluorinated mesogens to push the boundaries of display technology.

References

  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. National Institutes of Health (NIH). Available at: [Link]

  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. ResearchGate. Available at: [Link]

  • New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. Available at: [Link]

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI. Available at: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Fluorescence Transduction of Liquid Crystal Ordering Transitions for Biosensing. ACS Publications. Available at: [Link]

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. CP Lab Safety. Available at: [Link]

  • Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health (NIH). Available at: [Link]

  • Fast-response nematic liquid crystal mixtures. ResearchGate. Available at: [Link]

  • On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). National Institutes of Health (NIH). Available at: [Link]

  • Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. National Institutes of Health (NIH). Available at: [Link]

  • Fluorinated liquid crystals: an update. Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Achieving Vertical Liquid Crystal Alignment with Polystyrene Derivatives

Introduction: Beyond Polyimides The precise control of liquid crystal (LC) orientation is fundamental to the performance of advanced optical and electro-optical devices. Vertical alignment (VA), where LC molecules orient...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Polyimides

The precise control of liquid crystal (LC) orientation is fundamental to the performance of advanced optical and electro-optical devices. Vertical alignment (VA), where LC molecules orient perpendicularly to the substrate, is particularly crucial for applications demanding high contrast ratios and wide viewing angles, such as in modern liquid crystal displays (LCDs).[1][2]

Traditionally, rubbed polyimide (PI) films have been the industry standard for inducing LC alignment.[3] However, the high-temperature curing processes (often >180°C) required for polyimides are incompatible with next-generation flexible substrates.[3][4] Furthermore, the mechanical rubbing process can introduce physical damage, dust, and electrostatic charges, compromising device integrity.[5]

Polystyrene (PS) derivatives have emerged as a highly effective alternative, offering significant advantages such as excellent optical transparency, solubility in common organic solvents, and, most importantly, low-temperature processability.[6][7][8] This guide provides a comprehensive overview of the mechanisms, materials, and protocols for achieving robust vertical alignment of liquid crystals using rationally designed polystyrene derivatives.

The Mechanism: Engineering the Polymer-LC Interface

Achieving vertical alignment is a matter of carefully controlling the interfacial interactions between the polymer alignment layer and the liquid crystal molecules. Two primary factors govern this behavior: surface energy and steric repulsion .[9][10]

The Role of Surface Energy

The alignment of LCs on a polymer surface is largely dictated by the relationship between the surface tension of the liquid crystal (γ_lc_) and the surface energy of the alignment layer (γ_s_). According to the Friedel–Creagh–Kmetz semiempirical rule, vertical alignment is favored when the surface energy of the substrate is lower than the surface tension of the liquid crystal (γ_s_ < γ_lc_).[4][11][12]

Polystyrene derivatives achieve this by incorporating side chains that create a low-energy surface. Specifically, research consistently demonstrates a strong correlation between low polar surface energy and the induction of vertical alignment.[3][13][14] By functionalizing the polystyrene backbone with nonpolar moieties, the surface becomes hydrophobic, minimizing interactions that would otherwise pull the LC molecules into a planar (horizontal) orientation.

Steric Repulsion from Bulky Side Groups

The second critical factor is the physical structure of the polymer side chains. By attaching large, bulky groups to the polystyrene backbone, a sterically hindered surface is created.[6][15] These bulky groups act like molecular "bumpers," preventing the long, rod-like LC molecules from lying flat against the surface. The most energetically favorable orientation for the LCs becomes perpendicular to the substrate, minimizing steric clashes with the polymer side chains.[8][9]

The diagram below illustrates how these two principles work in concert to promote vertical alignment.

G cluster_surface Alignment Layer on Substrate cluster_lc Liquid Crystal Molecules Substrate Glass Substrate PS_Backbone Polystyrene Backbone Substrate->PS_Backbone Spin-coated film Side_Group1 Bulky, Nonpolar Side Group PS_Backbone->Side_Group1 Side_Group2 Bulky, Nonpolar Side Group PS_Backbone->Side_Group2 Side_Group3 Bulky, Nonpolar Side Group PS_Backbone->Side_Group3 LC1 LC Side_Group1->LC1 Steric Repulsion LC2 LC Side_Group2->LC2 Steric Repulsion LC3 LC Side_Group3->LC3 Steric Repulsion Mechanism Result: • Low Surface Energy Interface • Vertical (Homeotropic) Alignment

Figure 1: Mechanism of vertical LC alignment via steric repulsion and low surface energy.

Key Polystyrene Derivatives for Vertical Alignment

A variety of side groups can be attached to a polystyrene backbone, typically starting from poly(4-chloromethylstyrene) (PCMS), to induce vertical alignment. The choice of side group directly influences the surface energy and steric hindrance.

Derivative ClassExample Side GroupKey FeatureResulting Alignment & Surface Energy
Bulky Alkyl Phenols 4-(tert-butyl)-phenoxymethyl[9][10]Bulky, nonpolar tert-butyl group in the para-position provides maximum steric hindrance.Vertical Alignment when total surface energy < 36.6 mJ/m²[9][10]
Bio-Renewable Phenols Isoeugenol[6][14]Nonpolar, bulky phenylpropene structure derived from natural sources.Vertical Alignment when polar surface energy < 3.59 mJ/m²[14]
Bio-Renewable Phenols Vanillin Derivative (vanillyl butyl ether)[16][17]Long, hydrophobic alkyl groups increase steric bulk and lower surface energy.Vertical Alignment when polar surface energy < 2.05 mJ/m²[16][17]
LC Precursors Phenylphenoxymethyl[13][18]Side group structure is similar to the biphenyl core of many LC molecules.Vertical Alignment when polar surface energy < 4.2 mJ/m²[13][18]
LC Precursors n-Alkylbenzoate-p-oxymethyl[4][5]Contains a rigid core and flexible alkyl tail, mimicking LC structure.Vertical Alignment observed with substituent ratios as low as 40 mol%[4]

Insight: The molar substitution ratio of the side group is a critical parameter. For many systems, a higher content of the functional side group is required to achieve uniform vertical alignment. For example, with phenylphenoxymethyl-substituted polystyrene, vertical alignment is observed for substitution ratios between 25-100 mol%, whereas lower ratios result in planar alignment.[13][18]

Experimental Workflow and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of an alignment polymer, fabrication of the alignment layer, and assembly of a test cell.

G cluster_synthesis Part A: Polymer Synthesis cluster_fabrication Part B: Cell Fabrication & Characterization start Start: Poly(4-chloromethylstyrene) (PCMS) react Polymer Modification Reaction (e.g., with 4-tert-butylphenol) start->react precipitate Precipitate in Methanol & Purify react->precipitate dry Dry to Yield Final PS Derivative precipitate->dry dissolve Dissolve PS Derivative (1 wt% in THF) dry->dissolve Proceed to Fabrication spincoat Spin-Coat on Cleaned Substrates dissolve->spincoat anneal Anneal/Bake Film spincoat->anneal assemble Assemble Cell with Spacers anneal->assemble fill Fill with Nematic LC assemble->fill seal Seal Cell fill->seal pom Characterize with Polarized Optical Microscopy seal->pom

Figure 2: Overall experimental workflow from polymer synthesis to LC cell characterization.

Protocol 1: Synthesis of 4-(tert-butyl)-phenoxymethyl-substituted Polystyrene (P4TB)

This protocol is a representative example of a polymer modification reaction to synthesize a polystyrene derivative capable of inducing vertical alignment.[9][10]

Materials:

  • Poly(4-chloromethylstyrene) (PCMS)

  • 4-(tert-butyl)phenol

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylacetamide (DMAc), anhydrous

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(tert-butyl)phenol (1.5 molar equivalents relative to PCMS repeat units) and potassium carbonate (1.2 molar equivalents relative to the phenol) in 30 mL of DMAc.

  • Heat the mixture to 75°C with stirring to ensure complete dissolution and activation.

  • In a separate beaker, dissolve PCMS (e.g., 0.30 g) in 20 mL of DMAc.

  • Add the PCMS solution to the heated phenol/carbonate mixture.

  • Allow the reaction to proceed at 70°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the solution to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a large volume of methanol (e.g., 400 mL) while stirring vigorously. This will cause the polymer to precipitate.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with methanol to remove unreacted reagents and residual solvent.

  • Dry the final polymer product (P4TB) in a vacuum oven at 60°C overnight.

Protocol 2: Preparation of Alignment Layer & LC Test Cell

Materials:

  • Synthesized Polystyrene Derivative (e.g., P4TB)

  • Tetrahydrofuran (THF), anhydrous

  • Glass or ITO-coated glass substrates

  • Nematic Liquid Crystal (e.g., 4'-pentyl-4-biphenylcarbonitrile (5CB) or MLC-6608)[13][14]

  • Spacers (e.g., 4.25 μm diameter)[14]

  • Epoxy glue

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass substrates by sonicating sequentially in detergent, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen gas.

  • Polymer Solution Preparation: Prepare a 1.0 wt% solution of the synthesized polystyrene derivative in THF. Ensure the polymer is fully dissolved by gentle stirring or brief sonication. Filter the solution through a 0.45 μm PTFE syringe filter to remove any aggregates.[14]

  • Spin-Coating: Place a cleaned substrate on the spin-coater chuck. Dispense the filtered polymer solution onto the substrate. Spin-coat at 2000 rpm for 90 seconds to create a uniform thin film.[14]

  • Annealing: Transfer the coated substrates to a hotplate and bake at 100°C for 10-15 minutes to remove any residual solvent.

  • Cell Assembly: Take two coated substrates. Sprinkle a small amount of spacers onto one of the substrates. Place the second substrate on top, with the coated surfaces facing each other. Gently clamp the substrates together.

  • LC Filling: Place a drop of the nematic liquid crystal at the edge of the assembled cell. The LC will fill the cell via capillary action. This process can be expedited by performing it in a vacuum chamber.

  • Sealing: Once filled, seal the edges of the cell with epoxy glue and allow it to cure completely.

Protocol 3: Characterization of Vertical Alignment

The most direct method to confirm vertical alignment is through Polarized Optical Microscopy (POM).

  • Orthoscopic Observation: Place the fabricated LC cell on the POM stage between crossed polarizers. If the alignment is perfectly vertical, the LC director will be parallel to the light path. This results in no phase retardation, and the view will appear completely dark (uniform extinction). Any light leakage indicates a deviation from perfect vertical alignment.

  • Conoscopic Observation: Switch the microscope to the conoscopic mode (by inserting a Bertrand lens). A cell with excellent vertical alignment will show a characteristic "Maltese cross" interference pattern.[13] This pattern confirms that the optic axis is perpendicular to the substrate.

Conclusion and Outlook

Polystyrene derivatives offer a versatile and low-temperature-compatible platform for achieving high-quality vertical alignment of liquid crystals. By rationally designing side chains to have low surface energy and high steric bulk, the polymer-LC interface can be precisely engineered to favor homeotropic orientation. The protocols outlined here provide a robust framework for researchers to synthesize, fabricate, and characterize these advanced alignment layers. The continued development of novel polystyrene derivatives, particularly from sustainable and bio-renewable sources, promises to advance the production of next-generation flexible displays and sophisticated optical devices.[11][14]

References

  • Jang, M., et al. (2022). Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules. Polymers, 14(5), 934. [Link]

  • Yang, D., et al. (2021). Alignment Layer of Liquid Crystal Using Plant-Based Isoeugenol-Substituted Polystyrene. Polymers, 13(4), 572. [Link]

  • Kim, T., et al. (2021). Effect of Position and Structure of the Terminal Moieties in the Side Group on the Liquid Crystal Alignment Behavior of Polystyrene Derivatives. Polymers, 13(17), 2841. [Link]

  • Seo, K., et al. (2019). Vertical alignment of liquid crystals on plant-based vanillin derivative-substituted polystyrene films. RSC Advances, 9(27), 15461-15469. [Link]

  • Jang, M., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Polymers, 13(13), 2068. [Link]

  • Seo, K., et al. (2019). Vertical alignment of liquid crystals on plant-based vanillin derivative-substituted polystyrene films. RSC Advances, 9(27), 15461-15469. [Link]

  • Yang, D., et al. (2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Polymers, 14(7), 1302. [Link]

  • Jang, M., et al. (2022). Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene-PS Derivatives Structurally Similar to LC Molecules. Polymers, 14(5), 934. [Link]

  • Lee, J-H., et al. (2012). Liquid Crystal Alignment Behaviors of Polystyrene Derivatives Containing Coumarin Moieties. Molecular Crystals and Liquid Crystals, 559(1), 10-18. [Link]

  • Yang, D., et al. (2021). Alignment Layer of Liquid Crystal Using Plant-Based Isoeugenol-Substituted Polystyrene. Polymers, 13(4), 572. [Link]

  • Yang, D., et al. (2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Polymers, 14(7), 1302. [Link]

  • Yang, D., et al. (2021). Vertical Alignment of Liquid Crystals on Comb-Like Renewable Chavicol-Modified Polystyrene. Polymers, 13(5), 823. [Link]

  • Yang, D., et al. (2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Polymers, 14(7), 1302. [Link]

  • Lee, J.-C. (2007). Liquid Crystal Alignment Properties of Polystyrene Derivatives Containing Fluorinated Side Groups. Soongsil University. [Link]

  • Kim, T., et al. (2021). Effect of Position and Structure of the Terminal Moieties in the Side Group on the Liquid Crystal Alignment Behavior of Polystyrene Derivatives. Polymers, 13(17), 2841. [Link]

  • Park, S-D., et al. (2006). Dynamic Characteristics of Vertically Aligned Liquid Crystal Device Using a Polymer Wall Associated with the Boundary Condition of Alignment Layer. Molecular Crystals and Liquid Crystals, 458(1), 77-87. [Link]

  • Lee, F-C., et al. (2008). Vertical Alignment of Liquid Crytals on Polydimethylsiloxane Thin Films. Japanese Journal of Applied Physics, 47(11), 8535. [Link]

  • Yang, D., et al. (2021). Alignment Layer of Liquid Crystal Using Plant-Based Isoeugenol-Substituted Polystyrene. Polymers, 13(4), 572. [Link]

  • Lee, H-J., et al. (2022). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Nanomaterials, 12(18), 3236. [Link]

  • Jang, M., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Polymers, 13(13), 2068. [Link]

  • Jang, M., et al. (2021). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. MDPI. [Link]

  • Jang, M., et al. (2022). Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules. ProQuest. [Link]

  • Kim, H-K., et al. (2006). Liquid Crystal Alignment and Electrooptical Characteristics of Vertical Alignment Liquid Crystal Display on SiOx Thin Film Obliquely Deposited by Sputtering. Japanese Journal of Applied Physics, 45(12), 9216. [Link]

  • Kim, T., et al. (2021). Surface energy values and LC aligning ability of the polymers. ResearchGate. [Link]

  • Lee, S. H., et al. (2003). Two Dimensional Template of Polystyrene Latex as an Alignment Layer of Liquid Crystals. Molecular Crystals and Liquid Crystals, 398(1), 223-228. [Link]

  • Jang, M., et al. (2022). Vertical Alignment of Liquid Crystals on Phenylphenoxymethyl-Substituted Polystyrene—PS Derivatives Structurally Similar to LC Molecules. Polymers, 14(5), 934. [Link]

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Method

Application Notes and Protocols for Incorporating Fluorinated Monomers in Polymer Dispersed Liquid Crystals (PDLCs)

Abstract This comprehensive guide provides detailed application notes and protocols for the incorporation of fluorinated monomers in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films. It is intended for re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the incorporation of fluorinated monomers in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films. It is intended for researchers, scientists, and professionals in materials science and drug development who are seeking to enhance the electro-optical performance and stability of PDLCs. This document elucidates the fundamental principles behind the use of fluorinated monomers, offers step-by-step experimental procedures, and provides insights into the expected outcomes and characterization techniques. The protocols described herein are designed to be self-validating, with a strong emphasis on the causal relationships between material choices and performance enhancements.

Introduction: The Rationale for Fluorination in PDLCs

Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of micron-sized liquid crystal (LC) droplets dispersed within a solid polymer matrix.[1] These materials are renowned for their ability to switch between an opaque, light-scattering state and a transparent state upon the application of an electric field, making them ideal for applications such as smart windows, flexible displays, and light shutters.[2][3]

The performance of a PDLC film is intrinsically linked to the properties of its constituent materials—the liquid crystal and the polymer matrix. Key performance metrics include the driving voltage, contrast ratio (the difference in transmittance between the "on" and "off" states), switching times, and long-term stability. A significant challenge in PDLC development is the optimization of these properties, which often involves a delicate balance of material selection and fabrication process control.

The incorporation of fluorine into the polymer matrix via fluorinated monomers has emerged as a powerful strategy to address these challenges.[4][5] Fluorine's unique properties—high electronegativity, low polarizability, and small van der Waals radius—impart several advantageous characteristics to the resulting polymer.[6]

Key benefits of incorporating fluorinated monomers include:

  • Reduced Driving Voltage: Fluorinated monomers can lower the anchoring energy at the polymer-liquid crystal interface, facilitating the reorientation of liquid crystal molecules at lower electric fields.[7][8][9]

  • Enhanced Contrast Ratio: Fluorination can promote a more distinct phase separation between the liquid crystal and the polymer matrix.[4] This leads to the formation of well-defined LC droplets with a more uniform size distribution, which enhances light scattering in the "off" state and improves the contrast ratio.

  • Improved Stability: The inherent chemical and thermal stability of fluoropolymers can enhance the overall durability and environmental resistance of the PDLC film.[10]

  • Refractive Index Matching: The refractive index of the polymer matrix can be precisely tuned by incorporating fluorinated monomers, allowing for better refractive index matching with the liquid crystal in the "on" state, thereby increasing transparency.[1]

This guide will provide a detailed exploration of how to leverage these benefits through the practical application of fluorinated monomers in PDLC fabrication.

Materials and Methods

Core Components

The formulation of a PDLC film is a multi-component system. The selection of each component is critical to achieving the desired electro-optical performance.

ComponentExample MaterialsRationale for Selection
Liquid Crystal E7, E8 (Merck)Nematic liquid crystals with positive dielectric anisotropy are commonly used. The choice of LC will influence the birefringence, viscosity, and operating temperature range of the PDLC.
Prepolymer/Monomer System Norland Optical Adhesive (NOA) series, mixtures of acrylates (e.g., MMA, BA)The polymer matrix encapsulates the LC droplets. Acrylate-based systems are popular due to their fast curing times with UV light.
Fluorinated Monomer Trifluoroethyl acrylate (TFEA), Hexafluoroisopropyl acrylate (HFIPA)These monomers are incorporated to modify the polymer matrix properties. The degree of fluorination will impact the refractive index, surface energy, and compatibility with the LC.[4][5]
Cross-linking Agent Trimethylolpropane triacrylate (TMPTA)A multifunctional monomer that forms a cross-linked network, providing mechanical stability to the polymer matrix.
Photoinitiator Irgacure 651, BenzophenoneAbsorbs UV light to generate free radicals and initiate polymerization. The choice of photoinitiator should be matched to the UV source wavelength.
Conductive Substrate Indium Tin Oxide (ITO) coated glass or PET filmProvides the electrodes for applying the electric field across the PDLC film.
Spacers Glass or plastic microspheresUsed to control the thickness of the PDLC film, which is a critical parameter for electro-optical performance.
Experimental Workflow: An Overview

The fabrication of PDLC films incorporating fluorinated monomers is typically achieved through Polymerization-Induced Phase Separation (PIPS).[1] This process involves creating a homogeneous mixture of the liquid crystal, prepolymer, fluorinated monomer, and photoinitiator. This mixture is then sandwiched between two conductive substrates and exposed to UV radiation. As the monomers polymerize and cross-link, the liquid crystal becomes immiscible with the growing polymer network and phase-separates into micro-droplets.

PDLC_Fabrication_Workflow cluster_prep Syrup Preparation cluster_cell Cell Assembly cluster_cure Curing & Characterization A Weighing & Mixing: Liquid Crystal, Monomers, Fluorinated Monomer, Cross-linker, Photoinitiator B Homogeneous Solution A->B Stirring/Sonication in dark conditions C ITO Substrates with Spacers D Capillary Filling of Syrup C->D E UV Curing (PIPS) D->E UV Exposure F PDLC Film E->F G Electro-Optical & Morphological Characterization F->G Morphology_Comparison A Irregular Droplet Shapes B Broad Size Distribution A->B C Potential Droplet Coalescence B->C I Lower Contrast Ratio C->I Results in D Well-defined, Spherical Droplets E Narrow Size Distribution D->E F Improved Phase Separation E->F J Higher Contrast Ratio F->J Results in G Leads to H Leads to cluster_non_fluorinated cluster_non_fluorinated cluster_fluorinated cluster_fluorinated

Caption: Relationship between monomer choice, morphology, and electro-optical performance.

Troubleshooting and Advanced Considerations

  • Poor Phase Separation: If the resulting film is hazy in the "on" state, it may indicate poor phase separation or a mismatch in the refractive indices. Adjusting the concentration of the fluorinated monomer or the curing conditions (e.g., UV intensity, temperature) can influence the phase separation process.

  • High Driving Voltage: If the driving voltage remains high, consider increasing the concentration of the fluorinated monomer or selecting a fluorinated monomer with a higher degree of fluorination.

  • Slow Switching Speed: The viscosity of the LC and the droplet size play a significant role in switching speed. Optimizing the formulation to achieve smaller droplet sizes can lead to faster switching times.

  • Combined Effects: Recent studies have explored the combined use of hydroxylated and fluorinated monomers to simultaneously improve mechanical properties (adhesion) and electro-optical performance. [7][8][9]

Conclusion

The incorporation of fluorinated monomers into PDLC formulations is a highly effective strategy for enhancing their electro-optical properties. By carefully selecting the type and concentration of the fluorinated monomer and optimizing the fabrication process, researchers can achieve PDLC films with lower driving voltages, higher contrast ratios, and improved stability. The protocols and insights provided in this guide offer a solid foundation for the successful development and characterization of high-performance PDLC materials.

References

  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC - NIH.
  • The Optical and Morphological Properties of Fluorinated Polymer Dispersed Liquid Crystals | Request PDF - ResearchG
  • The effect of fluorine-substituted acrylate monomers on the electro-optical and morphological properties of polymer dispersed liquid crystals - Taylor & Francis Online.
  • Combined effect of hydroxylated and fluorinated acrylate monomers on improving the electro-optical and mechanical performances of PDLC-films: Liquid Crystals - Taylor & Francis Online.
  • Combined effect of hydroxylated and fluorinated acrylate monomers on improving the electro-optical and mechanical performances of PDLC-films - Ingenta Connect.
  • Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films | Request PDF - ResearchG
  • Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applic
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - NIH.
  • Combined effect of hydroxylated and fluorinated acrylate monomers on improving the electro-optical and mechanical performances of PDLC-films - ResearchG
  • Understanding Fluorine Effects in Liquid Crystals | Request PDF - ResearchG
  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System - MDPI.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
  • Combined effect of hydroxylated and fluorinated acrylate monomers on improving the electro-optical and mechanical performances of PDLC-films | Semantic Scholar.
  • Fluorinated acrylic copolymers: Part I: Study of clear coatings - ResearchG
  • (PDF)
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - MDPI.
  • (PDF)
  • Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC - NIH.
  • Directed synthesis of copolymers based on fluorine-containing (meth)
  • A Stable PDLC Film with High Ageing Resistance from an Optimized System Containing Rigid Monomer - MDPI.
  • Influence of Fluorine-Containing Monomer Content on the Hydrophobic and Transparent Properties of Nanohybrid Silica Polyacrylate Coating M
  • Synthesis of fluorinated monomer and formation of hydrophobic surface there
  • Production Protocols | NIH Tetramer Core Facility - Emory University.
  • Flex-T™ Fixed Peptide Tetramer Preparation and Flow Cytometry Staining Protocol.

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Application

transdermal drug delivery applications of lyotropic liquid crystals

Application Notes & Protocols Topic: Transdermal Drug Delivery Applications of Lyotropic Liquid Crystals Audience: Researchers, scientists, and drug development professionals. Lyotropic Liquid Crystals for Transdermal Dr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Transdermal Drug Delivery Applications of Lyotropic Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Lyotropic Liquid Crystals for Transdermal Drug Delivery: A Guide to Formulation, Characterization, and Evaluation

As a Senior Application Scientist, this guide provides an in-depth exploration of lyotropic liquid crystals (LLCs) for transdermal drug delivery. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field. This document is designed to be a practical resource for researchers aiming to harness the unique properties of these advanced delivery systems.

Introduction to Lyotropic Liquid Crystals in Transdermal Delivery

The skin, our body's largest organ, presents a formidable barrier to the entry of foreign substances, including therapeutic agents. The outermost layer, the stratum corneum (SC), is a "brick and mortar" structure of corneocytes embedded in a lipid matrix, which severely limits the penetration of many drugs.[1] Lyotropic liquid crystals (LLCs) have emerged as a promising platform to overcome this barrier.[2]

What are Lyotropic Liquid Crystals (LLCs)?

LLCs are self-assembled mesophases formed by amphiphilic molecules (molecules with both water-loving and fat-loving parts) in the presence of a solvent, typically water.[3] These systems exhibit properties of both liquids (flow) and crystalline solids (ordered structure).[4] This unique combination of order and fluidity allows for the creation of nanostructured vehicles that can encapsulate a wide range of drug molecules.[5]

Advantages of LLCs for Transdermal Drug Delivery

The application of LLCs in transdermal drug delivery is driven by several key advantages:

  • Biocompatibility: Many lipids used to form LLCs are biocompatible and biodegradable, minimizing the risk of skin irritation and toxicity.[6]

  • High Drug Loading Capacity: The unique microstructures of LLCs, with both aqueous and lipidic domains, allow for the encapsulation of hydrophilic, hydrophobic, and amphiphilic drugs.[7][8]

  • Enhanced Permeation: LLCs can enhance drug penetration through the skin via various mechanisms, including hydration of the stratum corneum and disruption of the intercellular lipid lamellae.[9]

  • Sustained Release: The ordered structure of LLCs can provide a controlled and sustained release of the encapsulated drug, which is beneficial for chronic conditions.[10]

  • Structural Similarity to Skin Lipids: Lamellar LLCs, in particular, have a structure that mimics the lipid organization in the stratum corneum, which may facilitate their integration into the skin barrier.[11][12]

Overview of LLC Phases and their Relevance to Skin Delivery

LLCs can exist in several different phases, primarily lamellar, hexagonal, and cubic, depending on the composition and temperature.[5][9] Each phase offers distinct advantages for drug delivery. Dispersed forms of these phases, such as cubosomes and hexosomes, are nanoparticles that are often preferred for topical application due to their lower viscosity and ease of handling.[13]

Understanding the Key Lyotropic Liquid Crystal Phases

The specific mesophase of an LLC system dictates its drug-loading capacity, release kinetics, and interaction with the skin.

Lamellar Phase (Lα)

The lamellar phase consists of parallel bilayers of amphiphilic molecules separated by layers of water.[5] This structure is analogous to the lipid organization in the stratum corneum, making it particularly suitable for dermal applications.[14]

Hexagonal Phase (HII)

The inverse hexagonal phase is composed of cylindrical water channels arranged in a hexagonal lattice, surrounded by the hydrophobic tails of the amphiphilic molecules.[15] This phase is often used for the delivery of hydrophilic drugs and macromolecules like peptides and proteins.[16]

Cubic Phase (V2)

The bicontinuous cubic phase possesses a complex, honeycombed structure of two continuous but non-intersecting aqueous channels separated by a lipid bilayer.[8] This structure provides a large interfacial area, making it suitable for encapsulating a variety of drug molecules and offering sustained release.[7]

Dispersed Systems: Cubosomes and Hexosomes

Cubosomes and hexosomes are nanoparticles formed by the dispersion of the bulk cubic and hexagonal phases, respectively, in an aqueous medium with the help of a stabilizer.[17] These systems combine the unique structural properties of the parent LLC phase with the advantages of nanoparticles, such as a large surface area and ease of formulation into topical preparations like gels and creams.[13]

Caption: Schematic representation of the primary lyotropic liquid crystal phases.

Formulation of Lyotropic Liquid Crystal Systems: Protocols and Considerations

The successful formulation of LLCs requires careful selection of components and precise control over the manufacturing process.

Key Formulation Components
  • Lipids: Glycerol monooleate (GMO) and phytantriol are commonly used lipids for forming cubic and hexagonal phases.[18]

  • Surfactants/Stabilizers: Poloxamers (e.g., Pluronic® F127) are frequently used to stabilize dispersed systems like cubosomes and hexosomes.[18]

  • Aqueous Phase: Typically purified water or a buffer solution.

  • Drug: The active pharmaceutical ingredient to be encapsulated.

Protocol 1: Preparation of a Bulk Lamellar Liquid Crystal System

This protocol describes the preparation of a simple lamellar liquid crystal system, often used as a base for creams and ointments.

  • 3.2.1 Materials and Equipment

    • Amphiphilic surfactant (e.g., a mixture of lecithin and Tween 80)[14]

    • Oil phase (e.g., hempseed or flaxseed oil)[14]

    • Aqueous phase (purified water)

    • Active pharmaceutical ingredient (API)

    • Magnetic stirrer with heating

    • Glass beakers

    • Homogenizer (optional)

  • 3.2.2 Step-by-Step Procedure

    • Weigh the required amounts of the surfactant mixture, oil phase, and API (if oil-soluble) into a glass beaker.

    • Heat the mixture to 60-70°C on a magnetic stirrer until all components are melted and a homogenous solution is formed.

    • In a separate beaker, heat the aqueous phase to the same temperature. If the API is water-soluble, dissolve it in the aqueous phase.

    • Slowly add the aqueous phase to the oil phase under continuous stirring.

    • Continue stirring until the mixture cools down to room temperature. A viscous gel-like structure should form.

    • For a more uniform structure, the formulation can be homogenized.

  • 3.2.3 Rationale and Key Considerations

    • The ratio of surfactant, oil, and water is critical for the formation of the lamellar phase. A pseudo-ternary phase diagram is often constructed to identify the concentration ranges for LLC formation.[19]

    • The temperature should be carefully controlled to ensure the complete melting of the components without degrading the API.

Protocol 2: Formulation of Cubosome Dispersions

This protocol outlines the "top-down" method for preparing cubosomes, which involves dispersing a bulk cubic phase into nanoparticles.

  • 3.3.1 Top-Down vs. Bottom-Up Approaches

    • Top-Down: High-energy methods like homogenization or sonication are used to break down a bulk cubic phase into nanoparticles.

    • Bottom-Up: Cubosomes are formed by the self-assembly of lipids from a precursor solution, often triggered by a change in temperature or solvent composition.

  • 3.3.2 Step-by-Step Procedure for the Top-Down Method

    • Melt the lipid (e.g., GMO) at around 60°C.

    • Add the stabilizer (e.g., Poloxamer 407) to the molten lipid and mix until a homogenous solution is obtained.

    • Add the drug to the molten lipid-stabilizer mixture.

    • Inject the molten mixture into a pre-heated aqueous phase under high shear homogenization.

    • Continue homogenization for a specified period (e.g., 10-15 minutes).

    • Allow the resulting dispersion to cool to room temperature.

Cubosome_Workflow start Start melt_lipid Melt Lipid (e.g., GMO) start->melt_lipid add_stabilizer Add Stabilizer (e.g., Poloxamer 407) melt_lipid->add_stabilizer add_drug Incorporate Drug add_stabilizer->add_drug homogenize High Shear Homogenization add_drug->homogenize prepare_aqueous Prepare Aqueous Phase prepare_aqueous->homogenize cool Cool to Room Temperature homogenize->cool end Cubosome Dispersion cool->end

Caption: Workflow for cubosome formulation using the top-down method.

Table 1: Comparison of LLC Phases for Transdermal Drug Delivery
FeatureLamellar PhaseHexagonal PhaseCubic Phase
Structure Lipid bilayers separated by water layersWater channels in a lipid matrixBicontinuous lipid bilayer and water channels
Drug Encapsulation Lipophilic and amphiphilic drugsHydrophilic and amphiphilic drugsHydrophilic, lipophilic, and amphiphilic drugs
Drug Release ModerateCan be rapid for hydrophilic drugsSustained
Viscosity HighHighVery high (bulk)
Skin Interaction Mimics stratum corneum lipidsHydrates the skinProvides a large surface area for drug delivery
References [14][15][7]

Physicochemical Characterization of Lyotropic Liquid Crystal Systems

Thorough characterization is essential to ensure the formation of the desired LLC phase and to predict its performance as a drug delivery system.

Importance of Characterization

Characterization confirms the internal nanostructure of the LLC, which is crucial for its drug-loading and release properties. It also helps in assessing the stability of the formulation.

Key Characterization Techniques
  • Polarized Light Microscopy (PLM): Used to identify anisotropic phases (lamellar and hexagonal) based on their unique birefringence patterns. Cubic phases are isotropic and appear dark under cross-polarized light.[20]

  • Small-Angle X-ray Scattering (SAXS): A powerful technique to definitively identify the LLC phase based on the Bragg diffraction peak ratios.[20]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Allows for the direct visualization of the nanostructure of dispersed LLCs.

  • Rheology: Measures the flow and deformation properties of the LLC, which are important for topical application and stability.[21]

Table 2: Summary of Characterization Techniques for LLCs
TechniqueInformation ProvidedTypical Results for LLCs
Polarized Light Microscopy (PLM) Anisotropy/Isotropy of the phaseLamellar: Maltese crosses; Hexagonal: Fan-like textures; Cubic: Dark field
Small-Angle X-ray Scattering (SAXS) Phase identification and lattice parametersSpecific Bragg peak ratios for each phase (e.g., 1:2:3 for lamellar)
Cryo-Transmission Electron Microscopy (Cryo-TEM) Nanostructure visualization of dispersed systemsDirect imaging of cubosome and hexosome morphology
Rheology Viscoelastic propertiesHigh viscosity and elastic modulus, indicating a gel-like structure
References [20][22][20][23]
Protocol 3: Characterization of LLC Phase using Polarized Light Microscopy
  • 4.3.1 Principle: Anisotropic materials, like lamellar and hexagonal LLCs, rotate the plane of polarized light, resulting in characteristic textures when viewed between two crossed polarizers. Isotropic materials, like cubic LLCs, do not and appear dark.

  • 4.3.2 Materials and Equipment

    • Polarizing light microscope

    • Glass microscope slides and coverslips

    • LLC sample

  • 4.3.3 Step-by-Step Procedure

    • Place a small amount of the LLC sample on a clean microscope slide.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Mount the slide on the microscope stage.

    • Observe the sample under crossed polarizers at different magnifications.

    • Capture images of the characteristic textures.

  • 4.3.4 Interpretation of Results

    • Dark, non-birefringent field: Suggests an isotropic phase, likely cubic.

    • Maltese crosses and oily streaks: Characteristic of a lamellar phase.

    • Fan-like textures: Indicative of a hexagonal phase.

In Vitro Performance Evaluation: Drug Release and Skin Permeation

In vitro studies are crucial for assessing the performance of LLC formulations and for screening potential candidates for further development.

Principles of In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT)
  • IVRT: Measures the rate and extent of drug release from the formulation into a receptor medium, typically through a synthetic membrane.[24]

  • IVPT: Measures the permeation of the drug through a skin sample (human or animal) into a receptor medium. This provides an indication of the formulation's ability to deliver the drug across the skin barrier.[25]

Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cells
  • 5.2.1 Materials and Equipment

    • Franz diffusion cells

    • Synthetic membrane (e.g., cellulose acetate)[26]

    • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

    • Magnetic stirrer

    • Water bath maintained at 32°C

    • LLC formulation

    • Analytical instrument for drug quantification (e.g., HPLC)

  • 5.2.2 Step-by-Step Procedure

    • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with pre-warmed, degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.

    • Place the cells in a water bath maintained at 32°C with continuous stirring.

    • Apply a known amount of the LLC formulation to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

    • Analyze the drug concentration in the samples using a validated analytical method.

  • 5.2.3 Data Analysis: Plot the cumulative amount of drug released per unit area versus time. The release rate can be determined from the slope of the linear portion of the curve.

Protocol 5: In Vitro Skin Permeation Study

This protocol is similar to the IVRT protocol, with the key difference being the use of excised skin as the membrane.

  • 5.3.1 Skin Preparation

    • Excise full-thickness skin from a suitable source (e.g., rat, pig, or human cadaver).

    • Carefully remove any subcutaneous fat and hair.

    • Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • 5.3.2 Step-by-Step Procedure: Follow the same procedure as for the IVRT study, but use the prepared skin sample instead of the synthetic membrane.

Franz_Cell_Setup franz_cell Donor Compartment (Formulation Applied) Membrane (Skin or Synthetic) Receptor Compartment (Receptor Medium) Sampling Port Stir Bar water_jacket Water Jacket (32°C) franz_cell->water_jacket Maintained at skin temperature

Caption: Experimental setup for Franz diffusion cell studies.

Table 3: Example Data from a Skin Permeation Study
FormulationFlux (µg/cm²/h)Permeability Coefficient (cm/h)Enhancement Ratio
Control (Drug in Solution) 1.5 ± 0.20.5 x 10⁻³1.0
Lamellar LLC 4.8 ± 0.51.6 x 10⁻³3.2
Cubosome Dispersion 8.2 ± 0.92.7 x 10⁻³5.5
Hexosome Dispersion 6.5 ± 0.72.2 x 10⁻³4.3
Enhancement Ratio = Flux of Formulation / Flux of Control

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Phase Separation or Incorrect Phase Formation Incorrect component ratios; Inadequate mixing; Temperature fluctuationsConsult the phase diagram; Optimize mixing speed and time; Ensure precise temperature control
Low Drug Entrapment Efficiency Poor drug solubility in the LLC matrix; Drug leakage during processingSelect an LLC system with appropriate polarity for the drug; Optimize formulation parameters (e.g., lipid concentration)
High Polydispersity in Dispersed Systems Insufficient stabilizer concentration; Inadequate homogenization energyIncrease stabilizer concentration; Optimize homogenization speed and duration
Inconsistent In Vitro Release Profiles Air bubbles in Franz cells; Inconsistent membrane thickness; Formulation inhomogeneityEnsure proper cell setup; Use membranes from the same batch; Ensure the formulation is homogenous before application

Conclusion and Future Perspectives

Lyotropic liquid crystals represent a versatile and effective platform for transdermal drug delivery. Their unique structural properties and biocompatibility make them ideal for overcoming the challenges associated with skin permeation.[27] Future research will likely focus on the development of stimuli-responsive LLCs for on-demand drug release and the use of these systems for the delivery of large biomolecules and for cosmetic applications.[5]

References

  • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers. Available at: [Link]

  • Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. PubMed. Available at: [Link]

  • Cubosomes In Transdermal Drug Delivery: Advances, Challenges, And Future Perspectives. Journal of Neonatal Surgery. Available at: [Link]

  • Lyotropic liquid crystal systems in drug delivery. PubMed. Available at: [Link]

  • Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. MDPI. Available at: [Link]

  • Literature Review: Application Lyotropic Liquid Crystals in Topical and Transdermal Drug Delivery Systems. JPK - Jurnal Poltekkes Kemenkes Riau. Available at: [Link]

  • Advances in lyotropic liquid crystal systems for skin drug delivery. ResearchGate. Available at: [Link]

  • Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. RSC Advances (RSC Publishing). Available at: [Link]

  • Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Taylor & Francis. Available at: [Link]

  • Cubosomes: A Novel Carrier for Transdermal Drug Delivery. ResearchGate. Available at: [Link]

  • Characterization of cubosomes as a targeted and sustained transdermal delivery system for capsaicin. PMC - NIH. Available at: [Link]

  • The Lipid Organisation of the Skin Barrier: Liquid and Crystalline Domains Coexist in Lamellar Phases. PMC - PubMed Central. Available at: [Link]

  • Hexosomes as drug delivery vehicles for antimicrobial peptides. Diva-Portal.org. Available at: [Link]

  • Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications. NIH. Available at: [Link]

  • Tailoring lyotropic liquid crystals for skin barrier penetration: Exploring composition and structure–function relationships. AIP Publishing. Available at: [Link]

  • Role of lipid-based lyotropic liquid crystals – Video abstract [ID 103505]. YouTube. Available at: [Link]

  • Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach. Acta Scientific. Available at: [Link]

  • Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms. PMC - PubMed Central. Available at: [Link]

  • Lyotropic liquid crystals for parenteral drug delivery. Queen's University Belfast. Available at: [Link]

  • Highly Biocompatible Lamellar Liquid Crystals Based on Hempseed or Flaxseed Oil with Incorporated Betamethasone Dipropionate: A Bioinspired Multi-Target Dermal Drug Delivery System for Atopic Dermatitis Treatment. NIH. Available at: [Link]

  • hexosomes: a new drug delivery system and its applications. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Cubosomes as Novel Drug Delivery System: Comprehensive Insights and Applications. YMER. Available at: [Link]

  • Skin-Mimicking Structure and Advantages of Lamellar Beauty Using Liquid Crystal Emulsions. Sharon Personal Care. Available at: [Link]

  • Hexosomes: a novel drug delivery system. PubMed. Available at: [Link]

  • Development and In Vitro Evaluation of Lyotropic Liquid Crystals for the Controlled Release of Dexamethasone. MDPI. Available at: [Link]

  • Lamellar Liquid Crystal Improves the Skin Retention of 3-O-Ethyl-Ascorbic Acid and Potassium 4-Methoxysalicylate In Vitro and In Vivo for Topical Preparation. PubMed. Available at: [Link]

  • Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. NIH. Available at: [Link]

  • Lyotropic liquid crystal-based transcutaneous peptide delivery system: Evaluation of skin permeability and potential for transcutaneous vaccination. Request PDF. Available at: [Link]

  • Lyotropic liquid crystal-based transcutaneous peptide delivery system: Evaluation of skin permeability and potential for transcutaneous vaccination. PubMed. Available at: [Link]

  • OPTIMISING IN VITRO TESTING FOR TRANSDERMAL AND TOPICAL DRUG PRODUCTS. on-drug-delivery. Available at: [Link]

  • Hexosomes: A Novel Drug Delivery System. Request PDF. Available at: [Link]

  • Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. Dr. Robert Shengkui Hu, Investor | Advisor. Available at: [Link]

  • Liquid Crystalline Systems for Transdermal Delivery of Celecoxib: In Vitro Drug Release and Skin Permeation Studies. ResearchGate. Available at: [Link]

  • Cubosomes and hexosomes as versatile platforms for drug delivery. PubMed. Available at: [Link]

  • Formulation of lyotropic liquid crystal containing mulberry stem extract: influences of formulation ingredients on the formation and the nanostructure. Semantic Scholar. Available at: [Link]

  • Development and In Vitro Evaluation of Lyotropic Liquid Crystals for the Controlled Release of Dexamethasone. PMC - NIH. Available at: [Link]

  • A liquid crystal application in skin care cosmetics. PubMed. Available at: [Link]

  • Lyotropic liquid crystal mesophases as transdermal delivery systems for lipophilic drugs: A comparative study. PubMed. Available at: [Link]

  • Spotlight on Biomimetic Systems Based on Lyotropic Liquid Crystal. MDPI. Available at: [Link]

  • Advances in lyotropic liquid crystal systems for skin drug delivery. PubMed. Available at: [Link]

  • A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. Hindawi. Available at: [Link]

  • Transdermal Testing: Analysis and Quality Control of Transdermal Patches. Kymos. Available at: [Link]

  • Insights of lyotropic liquid crystals in topical drug delivery for targeting various skin disorders. ResearchGate. Available at: [Link]

  • Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Dove Press. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Introduction: Understanding the Compound 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated aromatic ether with a molecular structure that suggests its potential use in materials science, particul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a fluorinated aromatic ether with a molecular structure that suggests its potential use in materials science, particularly in the field of liquid crystals. Its chemical structure combines a difluorinated anisole core with a propylcyclohexyl methoxy tail, imparting specific electronic and steric properties. While the Safety Data Sheet (SDS) from suppliers like TCI Chemicals indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practice necessitates a thorough understanding of its properties for safe handling and storage to maintain its integrity for research and development.[1]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for handling and storing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, ensuring both user safety and compound stability. The protocols herein are grounded in the chemical principles of fluorinated aromatic ethers and anisole derivatives.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is presented below. This data is essential for designing experimental setups and for risk assessment.

PropertyValueSource
Molecular Formula C₁₇H₂₄F₂O₂PubChem[2]
Molecular Weight 298.37 g/mol TCI Chemicals[3]
CAS Number 1373116-00-7TCI Chemicals[4]
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge of similar compounds
Purity ≥98%TCI Chemicals[3]
Solubility Insoluble in water, soluble in organic solventsGeneral properties of ethers and anisoles[5][6]

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

While not classified as hazardous, direct contact with any chemical should be minimized. The fluorinated nature of this compound and its anisole core warrant a cautious approach. Anisole itself is a skin irritant, and many organic ethers can cause irritation upon prolonged contact.[6]

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear nitrile or neoprene gloves. Given that ethers can have varying breakthrough times with different glove materials, it is crucial to inspect gloves before use and replace them immediately if contamination is suspected.[7][8]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.

  • Respiratory Protection: Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosolization.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood weigh Weigh the required amount in a tared, sealed container prep_hood->weigh dissolve Dissolve in an appropriate anhydrous solvent under inert atmosphere if necessary weigh->dissolve transfer Transfer solution using a syringe or cannula dissolve->transfer decontaminate Decontaminate glassware with an appropriate solvent transfer->decontaminate dispose Dispose of waste in a -labeled hazardous waste container decontaminate->dispose cleanup_ppe Remove PPE and wash hands thoroughly dispose->cleanup_ppe cluster_spill Spill Response cluster_exposure Exposure Response start Spill or Exposure Event spill_size Assess Spill Size start->spill_size exposure_type Identify Exposure Route start->exposure_type spill_small Small Spill: Absorb with inert material spill_size->spill_small Small spill_large Large Spill: Evacuate and call for aid spill_size->spill_large Large spill_collect Collect and containerize waste spill_small->spill_collect spill_clean Decontaminate spill area spill_collect->spill_clean exposure_skin Skin Contact: Wash with soap and water exposure_type->exposure_skin exposure_eye Eye Contact: Flush with water for 15 mins exposure_type->exposure_eye exposure_inhale Inhalation: Move to fresh air exposure_type->exposure_inhale exposure_ingest Ingestion: Seek immediate medical attention exposure_type->exposure_ingest medical_attention Seek Medical Attention exposure_skin->medical_attention If irritation persists exposure_eye->medical_attention exposure_inhale->medical_attention

Caption: Decision tree for responding to a spill or exposure event involving 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Conclusion

The effective and safe handling of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is predicated on a combination of established laboratory safety practices and a nuanced understanding of its chemical nature as a fluorinated aromatic ether. By adhering to the detailed protocols for personal protective equipment, experimental workflows, storage, and emergency procedures outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • CP Lab Safety. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. Retrieved from [Link]

  • Techiescientist. (2025-06-24). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved from [Link]

  • openPR.com. (2025-12-24). Anisole Derivatives Market Valuation, ROI Potential &. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. Retrieved from [Link]

  • PubChem. (n.d.). Anisole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Brainly.in. (2023-04-22). Write a brief note on safe handling and storage of ether ?(for 5mark). Retrieved from [Link]

  • University of St Andrews. (2010-07-19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Application

Mastering Advanced Displays: Application Notes for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Introduction: The Critical Role of Negative Dielectric Anisotropy in Modern Liquid Crystal Displays In the pursuit of high-performance liquid crystal displays (LCDs), particularly those utilizing advanced modes such as I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Negative Dielectric Anisotropy in Modern Liquid Crystal Displays

In the pursuit of high-performance liquid crystal displays (LCDs), particularly those utilizing advanced modes such as In-Plane Switching (IPS) and Vertically Aligned (VA) technologies, the engineering of liquid crystal (LC) mixtures with specific physical properties is paramount. A key class of materials enabling these technologies are liquid crystals possessing negative dielectric anisotropy (Δε < 0). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a specialized mesogenic compound designed to meet this requirement. Its unique molecular architecture, featuring a lateral difluoro substitution pattern, is engineered to induce a strong dipole moment perpendicular to the long molecular axis, a characteristic that is fundamental to achieving negative Δε.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals exploring the integration of this compound into novel liquid crystal formulations. We will delve into its physicochemical properties, commercial availability, and provide detailed protocols for its application and characterization within a liquid crystal host.

Molecular Structure and Physicochemical Rationale

The efficacy of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole as a negative Δε component stems directly from its molecular structure.

Key Structural Features:

  • 2,3-Difluoroanisole Core: The two fluorine atoms positioned laterally on the phenyl ring are the primary drivers of the compound's electronic properties. Due to fluorine's high electronegativity, these substituents create a strong local dipole moment that is oriented perpendicular to the molecule's principal axis. This is the foundational reason for the resulting negative dielectric anisotropy.[1]

  • trans-4-Propylcyclohexyl Moiety: This non-aromatic, saturated ring system contributes to a lower viscosity compared to analogous compounds with multiple phenyl rings.[2] Lower viscosity is a critical parameter for reducing the switching times of the liquid crystal, leading to faster display response. The trans conformation ensures a linear, rod-like shape, which is conducive to maintaining the nematic liquid crystal phase.

  • Methoxy and Methoxy-Linker Groups: The terminal methoxy group (-OCH₃) and the flexible methoxy linker (-CH₂O-) influence the compound's melting point and clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid), and ensure its miscibility within a host liquid crystal mixture.

These features combine to create a molecule with a tailored set of properties, making it a valuable additive for tuning the overall performance of a liquid crystal mixture.

Commercial Availability

This compound is available from several specialized chemical suppliers for research and development purposes. It is crucial to obtain a high-purity grade (>98%) to ensure reproducible results in formulation and characterization.

Supplier NameProduct CodePurityCAS Number
Tokyo Chemical Industry (TCI) D4909>98.0% (GC)1373116-00-7
Aladdin Scientific Corporation D154981≥98%1373116-00-7
CP Lab Safety --1373116-00-7

Note: Availability and product codes are subject to change. Please consult the respective supplier's website for the most current information.

Application Notes: Formulation and Expected Performance

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is intended for use as a component in a multi-component liquid crystal mixture. It is not typically used in its pure form but rather as a dopant (typically 5-20% by weight) in a host nematic liquid crystal mixture to modify its overall dielectric anisotropy.

Core Application: Inducing Negative Dielectric Anisotropy

The primary application is to lower the dielectric anisotropy of a host mixture, potentially shifting it from positive or weakly negative to strongly negative. This is essential for VA and IPS display modes where the liquid crystal directors reorient themselves perpendicular to the applied electric field.

Workflow for Mixture Formulation and Evaluation

The following diagram outlines the typical workflow for incorporating the title compound into a liquid crystal mixture and evaluating its performance.

G cluster_prep Mixture Preparation cluster_char Characterization cluster_analysis Data Analysis start Select Host LC Mixture (e.g., with positive Δε) weigh Weigh components (e.g., 15% dopant in host) start->weigh compound 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole compound->weigh mix Dissolve in a common solvent (e.g., Dichloromethane) weigh->mix evap Evaporate solvent under vacuum at a temperature above the clearing point of the mixture mix->evap degas Degas the final mixture evap->degas cell Fabricate LC Test Cell (e.g., VA or planar alignment) degas->cell dsc Measure Phase Transitions (DSC) cell->dsc pom Observe Textures (Polarized Optical Microscopy) cell->pom dielectric Measure Dielectric Anisotropy (Δε) cell->dielectric birefringence Measure Birefringence (Δn) cell->birefringence viscosity Measure Rotational Viscosity (γ₁) cell->viscosity electro_optic Characterize Electro-Optic Response (V-T curve, response time) cell->electro_optic analyze Analyze Data and Compare to Host LC Properties electro_optic->analyze caption Workflow for LC Mixture Formulation and Characterization.

Caption: Workflow for LC Mixture Formulation and Characterization.

Estimated Physicochemical Properties

While experimental data for the pure compound is not widely published, we can estimate its key properties based on its structural motifs and data from similar compounds.[3][4]

PropertySymbolEstimated Value/RangeRationale/Significance
Dielectric Anisotropy Δε-2.0 to -4.0The 2,3-difluoro substitution pattern is known to induce a moderately strong negative Δε.[1][3]
Birefringence Δn0.08 to 0.12The combination of one phenyl ring and one cyclohexyl ring typically results in low to moderate birefringence.
Viscosity γ₁Low to ModerateThe presence of the cyclohexyl ring helps to reduce viscosity compared to all-aromatic core structures.[2]
Clearing Point TₙᵢDependent on hostAs a dopant, it will influence the clearing point of the host mixture. Its own mesomorphic range is reported as 50-55°C.[5]

Experimental Protocols

The following protocols are provided as a guide for the preparation and characterization of a liquid crystal mixture containing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Protocol 1: Preparation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a 1-gram batch of a test mixture.

Materials:

  • Host nematic liquid crystal (e.g., a mixture with a known positive Δε).

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

  • Dichloromethane (DCM), HPLC grade.

  • Small glass vial with a screw cap.

  • Analytical balance.

  • Vortex mixer.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Weighing: Accurately weigh 0.85 g of the host liquid crystal and 0.15 g of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole into a clean glass vial. This corresponds to a 15% w/w mixture.

  • Dissolution: Add approximately 2-3 mL of DCM to the vial to completely dissolve both components.

  • Mixing: Cap the vial and gently vortex for 1-2 minutes to ensure a homogenous solution.

  • Solvent Removal: Remove the cap and place the vial in a vacuum oven or attach it to a rotary evaporator. Heat the sample to a temperature approximately 10°C above the expected clearing point of the mixture while applying a vacuum. This ensures complete removal of the solvent and promotes a homogenous mixture.

  • Degassing: Continue to hold the mixture under vacuum at an elevated temperature for at least one hour to remove any dissolved gases.

  • Storage: Cool the mixture to room temperature and store in a sealed, desiccated environment away from light.

Protocol 2: Characterization of Dielectric Anisotropy (Δε)

This protocol outlines the measurement of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, from which Δε is calculated (Δε = ε∥ - ε⊥).[6]

Equipment:

  • Liquid crystal test cells with transparent electrodes (e.g., ITO coated glass). One cell with a planar alignment layer and one with a homeotropic alignment layer.

  • LCR meter.

  • Function generator and voltage amplifier.

  • Temperature-controlled hot stage.

  • Polarizing optical microscope.

Procedure:

  • Cell Filling: Fill a planar-aligned cell and a homeotropic-aligned cell with the prepared LC mixture via capillary action at a temperature above the mixture's clearing point.

  • Verification of Alignment: Cool the cells slowly into the nematic phase and verify the alignment quality using a polarizing microscope. The planar cell should show a uniform texture, while the homeotropic cell should appear dark under crossed polarizers.

  • Measurement of ε⊥: Place the homeotropic cell in the hot stage. The director is aligned perpendicular to the electrodes. Connect the cell to the LCR meter and measure the capacitance (C⊥) at a standard frequency (e.g., 1 kHz).

  • Measurement of ε∥: Place the planar-aligned cell in the hot stage. The director is aligned parallel to the electrodes. Connect the cell to the LCR meter and measure the capacitance (C∥) at the same frequency.

  • Calculation: Calculate the permittivity using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculate Δε: Compute the dielectric anisotropy as Δε = ε∥ - ε⊥.

Protocol 3: Characterization of Birefringence (Δn)

This protocol describes a common method for measuring the birefringence (optical anisotropy) of the LC mixture.[7][8]

Equipment:

  • Planar-aligned liquid crystal test cell.

  • Polarizing optical microscope with a rotating stage.

  • Monochromatic light source (e.g., a laser or a filtered white light source).

  • Photodetector.

  • Function generator and voltage amplifier.

Procedure:

  • Setup: Place the filled planar cell on the rotating stage of the microscope, between crossed polarizers. Orient the rubbing direction of the cell at 45° to the polarizer axes.

  • Voltage Sweep: Apply a variable AC voltage (e.g., 1 kHz sine wave) to the cell, starting from 0 V and increasing in small increments.

  • Measure Transmittance: At each voltage step, measure the optical transmittance through the cell using the photodetector.

  • Identify Extrema: The transmittance will oscillate as the voltage increases due to the changing phase retardation. Record the voltages at which maximum and minimum transmittance occur.

  • Calculation: The phase retardation (δ) is given by δ = 2πΔnd/λ, where d is the cell gap and λ is the wavelength of light. Each successive maximum and minimum corresponds to a change in phase retardation of π. By counting the number of extrema (m) up to a high voltage where the molecules are oriented nearly perpendicular to the substrates, Δn can be calculated using the relationship: mπ = 2πΔnd/λ, which simplifies to Δn = mλ / 2d.

Safety and Handling

As a matter of good laboratory practice, researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a highly specialized liquid crystal material engineered to impart negative dielectric anisotropy in nematic mixtures. Its strategic design, incorporating a laterally difluorinated aromatic core and a cyclohexyl ring, provides a valuable tool for formulating advanced liquid crystal media for modern display applications. By following the outlined protocols for formulation and characterization, researchers can effectively integrate this compound into their development workflows and tune the electro-optical properties of their mixtures to meet the demanding requirements of next-generation displays.

References

  • Xu, H., et al. (2009). Dielectric permittivity modulation of liquid crystals for microwave applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
  • Blinov, L. M., & Chigrinov, V. G. (1994).
  • Chen, Y., et al. (2013).
  • Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 26(2), 117-124.
  • Li, J., & Wu, S. T. (2004). Self-consistency of birefringence dispersion for nematic liquid crystals. Journal of Applied Physics, 95(3), 896-901.
  • Perez Lemus, G. R., et al. (2022).
  • Dabrowski, R., et al. (2012). High Birefringence Liquid Crystals. Crystals, 2(4), 1321-1348.
  • Dabrowski, R., & Dziaduszek, J. (2007). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Molecular Crystals and Liquid Crystals, 476(1), 145-154.
  • Gauza, S., et al. (2013). Ultra-low viscosity liquid crystal materials. Optics Express, 21(24), 29964-29972.
  • Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.
  • Belyaev, V. V. (2001). Physical methods for measuring the viscosity coefficients of nematic liquid crystals. Physics-Uspekhi, 44(3), 255-284.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Aladdin Scientific Corporation. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.
  • CP Lab Safety. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. Retrieved from [Link]

  • Khoo, I. C. (2007). Liquid Crystals. John Wiley & Sons.
  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for displays and other applications.
  • Hauser, A., & Demus, D. (1989). Dielectric anisotropy of nematic liquid crystals. Liquid Crystals, 5(3), 833-847.
  • The role of negative dielectric anisotropy liquid crystalline m
  • Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. (2010). Thin Solid Films, 519(1), 339-343.
  • Singh, S. (2002). Liquid Crystals: Fundamentals. World Scientific.
  • Wu, S. T., & Yang, D. K. (2011). Fundamentals of Liquid Crystal Devices. John Wiley & Sons.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing not just protocols, but a deeper understanding of the chemical principles at play, empowering you to make informed decisions in your laboratory work.

Overview of the Synthetic Strategy

The synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a multi-step process that culminates in a Williamson ether synthesis. The overall strategy involves the independent synthesis of two key precursors: 2,3-Difluoro-4-methoxyphenol (A) and (trans-4-propylcyclohexyl)methyl tosylate (B) . These precursors are then coupled to form the final product. This modular approach allows for the optimization of each synthetic step independently before the final etherification.

Synthetic_Overview cluster_0 Precursor A Synthesis cluster_1 Precursor B Synthesis 2,3-Difluoroaniline 2,3-Difluoroaniline Diazonium Salt Diazonium Salt 2,3-Difluoroaniline->Diazonium Salt NaNO2, H2SO4 0-5 °C 2,3-Difluoro-4-methoxyphenol 2,3-Difluoro-4-methoxyphenol Diazonium Salt->2,3-Difluoro-4-methoxyphenol H2O, Δ (Hydrolysis) Final Product Final Product 2,3-Difluoro-4-methoxyphenol->Final Product K2CO3, DMF Williamson Ether Synthesis trans-4-Propylcyclohexanecarboxylic Acid trans-4-Propylcyclohexanecarboxylic Acid (trans-4-propylcyclohexyl)methanol (trans-4-propylcyclohexyl)methanol trans-4-Propylcyclohexanecarboxylic Acid->(trans-4-propylcyclohexyl)methanol 1. SOCl2 2. LiAlH4 (trans-4-propylcyclohexyl)methyl tosylate (trans-4-propylcyclohexyl)methyl tosylate (trans-4-propylcyclohexyl)methanol->(trans-4-propylcyclohexyl)methyl tosylate TsCl, Pyridine (trans-4-propylcyclohexyl)methyl tosylate->Final Product

Caption: Overall synthetic workflow for 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the synthesis.

Part 1: Synthesis of 2,3-Difluoro-4-methoxyphenol (Precursor A)

Q1: What is the recommended route for synthesizing 2,3-Difluoro-4-methoxyphenol?

A1: A reliable and scalable method begins with the commercially available 2,3-difluoroaniline. The synthesis involves two key steps:

  • Diazotization: The aniline is converted to a diazonium salt using sodium nitrite in a strong acid, typically sulfuric acid, at low temperatures (0-5 °C).

  • Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the desired phenol.

Q2: My diazotization reaction is yielding a dark-colored, tarry substance. What is causing this and how can I prevent it?

A2: The formation of tarry byproducts is a common issue in diazotization reactions and is often due to the instability of the diazonium salt.

Potential Cause Explanation Troubleshooting Action
Elevated Temperature Diazonium salts are thermally unstable and can decompose, leading to unwanted side reactions and polymerization.Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction closely.[1]
Incomplete Diazotization Unreacted aniline can couple with the diazonium salt to form colored azo compounds.Ensure the 2,3-difluoroaniline is fully dissolved in the acid before adding sodium nitrite. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm reaction completion.[1]
Localized High Concentration of Nitrite Adding the sodium nitrite solution too quickly can lead to localized "hot spots" and decomposition.Add the sodium nitrite solution dropwise and slowly, with the addition funnel tip below the surface of the reaction mixture to ensure rapid mixing and dispersion.

Q3: The yield of my hydrolysis step is low. How can I improve it?

A3: Low yields in the hydrolysis of the diazonium salt can be attributed to incomplete reaction or competing side reactions.

Potential Cause Explanation Troubleshooting Action
Insufficient Heating The hydrolysis of the diazonium salt requires sufficient thermal energy to proceed at a reasonable rate.After diazotization is complete, warm the reaction mixture gently to facilitate the hydrolysis. The evolution of nitrogen gas is an indicator of the reaction's progress.
Side Reactions of the Aryl Cation The aryl cation formed upon loss of nitrogen is highly reactive and can react with other nucleophiles present.While challenging to completely avoid, ensuring a clean diazotization and prompt hydrolysis can minimize the formation of byproducts.
Part 2: Synthesis of (trans-4-propylcyclohexyl)methyl tosylate (Precursor B)

Q1: How do I prepare the starting material, trans-4-propylcyclohexanecarboxylic acid?

A1: While not commercially available in large quantities, it can be synthesized from 4-propylbenzoic acid. This involves a two-step process:

  • Hydrogenation: The aromatic ring of 4-propylbenzoic acid is reduced to a cyclohexane ring using a catalyst such as rhodium on carbon (Rh/C) under hydrogen pressure. This typically yields a mixture of cis and trans isomers.

  • Isomer Separation/Enrichment: The trans isomer is often the thermodynamically more stable product. The mixture can sometimes be enriched in the trans isomer through equilibration or separated by crystallization techniques.

Q2: The reduction of the carboxylic acid to the alcohol is not going to completion. What can I do?

A2: The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Potential Cause Explanation Troubleshooting Action
Insufficient LiAlH₄ Carboxylic acids react with LiAlH₄ in a 2:1 stoichiometry (one mole for deprotonation and one for reduction). Using less than the required amount will result in incomplete reduction.Use at least a 1.5 to 2-fold molar excess of LiAlH₄ relative to the carboxylic acid to ensure complete conversion.
Reaction with Moisture LiAlH₄ reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of an Insoluble Carboxylate Salt The initial acid-base reaction between the carboxylic acid and LiAlH₄ forms a lithium carboxylate salt that may have limited solubility.The reaction is typically performed in anhydrous tetrahydrofuran (THF) to aid in the solubility of the intermediates. Vigorous stirring is also important.

Q3: I'm having trouble with the tosylation of (trans-4-propylcyclohexyl)methanol. What are the key parameters?

A3: The conversion of the primary alcohol to its tosylate is a crucial step to create a good leaving group for the subsequent Williamson ether synthesis.[6][7]

Parameter Importance Recommendation
Purity of the Alcohol Any residual water will react with the tosyl chloride, reducing the yield.Ensure the alcohol is thoroughly dried before use.
Base A base is required to neutralize the HCl byproduct of the reaction.Pyridine is a common choice as it acts as both a base and a solvent. Other non-nucleophilic bases like triethylamine can also be used.
Temperature The reaction is typically exothermic.Maintain the reaction temperature at 0 °C during the addition of tosyl chloride to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.
Work-up The work-up procedure is critical for removing excess pyridine and pyridinium hydrochloride.Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute HCl to remove pyridine, followed by washes with water and brine.
Part 3: Williamson Ether Synthesis and Purification

Q1: What are the optimal conditions for the final Williamson ether synthesis step?

A1: This Sₙ2 reaction involves the coupling of the phenoxide of Precursor A with the tosylate of Precursor B.[8][9][10][11][12][13]

Parameter Importance Recommendation
Base A base is needed to deprotonate the phenol. The pKa of fluorinated phenols is lower than that of phenol itself, making them more acidic.A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is generally preferred for its ease of handling over stronger bases like sodium hydride (NaH).[9][14]
Solvent A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation but not the nucleophile, increasing its reactivity.N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices.[8][10]
Temperature The reaction rate is temperature-dependent, but higher temperatures can promote the competing E2 elimination reaction.A temperature range of 50-80 °C is a good starting point.[8][10] Monitor the reaction by TLC or GC to determine the optimal temperature for your specific setup.
Stoichiometry Using a slight excess of one reagent can help drive the reaction to completion.A slight excess (1.1-1.2 equivalents) of the (trans-4-propylcyclohexyl)methyl tosylate is often used.

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Check_Purity -> Purity_Sol [label="No"]; Check_Base -> Base_Sol [label="No"]; Check_Temp -> Temp_Sol [label="No"]; Check_LG -> LG_Sol [label="No"]; }

Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis step.

Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of an alkene via an E2 elimination pathway is the most common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[14]

Mitigation Strategy Explanation
Lower Reaction Temperature Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will favor the Sₙ2 pathway.
Use a Milder Base While a base is necessary, a very strong, sterically hindered base can favor proton abstraction over nucleophilic attack. Using K₂CO₃ is often a good compromise.
Ensure a Good Leaving Group A good leaving group like tosylate facilitates the Sₙ2 reaction. If the leaving group is poor, higher temperatures may be required, which in turn favors elimination.

Q3: What is the best method for purifying the final product?

A3: The final product is a liquid crystal, and high purity is often required. A multi-step purification process is recommended.

  • Work-up: After the reaction is complete, cool the mixture, add water, and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Column Chromatography: This is the primary method for removing unreacted starting materials and byproducts. Use silica gel as the stationary phase and a solvent system such as a hexane/ethyl acetate gradient.

  • Recrystallization: If the product solidifies upon cooling or can be induced to crystallize from a suitable solvent system (e.g., heptane/ethanol), recrystallization is an excellent final purification step to remove minor impurities.[15]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxyphenol (Precursor A)
  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-difluoroaniline (1.0 eq) to a solution of concentrated sulfuric acid (2.0 eq) in water, maintaining the temperature below 20 °C with an ice bath. Stir until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir for an additional 20 minutes.

  • Hydrolysis: Slowly warm the reaction mixture to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (trans-4-propylcyclohexyl)methyl tosylate (Precursor B)
  • Reduction of Carboxylic Acid: In a dry, inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF. Slowly add a solution of trans-4-propylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF. Reflux the mixture for 4-6 hours. Cool to 0 °C and carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and concentrate the filtrate to obtain the crude alcohol.

  • Tosylation: Dissolve the crude (trans-4-propylcyclohexyl)methanol (1.0 eq) in pyridine at 0 °C. Slowly add p-toluenesulfonyl chloride (1.2 eq) in portions. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the tosylate.

Protocol 3: Williamson Ether Synthesis of the Final Product
  • Reaction Setup: To a solution of 2,3-Difluoro-4-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add a solution of (trans-4-propylcyclohexyl)methyl tosylate (1.1 eq) in DMF. Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool to room temperature and pour into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography followed by recrystallization if necessary.

References

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available from: [Link]

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available from: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • CN101245020B - Process for synthesizing 2,3-difluoroaniline. Google Patents.
  • JP5931867B2 - Fluorine purification method. Google Patents.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Available from: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Dihydroxylation. Wikipedia. Available from: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available from: [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Conversion of an Alcohol to a Tosylate. YouTube. Available from: [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Available from: [Link]

  • Williamson Ether synthesis. Reddit. Available from: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available from: [Link]

  • 11.1: Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. National Institutes of Health. Available from: [Link]

  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes. YouTube. Available from: [Link]

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters. Available from: [Link]

  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available from: [Link]

  • Purification of Fluorine by Distillation. SciSpace. Available from: [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available from: [Link]

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available from: [Link]

  • "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". June 2021. Available from: [Link]

  • Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Available from: [Link]

  • Williamson Ether Synthesis. YouTube. Available from: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available from: [Link]

  • Upjohn Dihydroxylation. Organic Chemistry Portal. Available from: [Link]

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Sources

Optimization

Technical Support Center: Purification of Fluorinated Liquid Crystal Monomers

Welcome to the Technical Support Center for the purification of fluorinated liquid crystal monomers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated liquid crystal monomers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these unique and often challenging compounds. The introduction of fluorine into liquid crystal monomers imparts desirable properties but also presents specific purification hurdles. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you achieve the high purity required for your applications.

The Challenge of Purifying Fluorinated Liquid Crystal Monomers

Fluorine's high electronegativity significantly alters the physicochemical properties of organic molecules, leading to strong dipole moments and unique intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and halogen bonds (C-F···H, C-F···π, F···F).[1] These characteristics influence solubility, crystal packing, and chromatographic behavior, often making purification by standard methods a non-trivial task. Common challenges include:

  • High Polarity: Can lead to strong interactions with stationary phases in chromatography, causing peak tailing and poor separation.

  • Unique Solubility Profiles: Fluorinated compounds can exhibit limited solubility in common organic solvents, making recrystallization difficult.

  • "Oiling Out": Instead of crystallizing, the monomer may separate from the solution as a liquid phase, which often traps impurities.[2][3]

  • Removal of Closely Related Impurities: Syntheses can result in isomers or partially fluorinated byproducts with very similar properties to the target compound, making separation challenging.

This guide will address these challenges with practical, field-proven advice and detailed protocols.

Core Purification Methodologies

The three primary methods for purifying solid organic compounds are recrystallization, column chromatography, and sublimation. The choice of method depends on the specific properties of your fluorinated liquid crystal monomer and the nature of the impurities.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired monomer and its impurities at varying temperatures.

  • Solvent Selection: The ideal solvent should dissolve the monomer sparingly at room temperature but completely at its boiling point. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude monomer. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[4] Subsequently, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from their surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Problem Possible Cause Solution
"Oiling Out" The melting point of the monomer is lower than the boiling point of the solvent, or there is a high impurity load.[2][3][4][5]Add more of the "soluble" solvent if using a mixed-solvent system.[2] Consider using a lower-boiling point solvent or a different solvent system altogether.[4] If impurities are the cause, an initial purification by column chromatography may be necessary.
No Crystals Form The solution is not supersaturated (too much solvent was used).Scratch the inside of the flask with a glass rod to create nucleation sites.[2] Add a seed crystal of the pure compound.[2] Boil off some of the solvent to increase the concentration and allow it to cool again.[2]
Colored Impurities in Crystals Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]
Solvent/Solvent System Comments
EthanolA good starting point for many polar organic compounds.[7]
Hexane/AcetoneA versatile mixed-solvent system for compounds of intermediate polarity.[7]
Hexane/Ethyl AcetateAnother common mixed-solvent system.[7]
TolueneCan be effective for aromatic compounds and those prone to sublimation.[7]
WaterFor highly polar, water-soluble monomers.[7]
Column Chromatography: Separation by Adsorption

Column chromatography is an indispensable technique for separating complex mixtures based on the differential adsorption of components to a stationary phase. For fluorinated liquid crystal monomers, this method is particularly useful for removing impurities with similar polarities.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Method) prep_sample Dissolve Crude Monomer in Minimal Solvent load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Monomer evaporate->product

Caption: Workflow for purification by column chromatography.

  • Stationary Phase Selection: Silica gel is the most common stationary phase. For highly fluorinated compounds, a fluorinated stationary phase can provide unique selectivity.[8]

  • Eluent System Selection: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: A well-packed column is essential for good separation. The "slurry method," where the stationary phase is mixed with the initial eluent and poured into the column, is generally preferred.

  • Sample Loading: Dissolve the crude monomer in a minimal amount of the eluent and load it onto the top of the column.

  • Elution and Fraction Collection: Begin elution with the least polar solvent mixture and collect the eluting solvent in fractions. Gradually increase the polarity of the eluent to move more polar compounds down the column.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem Possible Cause Solution
Poor Separation Inappropriate eluent system.Optimize the eluent system using TLC. A shallower gradient may be needed.
Cracked Column Bed The column ran dry.Ensure the top of the stationary phase is always covered with solvent.
Streaking on TLC The sample is too concentrated or insoluble in the eluent.Dilute the sample or choose a more appropriate eluent.
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol may be necessary.
Sublimation: Purification in the Gas Phase

Sublimation is a technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a pure solid on a cold surface. This method is ideal for volatile solids and can yield very high-purity materials.

G cluster_setup Setup cluster_process Sublimation & Collection load_apparatus Load Crude Monomer into Sublimation Apparatus connect_vacuum Connect to High Vacuum load_apparatus->connect_vacuum cool_finger Cool the Cold Finger connect_vacuum->cool_finger heat Gently Heat the Apparatus cool_finger->heat sublime Monomer Sublimes and Deposits on Cold Finger heat->sublime cool_down Cool Apparatus to Room Temperature sublime->cool_down collect_product Scrape Pure Crystals from Cold Finger cool_down->collect_product product High-Purity Monomer collect_product->product

Caption: Workflow for purification by sublimation.

  • Apparatus Setup: Place the crude fluorinated liquid crystal monomer in the bottom of the sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high vacuum pump to reduce the pressure.

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the monomer to sublime but below its melting point.

  • Deposition: The gaseous monomer will travel to the cold finger and deposit as pure crystals.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

Problem Possible Cause Solution
No Sublimation The temperature is too low, or the vacuum is not sufficient.Increase the temperature gradually. Check the vacuum pump and all connections for leaks.
Melting Instead of Subliming The heating rate is too fast, or the temperature is too high.Reduce the heating rate and/or the final temperature.
Low Yield Incomplete sublimation or loss of product during collection.Ensure adequate time for sublimation. Be careful when scraping the crystals from the cold finger.

Frequently Asked Questions (FAQs)

Q1: My fluorinated monomer is a persistent yellow color, even after column chromatography. How can I remove the color?

A1: A persistent yellow color often indicates the presence of trace, highly conjugated impurities that are difficult to remove by chromatography alone. Try recrystallization with the addition of a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q2: I am trying to separate two positional isomers of a fluorinated biphenyl monomer, but they co-elute on the silica gel column. What can I do?

A2: Separating positional isomers can be very challenging. Consider using a different stationary phase, such as alumina or a fluorinated phase, which may offer different selectivity.[8] Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a phenyl-hexyl column) might provide the necessary resolution. In some cases, derivatization to temporarily alter the polarity of one isomer can facilitate separation, followed by removal of the derivatizing group.

Q3: During the recrystallization of my fluorinated monomer from a hexane/ethyl acetate mixture, it "oiled out." How can I get it to crystallize?

A3: "Oiling out" is a common problem with fluorinated compounds.[1][2][3] First, try reheating the mixture to redissolve the oil, then add a little more of the more soluble solvent (ethyl acetate in this case) and allow it to cool very slowly.[2] If this doesn't work, you may need to choose a different solvent system. A single solvent in which the compound has a steep solubility curve with temperature is often better at preventing oiling out.

Q4: How do I know if my purified fluorinated liquid crystal monomer is pure enough for my application?

A4: The required purity depends on the application. For many liquid crystal applications, very high purity (>99.5%) is necessary, as even small amounts of impurities can significantly affect the phase behavior and electro-optical properties. Purity can be assessed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any proton- or fluorine-containing impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity by peak area percentage.[9]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and phase transition temperatures, which are sensitive to impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

Safety Precautions

Working with fluorinated organic compounds requires strict adherence to safety protocols. Many fluorinating agents and some fluorinated compounds can be toxic and highly reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Consult the Safety Data Sheet (SDS) for each specific compound before use.

References

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  • Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties. (2021). RSC Publishing. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Role of Substituents in the Removal of Emerging Fluorinated Liquid Crystal Monomer Pollutants under the UV/Peroxydisulfate Treatment. (2022). ACS ES&T Engineering. Available at: [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

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  • Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment. (n.d.). TU Delft Research Portal. Available at: [Link]

  • Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. (2025). ResearchGate. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Available at: [Link]

  • Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. (2021). PubMed. Available at: [Link]

  • Structural isomers defined from the configuration of fluorine atom and the longer terminal alkyl chain for molecules 3.clF.5 and 3.crF.5. (n.d.). ResearchGate. Available at: [Link]

  • Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. (2021). PMC - NIH. Available at: [Link]

  • Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. (n.d.). PubMed Central. Available at: [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025). ResearchGate. Available at: [Link]

  • Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. (2022). Wiley Online Library. Available at: [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. (2014). PubMed. Available at: [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. (2019). ResearchGate. Available at: [Link]

  • Removal of color impurities from organic compounds. (1956). Google Patents.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Available at: [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances (RSC Publishing). Available at: [Link]

  • Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. (2015). ResearchGate. Available at: [Link]

  • Solvents for fluorinated polymers. (1994). Google Patents.
  • Liquid Crystal Polymers for Non Reconstructing Fluorinated Surfaces. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Available at: [Link]

  • Identification of Environmental Liquid-Crystal Monomers: A Class of New Persistent Organic Pollutants-Fluorinated Biphenyls and Analogues-Emitted from E-Waste Dismantling. (2021). PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

Welcome to the dedicated technical support guide for the synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This resource is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during the synthesis of this liquid crystal intermediate. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower your experimental success.

Synthesis Overview: The Williamson Ether Synthesis Route

The most common and efficient route to synthesizing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] It involves the deprotonation of a phenol (2,3-Difluoro-4-methoxyphenol) to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide or sulfonate, such as (trans-4-propylcyclohexyl)methyl tosylate, to form the desired ether product.

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Workup & Purification A 2,3-Difluoro-4- methoxyphenol E Phenoxide Formation (Nucleophile) A->E B (trans-4-Propylcyclohexyl)methanol D (trans-4-Propylcyclohexyl)methyl Tosylate/Mesylate B->D Activation C Activating Agent (e.g., TsCl, MsCl) C->D F S_N2 Reaction D->F D->F Base Base (e.g., K2CO3, NaH) Base->E Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->F E->F G Crude Product Mixture F->G Reaction Output H Extraction G->H Aqueous Wash I Purification (Recrystallization/ Chromatography) H->I Drying & Concentration J Target Molecule I->J Final Product

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific impurities and synthetic challenges in a question-and-answer format.

Q1: My post-reaction analysis (HPLC/GC) shows a significant amount of unreacted 2,3-Difluoro-4-methoxyphenol. What went wrong?

Answer: The persistence of the starting phenol is a classic sign of an incomplete reaction. Several factors, primarily related to the formation and reactivity of the nucleophile, can be responsible.

Causality and Troubleshooting Steps:

  • Inefficient Deprotonation: The phenoxide may not be forming in sufficient quantity.

    • Base Strength: Ensure the base used is strong enough to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is common, more robust bases like sodium hydride (NaH) can be more effective, especially if the phenol is less acidic than anticipated.[2]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base. For solid-liquid phase transfer conditions (e.g., K₂CO₃ in acetonitrile), using a slight excess (1.1-1.5 equivalents) can drive the equilibrium towards the phenoxide.

    • Water Content: The presence of water can consume the base and hinder phenoxide formation. Ensure all reagents and the solvent are anhydrous.

  • Poor Nucleophile Reactivity:

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base (e.g., K⁺) but do not extensively solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2] Using protic solvents like ethanol would diminish the nucleophilicity of the phenoxide.

  • Low Reaction Temperature or Insufficient Time: SN2 reactions are kinetically controlled. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Monitor the reaction progress by TLC or HPLC and adjust conditions accordingly.

Q2: I've identified an impurity with a lower boiling point and a mass corresponding to C₁₀H₁₈. What is this compound and how do I prevent it?

Answer: This impurity is almost certainly 4-propyl-1-methylenecyclohexane , the product of an E2 (elimination) side reaction. The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base.[2][3]

Mechanistic Explanation:

Instead of attacking the electrophilic carbon of the (trans-4-propylcyclohexyl)methyl group (SN2 pathway), the phenoxide can abstract a proton from an adjacent carbon, leading to the formation of a double bond and elimination of the leaving group (e.g., tosylate).

SN2_vs_E2 Competing S_N2 and E2 Pathways Phenoxide Ar-O⁻ (Base/Nucleophile) SN2_Transition S_N2 Pathway Phenoxide->SN2_Transition Nucleophilic Attack E2_Transition E2 Pathway (Side Reaction) Phenoxide->E2_Transition Proton Abstraction Substrate R-CH₂-OTs (Primary Substrate) Substrate->SN2_Transition Substrate->E2_Transition SN2_Product Ar-O-CH₂-R (Ether Product) SN2_Transition->SN2_Product E2_Product Alkene By-product E2_Transition->E2_Product

Caption: Competition between desired SN2 and undesired E2 reactions.

Prevention Strategies:

  • Substrate Choice: The Williamson synthesis works best with methyl or primary alkyl halides/sulfonates because they are less sterically hindered and less prone to elimination.[3] The (trans-4-propylcyclohexyl)methyl group is a primary substrate, which is favorable. However, any branching closer to the reaction center would increase elimination.

  • Temperature Control: Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Choice: While a strong base is needed, a very bulky or extremely strong base can favor elimination. The phenoxide itself is generally a good balance, but reaction conditions can tip this balance.

Q3: My NMR analysis indicates the presence of the cis-isomer of the final product. How is this possible if the SN2 reaction causes an inversion of stereochemistry?

Answer: This is an excellent question that highlights the importance of starting material purity. The SN2 reaction occurs on the methylene carbon (-CH₂-), which is not a stereocenter. Therefore, the stereochemistry of the propylcyclohexyl ring is not altered during the reaction.

The presence of the cis-isomer in your final product directly implies that your (trans-4-propylcyclohexyl)methanol starting material was contaminated with its cis-isomer .[4]

Solution:

  • Analyze Starting Materials: Before beginning the synthesis, you must verify the isomeric purity of your (trans-4-propylcyclohexyl)methanol, typically via GC or ¹H NMR.

  • Purify Starting Materials: If significant levels of the cis-isomer are present, the alcohol must be purified. This can often be achieved by fractional distillation or chromatography. The synthesis of this starting material often produces a mixture of isomers, which must be carefully separated.[4][5]

Q4: What analytical techniques are best suited for identifying and quantifying these impurities?

Answer: A multi-technique approach is essential for comprehensive impurity profiling.[6][7]

TechniqueApplication & Rationale
HPLC-UV/MS The workhorse for impurity profiling.[8][9] It can separate the starting materials, the final product, and non-volatile by-products. Mass spectrometry (MS) coupling is invaluable for identifying the molecular weight of unknown peaks, helping to distinguish between isomers and by-products.
GC-MS Ideal for identifying volatile impurities, such as the alkene by-product from the E2 reaction, or residual solvents.[6]
NMR (¹H, ¹³C, ¹⁹F) The definitive technique for structural elucidation. It is crucial for confirming the identity of an isolated impurity and for determining the cis/trans isomeric ratio of both the starting materials and the final product.
FTIR Useful for identifying functional groups. For example, the absence of a broad O-H stretch can help confirm the complete conversion of the starting phenol.

Protocols for Purification

Protocol 1: Recrystallization for Removal of Starting Materials

This protocol is effective when the primary impurities are unreacted starting materials, which often have different polarity and solubility profiles than the final product.

  • Solvent Selection: Dissolve a small sample of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) at their boiling points. The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures. A co-solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is more powerful for separating impurities with similar polarities, such as the cis/trans isomers or other by-products.

  • Stationary Phase: Select silica gel as the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system gives the product an Rf value of ~0.3-0.4 and shows good separation from all impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl)
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole - PubChem. [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase - MDPI. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - InSc. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. [Link]

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams - CP Lab Safety. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - IJRPR. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals - Preprints.org. [Link]

  • Impurity Profiling in different analytical techniques. - IJNRD. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes - Fluorine Notes. [Link]

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
  • Williamson ether synthesis - Wikipedia. [Link]

  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - Beilstein Journal of Organic Chemistry. [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - Chemistry Central Journal. [Link]

  • US6706933B2 - Synthesis of vicinal difluoro aromatics and intermediates thereof - Google P
  • JPH09151151A - Production of 4-methoxyphenol - Google P
  • Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - ResearchGate. [Link]

  • Sources of impurities - Investigation of... - ResearchGate. [Link]

  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates - ChemRxiv. [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities - Orbital: The Electronic Journal of Chemistry. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Difluoroanisole Compounds

Welcome to the Technical Support Center for the synthesis of difluoroanisole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of difluoroanisole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoroanisole motif into their molecular scaffolds. The strategic incorporation of fluorine can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, and difluoroanisoles are key intermediates in this endeavor.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, such as issues with regioselectivity, low yields, and purification of isomers.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Issue 1: Low or No Yield of the Desired Difluoroanisole Product

You've set up your reaction to synthesize a specific difluoroanisole isomer, but the final yield is disappointingly low, or you've failed to isolate any of the desired product.

Potential Cause Recommended Solution & Scientific Rationale
Incomplete reaction Optimize reaction time and temperature: Monitor the reaction progress using appropriate analytical techniques like TLC or GC to ensure it has gone to completion.[4][5] Some fluorination or etherification reactions can be sluggish and may require extended reaction times or carefully increased temperatures to drive them to completion.[5]
Poor leaving group in SNAr Select an appropriate substrate: In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is critical. While typically halogens are good leaving groups, in the context of SNAr, fluoride can be a better leaving group than other halogens because the rate-determining step is the nucleophilic attack, which is favored by the high electronegativity of fluorine.[6][7]
Insufficient activation of the aromatic ring in SNAr Ensure the presence of strong electron-withdrawing groups (EWGs): For a successful SNAr reaction, the aromatic ring must be activated by the presence of strong EWGs (e.g., nitro groups) positioned ortho or para to the leaving group.[6][8] These groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.[8][9]
Decomposition of starting materials or product Verify the stability of your compounds under the reaction conditions: Difluoroanisole compounds and their precursors can be sensitive to harsh conditions.[10] Avoid excessive heat and strongly acidic or basic conditions unless specified by a validated protocol. Consider performing a stability study on your key reagents and product under the proposed reaction conditions.
Moisture in the reaction Ensure anhydrous conditions: Many reagents used in these syntheses, particularly organometallics and some fluorinating agents, are highly sensitive to moisture.[11] Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Issue 2: Poor Regioselectivity - Formation of Multiple Isomers

Your reaction produces a mixture of difluoroanisole isomers, making purification difficult and reducing the yield of the target compound.

Potential Cause Recommended Solution & Scientific Rationale
Direct electrophilic fluorination of anisole Avoid direct fluorination of unsubstituted or weakly directed anisoles: Electrophilic fluorination of anisole often leads to a mixture of ortho, meta, and para isomers, with poor regioselectivity.[12][13] The methoxy group is an ortho-para director, but selectivity can be difficult to control.
Employ a directing group strategy: If electrophilic fluorination is necessary, consider using a starting material with a strong directing group to control the position of fluorination. This group can be removed or modified in a subsequent step.
Lack of regiocontrol in SNAr Strategically choose your starting materials: The regiochemical outcome of SNAr is highly predictable. The nucleophile will displace the leaving group located at a position activated by an ortho or para EWG. Design your synthesis to leverage this predictability.[14]
Isomerization under reaction conditions Modify reaction conditions: In some cases, harsh reaction conditions can lead to isomerization. Try running the reaction at a lower temperature or for a shorter duration. The use of milder bases or catalysts might also prevent unwanted side reactions.
Issue 3: Difficulty in Purifying the Desired Difluoroanisole Isomer

You have successfully synthesized a mixture of isomers, but separating them is proving to be a significant challenge.

Potential Cause Recommended Solution & Scientific Rationale
Similar physicochemical properties of isomers Optimize chromatographic conditions: Isomers often have very similar polarities, making them difficult to separate by standard column chromatography. Experiment with different solvent systems (e.g., varying polarity and using mixed solvents) and different stationary phases (e.g., silica gel, alumina, or reverse-phase C18).[15] High-performance liquid chromatography (HPLC) with specialized columns may be necessary for challenging separations.[15]
Consider recrystallization: If the product is a solid, fractional recrystallization from a carefully selected solvent or solvent mixture can be a powerful technique for separating isomers.[16] This method relies on differences in the solubility of the isomers.
Co-elution with byproducts Improve the reaction work-up: Before chromatography, ensure that the crude product is thoroughly washed to remove any reagents or highly polar/non-polar impurities. An acidic or basic wash can help remove unreacted starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare difluoroanisole compounds?

A1: The primary methods include:

  • Williamson Ether Synthesis from a Difluorophenol: This involves the deprotonation of a corresponding difluorophenol with a suitable base (e.g., potassium carbonate) followed by reaction with a methylating agent like methyl iodide.[17] This is often a straightforward and high-yielding method if the difluorophenol precursor is readily available.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves reacting a highly electron-deficient poly-fluorinated aromatic compound with sodium methoxide. For this to be effective, the aromatic ring must be activated by strong electron-withdrawing groups.[6]

  • Electrophilic Fluorination: This approach uses an electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) to introduce fluorine atoms onto an anisole derivative.[18] However, controlling regioselectivity can be a major challenge.[12]

Q2: I am performing an electrophilic fluorination on an anisole derivative and getting a complex mixture of products. Why is this happening?

A2: The methoxy group of anisole is an activating, ortho-para director for electrophilic aromatic substitution. However, electrophilic fluorinating agents can be highly reactive, leading to a lack of selectivity between the ortho and para positions, and potentially even over-fluorination to produce tri- or tetra-fluorinated species.[12][13] The reaction conditions, solvent, and the specific fluorinating agent used can all influence the isomer distribution.[19]

Q3: In an SNAr reaction to produce a difluoroanisole, my reaction is very slow. What can I do to improve the reaction rate?

A3: The rate of an SNAr reaction is highly dependent on three main factors:

  • The degree of activation of the aromatic ring: The more strong electron-withdrawing groups (ortho/para to the leaving group), the faster the reaction.[8]

  • The nucleophilicity of the attacking species: Ensure your methoxide is freshly prepared and anhydrous. Using a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the methoxide.[6]

  • The nature of the leaving group: Fluorine's high electronegativity strongly activates the carbon for nucleophilic attack, often making it a better leaving group in SNAr than other halogens, which is counterintuitive to SN1/SN2 reactions.[7][8]

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

A4: Yes, absolutely. Many fluorinating agents are hazardous and require careful handling.

  • Electrophilic N-F reagents (e.g., Selectfluor®, NFSI): These are typically stable solids but are strong oxidizing agents. Avoid contact with combustible materials.

  • Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for the Synthesis of 3,4-Difluoroanisole via Williamson Ether Synthesis

This protocol is adapted from a patented procedure and illustrates a common method for anisole formation from a phenol.[17]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorophenol (1 equivalent) in acetonitrile.

  • Base Addition: Add potassium carbonate (K₂CO₃, ~1.5 equivalents) to the solution.

  • Methylation: Cool the mixture in an ice bath and slowly add methyl iodide (CH₃I, ~1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 3,4-difluoroanisole.[17]

Diagrams and Visualizations

G cluster_troubleshooting Troubleshooting Low Yield in Difluoroanisole Synthesis cluster_completion Reaction Incomplete? cluster_conditions Sub-optimal Conditions? start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Yes check_completion->incomplete Incomplete complete No check_completion->complete Complete check_conditions Review Reaction Conditions moisture Moisture Present? check_conditions->moisture check_reagents Verify Reagent Quality fresh_reagents Use Fresh/Purified Reagents check_reagents->fresh_reagents verify_stoichiometry Verify Stoichiometry check_reagents->verify_stoichiometry opt_time Increase Reaction Time incomplete->opt_time opt_temp Increase Temperature incomplete->opt_temp complete->check_conditions wrong_solvent Inappropriate Solvent? moisture->wrong_solvent No use_anhydrous Use Anhydrous Solvents/Reagents moisture->use_anhydrous Yes poor_activation Poor Ring Activation (SNAr)? wrong_solvent->poor_activation No change_solvent Switch to Polar Aprotic (e.g., DMF, DMSO) wrong_solvent->change_solvent Yes poor_activation->check_reagents No redesign_substrate Redesign Substrate with EWGs poor_activation->redesign_substrate Yes

Caption: Troubleshooting logic for addressing low product yield.

G cluster_snar Regioselectivity in SNAr Synthesis start Start: Activated Polyfluoroarene ewg_ortho_para EWG is ortho/para to Leaving Group (LG) start->ewg_ortho_para ewg_meta EWG is meta to LG start->ewg_meta reaction_proceeds Reaction with NaOMe (Nucleophilic Attack) ewg_ortho_para->reaction_proceeds Yes no_reaction Reaction is Slow or Does Not Occur ewg_meta->no_reaction Yes meisenheimer Stabilized Meisenheimer Complex Formed reaction_proceeds->meisenheimer product Target Difluoroanisole Isomer Formed meisenheimer->product

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid Crystal Mixtures with Fluorinated Additives

Welcome to the technical support center for researchers and professionals working on the optimization of liquid crystal (LC) mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and professionals working on the optimization of liquid crystal (LC) mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using fluorinated additives to modulate the clearing point (the nematic-isotropic transition temperature, TNI) and other mesophase properties. Our focus is on providing not just solutions, but the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with fluorinated additives in liquid crystal mixtures.

Q1: What is the primary role of fluorinated additives in a liquid crystal mixture?

A1: Fluorinated additives are multifunctional. Their primary roles include:

  • Modulating the Clearing Point (TNI): They can either increase or decrease the TNI depending on their structure and how they interact with the host LC mixture.[1][2]

  • Adjusting Dielectric Anisotropy (Δε): The high electronegativity of fluorine allows for precise tuning of the molecular dipole moment, which is crucial for controlling the Δε of the mixture.[3][4]

  • Controlling Viscosity: Fluorination can lead to reduced viscosity, which is advantageous for applications requiring fast switching times.[5]

  • Enhancing Thermal and Chemical Stability: The strength of the carbon-fluorine bond can improve the overall stability of the liquid crystal mixture.[5]

Q2: Why did the clearing point of my mixture decrease after adding a fluorinated compound?

A2: A decrease in the clearing point is a common observation and can be attributed to several factors related to molecular geometry and intermolecular forces.[1] The introduction of a fluorine atom, which is larger than a hydrogen atom, can disrupt the parallel alignment of the liquid crystal molecules.[6] This disruption, or lowering of the molecular shape anisotropy, weakens the intermolecular forces that stabilize the nematic phase, thus lowering the temperature required to transition to the isotropic liquid phase.[1][2]

Q3: Conversely, how can a fluorinated additive increase the clearing point?

A3: An increase in the clearing point, while less common than a decrease, can occur. This is often observed when the fluorinated additive enhances the overall polarity and polarizability of the mixture without significantly disrupting the molecular packing.[5] In some systems, specific substitutions can lead to a more stable nematic phase. For instance, a mechanical molecular rotation model suggests that fluorine substitution along the molecular long axis can lead to a more stable rotation, thereby improving the thermal stability of the nematic phase.[7]

Q4: I've observed "oiling out" instead of a clear phase transition. What does this mean and how can I fix it?

A4: "Oiling out" occurs when your liquid crystal mixture separates into a liquid, compound-rich phase instead of forming a solid crystalline or a uniform liquid crystalline phase upon cooling.[8][9] This typically happens when the melting point of a component (or a eutectic mixture) is lower than the temperature of the solution.[8] It can also be caused by significant impurities.[9] To resolve this, you can try warming the mixture to redissolve the components, adding a small amount of a co-solvent to improve miscibility, and then attempting a much slower cooling process.[9] A very slow cooling rate can favor the formation of the desired liquid crystal phase over oiling out.[9]

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a more in-depth, problem-and-solution-oriented guide for specific experimental issues.

Problem 1: Inconsistent or Unpredictable Clearing Point Shifts

You Observe: Small changes in the concentration of your fluorinated additive lead to large, non-linear changes in the clearing point, making optimization difficult.

Underlying Cause & Explanation: The relationship between the number and position of fluorine substituents and the resulting phase behavior is highly complex and non-linear.[1] The effect of a fluorine atom is not merely additive; its position on the aromatic rings of the mesogenic core can drastically alter its influence. For example, fluorination on one ring might suppress smectic phases while promoting a ferroelectric nematic phase, whereas substitution on an adjacent ring could have the opposite effect.[1] This sensitivity arises from the interplay of changes in molecular shape, dipole moment, and local electronic distribution.[1][2]

Solutions & Experimental Protocol:

  • Systematic Positional Study: If you are designing new additives, synthesize and test a series of isomers with fluorine atoms at different lateral positions on the core. This will help you map the structure-property relationship for your specific system.

  • Concentration Titration: Instead of making large jumps in concentration, perform a detailed titration of your additive into the host mixture. Measure the clearing point at small, regular concentration intervals (e.g., 0.5% or 1% increments). This will reveal the true concentration-dependence of the clearing point.

  • Differential Scanning Calorimetry (DSC) Protocol:

    • Accurately weigh a small amount (typically 2-5 mg) of your LC mixture into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above the expected clearing point (e.g., TNI + 20°C) to ensure a uniform isotropic state.

    • Cool the sample at a controlled rate (e.g., 5-10°C/min) to observe the isotropic-to-nematic transition.

    • Heat the sample again at the same controlled rate. The peak of the endothermic transition upon heating is typically reported as the clearing point.

    • Repeat the heating and cooling cycles to ensure reproducibility.

Problem 2: Formation of Unwanted Liquid Crystal Phases

You Observe: After adding a fluorinated compound to your nematic host, you detect the emergence of an unexpected smectic or ferroelectric phase, which is undesirable for your application.

Underlying Cause & Explanation: Fluorination significantly impacts the molecular dipole moment.[1] The introduction of strong lateral dipoles from C-F bonds can promote the formation of polar order, leading to ferroelectric nematic (NF) or smectic phases.[1][5] The position of the fluorine atom is critical; substitutions on certain parts of the molecular core can enhance lamellar packing, giving rise to smectic phases, while others may suppress it.[1]

Solutions & Workflow:

  • Molecular Design Modification: If designing your own additives, consider moving the fluorine substituents to different positions. For instance, studies have shown that fluorine on one ring of a molecule can suppress smectic behavior, while on another it promotes it.[1]

  • Mixture Composition Adjustment: Try blending your current additive with another fluorinated compound that is known to be a strong nematic promoter and does not induce smectic phases. This can help to frustrate the formation of the unwanted layered structures.

  • Polarized Optical Microscopy (POM) for Phase Identification:

    • Prepare a thin film of your mixture between two glass slides.

    • Place the sample on a hot stage under a polarizing microscope.

    • Heat the sample into the isotropic phase and then cool it slowly.

    • Observe the textures that form upon cooling. Nematic phases typically exhibit a Schlieren texture, while smectic phases show focal conic or fan-like textures. This will allow you to definitively identify the phases present and their transition temperatures.

Experimental Workflow for Troubleshooting Clearing Point and Phase Behavior

G cluster_start Start: Unexpected Experimental Result cluster_analysis Problem Analysis cluster_solutions_TNI T_NI Optimization Path cluster_solutions_phase Phase Control Path Start Unexpected Clearing Point (T_NI) or Unwanted Phase Formation Analysis Is T_NI shift non-linear or unpredictable? OR Is an unwanted phase (e.g., smectic) appearing? Start->Analysis Titration Perform fine-grained concentration titration of additive. Analysis->Titration T_NI Issue POM Use Polarized Optical Microscopy (POM) to identify the unwanted phase texture. Analysis->POM Phase Issue DSC Use DSC to accurately measure T_NI at each concentration step. Titration->DSC Data Plot T_NI vs. Concentration to understand the relationship. DSC->Data Redesign Modify additive's molecular structure (change F position) or adjust mixture composition. POM->Redesign Verify Verify new mixture with POM and DSC. Redesign->Verify G cluster_input Molecular Modification cluster_properties Molecular & Intermolecular Properties cluster_output Macroscopic Mixture Properties Input Fluorinated Additive (Number, Position) Dipole Molecular Dipole Moment Increases due to high electronegativity of F Input->Dipole Shape Molecular Shape Anisotropy Often decreases due to steric effects of F Input->Shape Packing Intermolecular Packing Can be disrupted or altered Input->Packing DeltaE Dielectric Anisotropy (Δε) Can be precisely tuned Dipole->DeltaE Phase Phase Stability May induce or suppress smectic/ferroelectric phases Dipole->Phase TNI Clearing Point (T_NI) Decreases with lower anisotropy (Dominant Effect) Shape->TNI Shape->Phase Packing->TNI Packing->Phase

Caption: Causal relationships between fluorination and key liquid crystal properties.

References

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases.
  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability | Request PDF.
  • Rotational model for nematic phase stability of fluorinated phenylbicyclohexane liquid crystals. PubMed.
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase.
  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv
  • Properties of ferroelectric liquid crystal mixtures containing fluorine substituted compounds. Taylor & Francis Online.
  • Understanding Fluorine Effects in Liquid Crystals | Request PDF.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals.
  • Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its electro-optic performance.
  • Additives-directed lyotropic liquid crystals architecture: Simul
  • Measurement of Wall Shear Stress in High Speed Air Flow Using Shear-Sensitive Liquid Crystal Co
  • Preparing Liquid Crystals. YouTube.
  • Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Liquid Crystals Lab. University of Wisconsin-Madison.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
  • Liquid crystals as additives in solid polymer electrolytes for lithium metal batteries.
  • Fluorine in Liquid Crystal Design for Display Applications | Request PDF.
  • Preparation of a Liquid Crystal Pixel.
  • Thermochromic liquid crystals applied to flow measurements. Nominal... | Download Table.
  • Liquid crystal phases. Merck Group.
  • Use of shear-stress-sensitive, temperature-insensitive liquid crystals for hypersonic boundary-layer transition detection. SciSpace.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Analysis of the conoscopic measurement for uniaxial liquid-crystal tilt angles. Optics InfoBase.
  • How to Solve Fluid Crystalliz
  • How to Fix Crystallized or Cloudy Resin (And Prevent It). Epoxy Res-iT.
  • Recrystalliz
  • Problems with Recrystallis

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Optimization

Technical Support Center: A Guide to Preventing Phase Separation in Liquid Crystal Formulations

Prepared by: Senior Application Scientist Welcome to the technical support center for liquid crystal formulations. This guide is designed for researchers, scientists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for liquid crystal formulations. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex systems. Phase separation is a common yet critical challenge that can compromise the stability, efficacy, and shelf-life of your formulation. Here, we provide in-depth, field-proven insights to help you troubleshoot and prevent these issues, ensuring the development of robust and reliable products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding liquid crystal formulations and the phenomenon of phase separation.

Q1: What are lyotropic liquid crystals and why are they used in formulations?

A: Lyotropic liquid crystals (LLCs) are materials that exhibit liquid crystal phases (mesophases) as a function of concentration in a solvent, typically water.[1] They are formed by amphiphilic molecules, which have both water-loving (hydrophilic) and fat-loving (lipophilic) parts.[2] This dual nature drives them to self-assemble into ordered structures like lamellar, cubic, or hexagonal phases when mixed with a solvent.[3][4]

These structures are highly valued in drug delivery and cosmetics because they can encapsulate a wide range of active pharmaceutical ingredients (APIs)—hydrophilic, lipophilic, and amphiphilic molecules.[3][4] The ordered, yet fluid, nature of LLCs can provide benefits such as controlled release, enhanced drug solubility, and improved stability of the final product.[4][5]

Q2: What is phase separation in the context of liquid crystal formulations?

A: Phase separation is the process where a formulation that is initially uniform separates into two or more distinct regions with different compositions or physical states. In LLC systems, this can manifest as:

  • Expulsion of the solvent (e.g., water): The ordered liquid crystal structure breaks down, releasing the solvent.

  • Precipitation of the API: The active ingredient is no longer effectively encapsulated and crystallizes out of the formulation.[6]

  • Transition to an undesired phase: The formulation shifts from a stable, desired mesophase (e.g., cubic) to a less stable or undesired one (e.g., lamellar), or even separates into an isotropic liquid.[7]

This process is thermodynamically driven, as the system seeks its lowest energy state. Instability can be triggered by various factors, including temperature, pH, or interactions with other components.[6][8]

Q3: What are the common visual indicators of phase separation?

A: Early detection is key. Common visual signs include:

  • Cloudiness or Turbidity: A previously clear or translucent formulation becomes opaque.

  • Formation of Layers: Distinct layers of liquid (e.g., an aqueous layer and a lipidic layer) become visible.

  • Sedimentation: Solid particles or a denser liquid phase settles at the bottom of the container.

  • Creaming: A less dense phase rises to the top.

  • Visible Crystals or Precipitate: The encapsulated drug or other components become visible as solid particles.

Q4: What are the primary factors that cause phase separation?

A: Phase separation is a multifactorial issue. The primary culprits are:

  • Temperature Fluctuations: Both heating and cooling can induce phase transitions, pushing the system out of its stable region.[8] Crystalline APIs are generally more stable against thermal fluctuations.[]

  • Incorrect Concentration: The stability of a lyotropic phase is highly dependent on the concentration of the amphiphile and the water content.[1][7] Deviating from the optimal range can lead to instability.

  • API Interactions: The physicochemical properties of the active ingredient can disrupt the delicate balance of the liquid crystal structure.[] Factors like the API's charge, size, and solubility play a significant role.

  • pH and Ionic Strength: Changes in pH or the presence of salts can alter the surface charge of the amphiphilic molecules, affecting their self-assembly and leading to phase transitions.[8]

  • Inappropriate Stabilizer Choice: The absence of a suitable stabilizer, or the wrong choice of one, can fail to prevent the coalescence of dispersed particles.[5]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Formulation Instability

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My formulation appears cloudy and separates immediately after preparation. What's happening?

A: This rapid instability typically points to a fundamental issue in the formulation's composition or the preparation method itself.

Causality: Immediate phase separation suggests that a stable liquid crystalline phase was never properly formed. This can be due to:

  • Critical Concentration Not Reached: The concentration of the amphiphile (lipid/surfactant) may be too low to induce self-assembly into an ordered phase. Below a certain threshold, often called the critical micelle concentration (CMC), the molecules remain dispersed randomly.[2]

  • Insufficient Energy Input: During preparation, especially with top-down methods, sufficient energy (e.g., from high-pressure homogenization or sonication) is required to disperse the bulk liquid crystal phase into a stable nanoparticle formulation.[3]

  • Solvent Incompatibility: The chosen solvent system may not be appropriate for the selected amphiphile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate formulation instability.

Corrective Actions:

  • Verify Concentrations: Consult a phase diagram for your specific lipid/water system if available. Systematically increase the concentration of the amphiphilic component. A stepwise approach where a concentrated, stable intermediate is formed first can be effective.[2]

  • Optimize Preparation Energy: If using a top-down method, increase the duration or intensity of homogenization or sonication to ensure proper dispersion.[3]

  • Use a Stabilizer: Incorporate a steric stabilizer like a Pluronic® (Poloxamer) or a non-ionic surfactant like Tween® 80, which can prevent aggregation.[5]

Problem 2: My formulation is stable initially but separates after storage (e.g., 24 hours). Why?

A: This delayed instability suggests the formulation is metastable and undergoing slow, time-dependent changes.

Causality: The formulation is likely in a kinetically trapped state, not a thermodynamically stable one. Over time, molecules rearrange to reach a lower energy state, leading to phase separation. Common causes include:

  • Ostwald Ripening: In dispersions, smaller particles have higher surface energy and tend to dissolve and redeposit onto larger particles, leading to particle growth and eventual instability.

  • Temperature-Induced Mobility: Even minor temperature fluctuations during storage can increase molecular mobility, accelerating the transition to a more stable, but separated, state.[6] Storing formulations at least 50K below their glass transition temperature (Tg) is a common rule of thumb to reduce mobility.[11]

  • Slow API Crystallization: The encapsulated API may slowly nucleate and grow crystals over time, disrupting the liquid crystal matrix.[6]

Corrective Actions:

  • Incorporate Polymeric Stabilizers: Polymers like polyvinyl alcohol (PVA) or Poloxamers can adsorb to the surface of nanoparticles, creating a protective layer that sterically hinders particle aggregation.[5][12]

  • Optimize Storage Conditions: Store samples at a constant, controlled temperature. Avoid freeze-thaw cycles unless the formulation is specifically designed to withstand them.

  • Screen for API-Excipient Interactions: The choice of excipients can significantly impact the physical stability of the amorphous API within the matrix. Strong intermolecular interactions (e.g., hydrogen bonding) between the API and excipients can inhibit crystallization.[11]

Problem 3: Adding my Active Pharmaceutical Ingredient (API) causes the formulation to break. How can I fix this?

A: This is a classic compatibility issue. The API is disrupting the self-assembled structure of the liquid crystal.

Causality: The introduction of a third component (the API) can dramatically alter the phase diagram of the lipid/water system.

  • Interfacial Curvature Change: The API molecules may partition into the lipid bilayer or the aqueous channels, altering the effective molecular geometry of the amphiphiles. This can induce a phase transition (e.g., from a cubic to a hexagonal phase) that may be less stable.[7]

  • Solvent Environment Disruption: A highly water-soluble API can alter the hydration level of the amphiphile's headgroups, while a lipophilic API can swell the hydrophobic tails. Both can destabilize the existing mesophase.

  • API-Induced Crystallization: The API may act as a nucleating agent, or its presence might lower the energy barrier for the crystallization of the lipid components themselves.[13]

Corrective Actions:

Table 1: Strategies to Mitigate API-Induced Instability

StrategyMechanism of ActionExperimental Approach
Lower API Loading Reduces the disruptive effect of the API on the liquid crystal structure.Prepare a series of formulations with decreasing API concentration to identify the maximum stable loading capacity.
Modify the Formulation Change the lipid or surfactant to one that better accommodates the API.If the API is lipophilic, try a lipid with a larger hydrocarbon volume. If hydrophilic, consider lipids that form larger water channels.
Incorporate a Co-surfactant A co-surfactant can help modulate the interfacial curvature and create more space for the API within the structure.Screen different co-surfactants (e.g., Span 80, Tween 80) at various ratios with the primary amphiphile.[5]
pH Adjustment For ionizable APIs, changing the pH can alter its charge and solubility, potentially reducing its disruptive effect.Adjust the pH of the aqueous phase to a value where the API is least disruptive (e.g., uncharged), and confirm this doesn't negatively impact the lipid phase.[8]
Problem 4: How do I choose the right stabilizer for my system?

A: The choice of stabilizer is critical and depends on the nature of your liquid crystal system and the intended application. The goal is to create a protective barrier around your dispersed particles without disrupting the internal liquid crystal structure.

Causality: Stabilizers, typically polymers or surfactants, prevent aggregation through two main mechanisms:

  • Steric Hindrance: Large molecules (polymers) adsorb to the particle surface, creating a physical barrier that prevents particles from getting close enough to aggregate. Poloxamer F-127 is a widely used example.[5]

  • Electrostatic Repulsion: Ionic surfactants can impart a surface charge, causing particles to repel each other. This is highly dependent on the ionic strength of the medium.

Selection Process:

Caption: Decision process for selecting a suitable stabilizer.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Stable Lyotropic Liquid Crystal Formulation (Top-Down Method)

This protocol describes a common method for producing dispersed liquid crystal nanoparticles (e.g., cubosomes).[3]

  • Bulk Phase Preparation:

    • Accurately weigh the amphiphile (e.g., Glyceryl Monooleate - GMO) and the stabilizer (e.g., Poloxamer F-127) into a glass vial. A typical ratio is 9:1 w/w GMO:Poloxamer.

    • Gently heat the mixture to melt the components (e.g., 60-70 °C) and mix until a homogenous, transparent liquid is formed.

    • Slowly add the aqueous phase (e.g., purified water or buffer) to the molten lipid mixture under gentle agitation. A viscous, gel-like bulk liquid crystal phase will form. Allow it to equilibrate for at least 1 hour.

  • Dispersion:

    • Add the remaining aqueous phase to the bulk gel to achieve the final target concentration.

    • Coarsely disperse the gel using a high-shear mixer (e.g., Vortex) for 5-10 minutes.

    • Subject the coarse dispersion to high-energy processing. This can be:

      • High-Pressure Homogenization: Process for 5-10 cycles at 15,000-20,000 PSI.

      • Ultrasonication: Use a probe sonicator, ensuring the sample is kept in an ice bath to prevent overheating. Process with cycles of pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-20 minutes.

  • Final Product:

    • The resulting product should be a milky-white, low-viscosity dispersion.

    • Allow the formulation to anneal at room temperature for several hours before characterization.

Protocol 2: Characterization of Formulation Stability using Polarized Light Microscopy (PLM)

PLM is an invaluable tool for identifying liquid crystal structures and detecting phase separation.[14][15][16] Anisotropic structures, like liquid crystals, are birefringent and will appear bright with characteristic textures against a dark background under crossed polarizers.

  • Sample Preparation: Place a small drop of the formulation onto a clean microscope slide and cover it with a coverslip.

  • Microscope Setup: Use a microscope equipped with two polarizers (a polarizer and an analyzer). Set them in the "crossed" position, where their polarization axes are 90° apart. This will result in a dark field of view.

  • Observation:

    • Stable Formulation: A stable liquid crystal dispersion will show small, birefringent particles (bright spots) against the dark background. The specific texture can indicate the phase (e.g., cubic phases are often isotropic and appear dark, but their dispersions will show birefringence at particle edges).

    • Phase Separation: Look for:

      • Large, unstructured bright areas, indicating bulk liquid crystal phase.

      • The disappearance of birefringence, suggesting a transition to an isotropic liquid.

      • The appearance of sharp, needle-like or plate-like structures, indicating crystallization of the API or lipid.

  • Temperature Study (Optional): Use a hot stage to slowly heat the sample and observe phase transitions at specific temperatures. This can help determine the formulation's thermal stability.

Section 4: Advanced Characterization Techniques

When visual inspection and basic microscopy are insufficient, these techniques provide deeper insight into the structure and stability of your formulation.

Table 2: Comparison of Advanced Characterization Techniques

TechniqueInformation ProvidedApplication in Stability Troubleshooting
Differential Scanning Calorimetry (DSC) Measures heat flow associated with phase transitions as a function of temperature.[14][15]Identifies melting points, glass transitions, and liquid crystal phase transition temperatures. Helps to detect API crystallization or changes in the lipid's thermal behavior.
Small-Angle X-ray Scattering (SAXS) Provides detailed information on the nanostructure, identifying the specific liquid crystal phase (lamellar, hexagonal, cubic) and its dimensions.[15][17]Unambiguously confirms the mesophase structure. Can detect subtle phase changes or the coexistence of multiple phases that indicate instability.
Rheology Measures the flow and deformation properties of the formulation (viscosity, elasticity).A significant change in viscosity over time is a strong indicator of structural changes and phase separation. Can help assess the long-term physical stability.

References

  • Characterization of Liquid Crystals. (n.d.). Google Books.
  • Role of Surfactant in the Stability of Liquid Crystal-Based Nanocolloids. (2025). ResearchGate.
  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). IOP Conference Series: Materials Science and Engineering.
  • Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry.
  • Drug Delivery Via Lyotropic Liquid Crystals: An Innovative Approach. (2021). Acta Scientific Pharmaceutical Sciences.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Rev. Adv. Mater. Sci.
  • Application Notes and Protocols for the Preparation of Lyotropic Liquid Crystals with Decylamine Hydrochloride. (2025). Benchchem.
  • Tailoring lyotropic liquid crystals for skin barrier penetration: Exploring composition and structure–function relationships. (2024). AIP Publishing.
  • Development of Liposomal and Liquid Crystalline Lipidic Nanoparticles with Non-Ionic Surfactants for Quercetin Incorporation. (2023). PMC - NIH.
  • Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2025). Frontiers.
  • Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. (2023). Dr. Robert Shengkui Hu, Investor | Advisor.
  • Fast understanding of phases and phase separation in liquid crystal drug delivery systems using deuterium solid-state NMR. (2025). ResearchGate.
  • Phase transitions in liquid crystals. (2000). ResearchGate.
  • Stabilization of Amorphous APIs. (2021). Pharmaceutical Technology.
  • Method for preparing multilayer lamellar liquid crystal emulsion including intercellular lipids. (2016). Google Patents.
  • Liquid crystalline surfactant phases in chemical applications. (2025). ResearchGate.
  • API Properties & Their Impact on Drug Performance. (n.d.). BOC Sciences.
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.
  • What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API–Excipient Mixtures during Long-Term Storage in the Glassy State?. (2021). Molecular Pharmaceutics - ACS Publications.
  • Fast understanding of phases and phase separation in liquid crystal drug delivery systems using deuterium solid-state NMR. (n.d.). Semantic Scholar.
  • Evaporation-Driven Liquid–Liquid Crystalline Phase Separation in Droplets of Anisotropic Colloids. (2023). ACS Nano.
  • Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems. (2014). PMC - NIH.

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Troubleshooting

Technical Support Center: Troubleshooting Poor Alignment in Liquid Crystal Cells

Welcome to the Technical Support Center for Liquid Crystal Cell Fabrication. This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystal (LC) technologies...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Liquid Crystal Cell Fabrication. This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystal (LC) technologies. Here, we address common challenges and specific issues encountered during the experimental process of creating LC cells, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Principles of Liquid Crystal Alignment

Uniform alignment of liquid crystal molecules is paramount for the optimal functioning of any LC-based device.[1] This alignment is dictated by the anisotropic properties of the liquid crystal molecules and their interaction with the specially prepared surfaces of the cell substrates.[2] Defects in this alignment can manifest as various visual imperfections, such as cloudy spots (Mura), lines, or areas of non-uniform brightness, all of which can compromise the performance of the device.[1][3]

This guide will walk you through a systematic approach to troubleshooting the most common causes of poor liquid crystal alignment, from substrate preparation to the final sealing of the cell.

Part 1: Substrate Preparation and Alignment Layer Deposition

The foundation of a well-aligned liquid crystal cell is a pristine substrate with a uniform and properly treated alignment layer. Errors at this stage are often the root cause of widespread alignment issues.

FAQ 1: I'm observing widespread non-uniformity and "Mura" defects in my cell. What are the likely causes related to my substrate cleaning process?

Answer: Mura defects, which appear as cloudy or blotchy patches, are often traced back to inconsistencies in the liquid crystal alignment, which can be caused by improper substrate cleaning.[1][3] The goal of the cleaning process is to remove all organic and inorganic contaminants from the Indium Tin Oxide (ITO) coated glass substrates without damaging the ITO layer.

Causality: Any particulate matter or organic residue on the ITO surface can disrupt the uniform coating of the subsequent alignment layer. This, in turn, creates localized variations in the anchoring energy that guides the liquid crystal molecules, leading to misalignment.[4] Similarly, variations in the surface energy of the substrate can cause dewetting or an uneven thickness of the alignment layer, resulting in Mura-like defects.[4]

Troubleshooting Protocol: ITO Substrate Cleaning

StepProcedureKey Parameters & Rationale
1. Degreasing Sonicate substrates in a bath of acetone for 15-20 minutes.[5][6][7]Acetone is effective at removing organic residues like oils and grease. Sonication provides mechanical agitation to dislodge stubborn contaminants.
2. Surfactant Wash Sonicate in a 2-5% solution of non-phosphate surfactant (e.g., Decon 90) in deionized (DI) water at 50-60°C for 15 minutes.[6]The surfactant helps to remove any remaining organic and particulate contaminants. The elevated temperature increases the efficacy of the cleaning solution.
3. DI Water Rinse Thoroughly rinse the substrates in a cascading bath of DI water for at least 30 minutes.[6]This step is crucial to remove all traces of the surfactant and any dislodged particles. The final rinse should be with high-purity (18 MΩ·cm) DI water.
4. Alcohol Rinse Sonicate in isopropyl alcohol (IPA) for 15-20 minutes.[5][6][7]IPA displaces water from the surface and helps to remove any remaining organic residues that are soluble in alcohol.
5. Drying Dry the substrates with a stream of filtered, high-purity nitrogen gas.[8]Nitrogen drying is essential to prevent re-contamination from the air and to avoid leaving behind water spots, which are mineral deposits.
6. UV-Ozone/Plasma (Optional but Recommended) Treat the cleaned substrates with UV-Ozone or an oxygen plasma cleaner for 10-20 minutes.[6][7]This final step removes the last traces of organic contaminants and increases the surface energy of the ITO, promoting better adhesion and uniformity of the polyimide alignment layer.
FAQ 2: My alignment layer appears uneven, with streaks or comet-tails. How can I improve my spin-coating process for the polyimide (PI) layer?

Answer: An uneven polyimide (PI) alignment layer is a direct cause of poor and non-uniform liquid crystal alignment. The goal of spin-coating is to create a thin, uniform film of the PI precursor across the entire substrate.

Causality: The final thickness and uniformity of the spin-coated film are dependent on the solution's viscosity, the spin speed, and the spin time.[9] Streaks and other defects can be caused by dispensing the PI solution improperly, using a contaminated solution, or having incorrect spin parameters.

Troubleshooting Protocol: Polyimide Spin-Coating

StepProcedureKey Parameters & Rationale
1. Dispensing Dispense a controlled volume of the PI solution onto the center of the static substrate.The volume should be sufficient to cover the substrate during the spread cycle. Dispensing off-center can lead to uneven coating.
2. Spread Cycle A low-speed spin (e.g., 500 rpm for 10 seconds) to allow the PI solution to spread across the substrate.This ensures the entire surface is wetted before the high-speed spin, preventing bare patches.
3. High-Speed Spin Ramp up to the desired high speed (e.g., 3000-5000 rpm) and hold for a set time (e.g., 30-60 seconds).[10]The high speed thins the film to the desired thickness. Higher speeds result in thinner films. The duration must be sufficient for the film to become tacky and no longer flow.
4. Soft Bake Transfer the coated substrate to a hotplate for a soft bake (e.g., 80-100°C for 5-10 minutes).[11][12]This step drives off the bulk of the solvent and stabilizes the film before the final curing.
5. Hard Bake (Curing) Cure the PI film in an oven with a specific temperature profile (e.g., ramp to 180-230°C and hold for 1 hour).[11][12]This step induces imidization, converting the polyamic acid precursor into the final, robust polyimide film. The curing profile is critical for the final properties of the alignment layer.

Troubleshooting Flowchart for Poor PI Coating

start Observe Uneven PI Coating (Streaks, Comet-Tails) q1 Is the PI solution filtered and free of particles? start->q1 s1 Filter PI solution through a 0.2 µm syringe filter. q1->s1 No q2 Is the dispense volume and centering correct? q1->q2 Yes s1->q2 s2 Adjust dispense volume and ensure it is centered on the substrate. q2->s2 No q3 Are the spin speeds and times appropriate for the PI viscosity? q2->q3 Yes s2->q3 s3 Optimize spread and high-speed spin parameters. Refer to the PI datasheet. q3->s3 No end Achieve Uniform PI Coating q3->end Yes s3->end

Caption: Troubleshooting workflow for uneven polyimide alignment layer deposition.

Part 2: Mechanical Rubbing and Cell Assembly

The process of mechanically rubbing the polyimide layer and assembling the cell are critical steps where alignment direction is set and physical defects can be introduced.

FAQ 3: After filling, I see areas with different brightness and even some dark lines when viewed between crossed polarizers. What could be wrong with my rubbing process?

Answer: The mechanical rubbing of the cured polyimide layer with a velvet cloth is a common method to induce a preferential alignment direction for the liquid crystal molecules.[13] Inconsistent rubbing can lead to variations in the pretilt angle and anchoring energy, causing the observed brightness variations. Dark lines can be indicative of scratches or other physical damage to the alignment layer.

Causality: The rubbing process creates microgrooves and reorients the polymer chains on the surface of the polyimide layer.[14] This anisotropic surface directs the liquid crystal molecules to align along the rubbing direction with a small out-of-plane tilt, known as the pretilt angle. The strength of this alignment (anchoring energy) and the magnitude of the pretilt angle are dependent on rubbing parameters such as the pressure applied, the speed of the rubbing, and the number of times the surface is rubbed.[13][14] Inconsistent rubbing leads to a non-uniform alignment direction and pretilt angle across the substrate.

Key Rubbing Parameters and Their Effects

ParameterEffect on AlignmentTroubleshooting Guidance
Rubbing Pressure Higher pressure generally leads to a stronger anchoring energy but can decrease the pretilt angle.[14] Excessive pressure can damage the PI layer.Start with a low pile impression of the rubbing cloth and gradually increase. The goal is to apply enough pressure to uniformly align the polymer chains without causing visible scratches.
Rubbing Speed Higher speeds can lead to a less uniform rubbing effect.A slow, consistent rubbing speed is preferred for manual rubbing. For automated systems, this parameter should be optimized.
Number of Rubs Increasing the number of rubs can improve the uniformity of the alignment up to a saturation point.[13]For most applications, a single or double pass in the same direction is sufficient. Excessive rubbing can lead to static charge buildup and dust attraction.

Visual Inspection with Polarized Microscopy:

A well-rubbed substrate should result in a uniformly dark appearance when the rubbing direction is parallel to the transmission axis of one of the polarizers in a polarizing microscope. Rotating the stage should show uniform brightness at 45 degrees and uniform extinction at 0 and 90 degrees. Patches of light and dark indicate non-uniform rubbing.

FAQ 4: I'm observing bright spots or "pinholes" of light in my otherwise dark cell. What is the cause of these defects?

Answer: Bright spots or pinholes are often caused by dust particles or other contaminants on the substrate or in the alignment layer. These particles disrupt the local alignment of the liquid crystal molecules, creating a defect that scatters light.

Causality: A dust particle on the substrate creates a physical protrusion. When the alignment layer is coated over this particle, it creates a bump and disrupts the rubbing process in that local area. The liquid crystal molecules around this defect are unable to align uniformly with the rest of the cell, leading to a disclination.[15] This disclination is a region where the director of the liquid crystal changes abruptly, and it scatters light, appearing as a bright spot between crossed polarizers.

Prevention and Troubleshooting:

  • Cleanroom Environment: All steps of cell fabrication, from cleaning to assembly, should be performed in a cleanroom environment (at least Class 1000) to minimize airborne particle contamination.

  • Substrate Inspection: Before coating the alignment layer, inspect the cleaned substrates under a bright light or microscope to ensure they are free of particles.

  • Filtered Solutions: Ensure that the polyimide solution is filtered before use.

  • Careful Handling: Use clean, particle-free tweezers and handling tools.

Troubleshooting Flowchart for Particulate Contamination

start Observe Bright Spots / Pinholes in Cell q1 Was the cell fabricated in a cleanroom environment? start->q1 s1 Improve cleanroom practices and air filtration. q1->s1 No q2 Were substrates inspected for particles before PI coating? q1->q2 Yes s1->q2 s2 Implement pre-coating inspection with a high-intensity light source. q2->s2 No q3 Was the PI solution filtered? q2->q3 Yes s2->q3 s3 Filter PI solution immediately before use. q3->s3 No end Minimize Particulate Contamination q3->end Yes s3->end

Caption: A workflow to diagnose and mitigate particulate contamination in LC cells.

Part 3: Liquid Crystal Filling and Sealing

The final steps of filling the cell with the liquid crystal material and sealing it are critical for achieving a defect-free active area.

FAQ 5: I have air bubbles trapped in my cell after filling. How can I avoid this?

Answer: Air bubbles are a common problem, especially when filling cells by capillary action at atmospheric pressure. Vacuum filling is the most reliable method to prevent bubble formation.

Causality: Air can be trapped in the cell if the liquid crystal material flows unevenly or if dissolved gases in the LC come out of solution. The viscosity of the liquid crystal and the cell gap also play a role; high viscosity LCs in small cell gaps are more prone to trapping air.

Troubleshooting Protocol: Vacuum Filling

StepProcedureKey Parameters & Rationale
1. Cell Placement Place the empty, assembled cell in a vacuum chamber with the fill port positioned over a reservoir of the liquid crystal material.[16]The cell should be securely held and positioned for easy immersion into the LC.
2. Evacuation Evacuate the chamber to a low pressure (e.g., <1 Pa).[16]This removes the air from the cell, creating a vacuum.
3. Immersion Lower the cell so that the fill port is submerged in the liquid crystal.[16][17]This creates a seal of liquid crystal over the opening.
4. Venting Slowly vent the chamber back to atmospheric pressure with a dry, inert gas like nitrogen.[16][17]The pressure difference between the outside and the inside of the cell will force the liquid crystal into the cell, filling the vacuum.
5. Sealing Once the cell is filled, remove it from the chamber and seal the fill port with a UV-curable epoxy.[18]The sealant should be low-viscosity to properly fill the port and should cure quickly with minimal shrinkage to avoid pulling air back into the cell.

Pro-Tip: Degassing the liquid crystal material by placing it under vacuum for a period before filling can also help to reduce the occurrence of bubbles.

FAQ 6: The alignment near the edges of my cell, close to the sealant, is poor. What is causing this?

Answer: Poor alignment near the sealant line is often due to contamination of the alignment layer by the sealant material before it is fully cured.

Causality: During the application of the sealant and the assembly of the two substrates, the uncured sealant can flow or "wick" onto the active area of the alignment layer. The chemical components of the sealant can interfere with the surface properties of the polyimide, disrupting the liquid crystal alignment in that region.

Prevention and Troubleshooting:

  • Precise Dispensing: Use a precision dispenser to apply the sealant in a uniform bead with a consistent distance from the active area.

  • Sealant Viscosity: Choose a sealant with appropriate viscosity to prevent it from flowing before the cell is assembled and cured.

  • Curing Profile: Ensure that the sealant is fully cured according to the manufacturer's specifications (e.g., correct UV wavelength and dose, or thermal curing profile).[9][19] Incomplete curing can lead to outgassing or leaching of components into the liquid crystal over time.

  • One Drop Fill (ODF) Method: For larger scale production, the ODF method, where a precise drop of LC is dispensed on one substrate before the top substrate with the sealant is applied under vacuum, can minimize sealant contamination issues.[18]

By systematically addressing these common issues at each stage of the fabrication process, researchers can significantly improve the quality and uniformity of their liquid crystal cells, leading to more reliable and reproducible experimental results.

References

  • Hua Xian Jing. (2025, February 10). What are mura defects in LCDs? Retrieved from [Link]

  • Centre for Display Research. LC Vacuum filling procedure. Retrieved from [Link]

  • Techinstro. Indium Tin Oxide (ITO) Coated Glass Slides. Retrieved from [Link]

  • Cedar, J. (2024). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. Princeton University Senior Theses. Retrieved from [Link]

  • Google Patents. (1991). Process for filling a liquid crystal cell.
  • Paek, S. H., et al. (2025, August 7). Comparative study of effects of rubbing parameters on polyimide alignment layers and liquid crystal alignment. ResearchGate. Retrieved from [Link]

  • DoITPoMS. Defects. Retrieved from [Link]

  • Paek, S. H., Durning, C. J., Lee, K. W., & Lien, A. (1998). A mechanistic picture of the effects of rubbing on polyimide surfaces and liquid crystal pretilt angles. Journal of Applied Physics, 83(3), 1270-1280. Retrieved from [Link]

  • Lavrentovich, O. D. (n.d.). Defects in liquid crystals. Retrieved from [Link]

  • International Crystal Laboratories. Sealed Liquid Cells Characteristics, Filling & Use. Retrieved from [Link]

  • ResearchGate. (2013, October 29). What is the best way to clean ITO coated glass substrate? Retrieved from [Link]

  • XIANHENG. (2025, December 1). What Causes Mura in Industrial LCD Panels—and How to Prevent It? Retrieved from [Link]

  • Abbott, N. L., et al. (2007). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. Retrieved from [Link]

  • SPIE. (2012, March 23). Aligning liquid crystal molecules. Retrieved from [Link]

  • van Aerle, N. A. J. M., et al. (1993). Effect of rubbing on the molecular orientation within polyimide orienting layers of liquid-crystal displays. Journal of Applied Physics, 74(5), 3111-3120. Retrieved from [Link]

  • Deniz, K. U. (1988). Defects in liquid crystals (II). Pramana, 30(6), 591-606. Retrieved from [Link]

  • Wu, S. T., & Lu, R. (2010). Anchoring Energy And Pretilt Angle Effects On Liquid Crystal Response Time. University of Central Florida. Retrieved from [Link]

  • Madhusudana, N. V. (1988). Some observations on defects in nematic liquid crystals. Pramana, 30(6), 561-571. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Correlation between surface and bulk orientations of liquid crystals on rubbed polymer surfaces: Odd-even effects of polymer spacer units. Retrieved from [Link]

  • JINAN EVERGREEN GLASS CO.,LTD. How to clean ITO Coated Glass. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Retrieved from [Link]

  • Redox.me. Methods for cleaning substrates and glass chambers for electrochemical measurements. Retrieved from [Link]

  • Scribd. LCD Panel Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. Materials for Sealing Liquid Crystal. Retrieved from [Link]

  • Google Patents. (1996). Method for filling a liquid crystal cell.
  • ResearchGate. (2014, August 12). What is the best cleaning procedures for ITO substrates? Retrieved from [Link]

  • Elo Touch Solutions. Mura on LCD Displays. Retrieved from [Link]

  • ResearchGate. Influence of spinning coating speed on the physical parameters of SPI-1 alignment layer. Retrieved from [Link]

  • KoreaScience. (2020). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. Retrieved from [Link]

  • Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

  • Instec, Inc. LC Filling Stations. Retrieved from [Link]

  • Crawford, G. P., et al. (2005). Liquid-crystal diffraction gratings using polarization holography alignment techniques. Journal of Applied Physics, 98(12), 123102. Retrieved from [Link]

  • SPIE. (2006). AUTOMATIC MURA DETECTION SYSTEM FOR LIQUID CRYSTAL DISPLAY PANELS. Retrieved from [Link]

  • Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Retrieved from [Link]

  • MDPI. (2021). Survey of Mura Defect Detection in Liquid Crystal Displays Based on Machine Vision. Retrieved from [Link]

  • Almabruk, T. A., et al. (2025, September 2). UV curable resin as a rapid and superior sealant for STORM. PubMed Central. Retrieved from [Link]

  • CreateXplay. (2022, February 17). Top 3 The Most Common Problems With Liquid Crystal Display. Retrieved from [Link]

  • SEKISUI CHEMICAL CO.,LTD. UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S. Retrieved from [Link]

  • Kim, J. H., et al. (2010). Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. Applied Physics Letters, 96(21), 211101. Retrieved from [Link]

  • Golden View Display. Troubleshooting. Retrieved from [Link]

  • Carlescu, I. (2021). Introductory Chapter: Nematic Liquid Crystals. IntechOpen. Retrieved from [Link]

  • Shenzhen Enrich Electronics Co.,Ltd. (2018, July 2). LCD liquid crystal liquid leakage repair method. Retrieved from [Link]

  • ResearchGate. (2018). Structures and Alignment of Anisotropic Liquid Crystal Particles in a Liquid Crystal Cell. Retrieved from [Link]

  • Tortora, A., & Lavrentovich, O. D. (2011). Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals. PubMed Central. Retrieved from [Link]

  • Frontiers. (2017). Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. Retrieved from [Link]

  • Ukrainian Journal of Physics. (2021). Photo-alignment control of topological defects in nematic liquid-crystal cells. Retrieved from [Link]

  • Kim, Y., et al. (2012). Zigzag line defects and manipulation of colloids in a nematic liquid crystal in microwrinkle grooves. PubMed Central. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in Host Mixtures

Welcome to the technical support center dedicated to addressing challenges associated with the solubility of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with the solubility of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated liquid crystal monomer. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Introduction

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a specialized chemical compound with applications in areas such as liquid crystal displays and as a sophisticated building block in organic synthesis. Its molecular structure, characterized by a fluorinated anisole head and a non-polar propylcyclohexyl tail, presents unique solubility challenges. With a high calculated XLogP3 value of 5.8, this compound is inherently hydrophobic and exhibits poor solubility in aqueous and some polar organic solvents. This guide provides a systematic approach to enhancing its solubility in non-polar and liquid crystalline host mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole poorly soluble in many common solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like." 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole possesses a predominantly non-polar character due to the large propylcyclohexyl group and the anisole ether linkage. While the fluorine atoms introduce some polarity, the overall molecule has a high degree of non-polar surface area, making it more soluble in non-polar organic solvents and liquid crystal hosts than in polar solvents like water or short-chain alcohols.

Q2: I'm observing phase separation (cloudiness) when I add the compound to my liquid crystal host mixture, even at a low concentration. What is happening?

A2: Phase separation, often observed as turbidity or the formation of droplets, indicates that the solubility limit of the compound in the host mixture has been exceeded at that specific temperature. This can be due to a mismatch in the polarity and molecular geometry between your compound (the guest) and the components of the host mixture. Fluorination can either enhance or suppress the stability of mesophases, and a significant mismatch can lead to phase separation.

Q3: Can I simply heat the mixture to dissolve more of the compound?

A3: Heating can be an effective method to increase the solubility of many compounds, a principle often used in crystallization. However, with liquid crystal mixtures, this approach must be used with caution. Exceeding the clearing point of the host mixture will result in a transition to an isotropic liquid, which might temporarily dissolve more of the compound. Upon cooling, the compound may precipitate out again as the liquid crystal phase reforms. Furthermore, prolonged heating can potentially lead to the degradation of the compound or other components in the mixture.

Q4: What general class of co-solvents should I consider for this fluorinated compound?

A4: Given the non-polar nature of the target molecule, you should consider co-solvents that are also non-polar or have low polarity. Good starting points would be aromatic solvents like toluene or xylene, or ethers such as anisole itself or diphenyl ether. The choice of co-solvent should also consider its compatibility with the host mixture and its impact on the desired physical properties of the final formulation.

Troubleshooting Guides

Issue 1: Persistent Cloudiness or Precipitation at Room Temperature

This is a classic sign of poor solubility. The following steps provide a systematic approach to address this issue.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Mixture is cloudy or shows precipitation B Step 1: Co-solvent Screening A->B Low solubility suspected C Step 2: Surfactant Addition B->C If co-solvents alone are insufficient F Clear, homogenous mixture B->F Success D Step 3: Temperature Optimization C->D To further improve solubility C->F Success E Step 4: Particle Size Reduction (for solid dispersions) D->E For preparing solid stock D->F Success E->B Re-dissolution

Caption: Troubleshooting workflow for addressing poor solubility.

Protocol 1: Co-solvent Screening

The use of a co-solvent can significantly enhance the solubility of a guest molecule in a host mixture by modifying the overall polarity of the medium.

  • Selection of Co-solvents: Choose a range of non-polar and weakly polar aprotic solvents. It is crucial to select co-solvents that are compatible with your host mixture and will not adversely affect its liquid crystalline properties.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in each of the selected co-solvents.

  • Titration into Host Mixture: While stirring the host mixture, slowly add small aliquots of the stock solution.

  • Observation: After each addition, allow the mixture to equilibrate. Observe for any signs of cloudiness or precipitation. The point at which persistent turbidity appears is the saturation point.

  • Quantification (Optional): For a more quantitative analysis, you can prepare a series of mixtures with varying concentrations of the compound and co-solvent. Use techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved compound in the clear supernatant after centrifugation of the saturated mixtures.

Table 1: Potential Co-solvents for Solubility Screening

Co-solvent ClassExamplesRationale for Use
Aromatic Hydrocarbons Toluene, XylenesNon-polar, can interact favorably with the anisole ring.
Ethers Anisole, Diphenyl etherStructurally similar to parts of the target molecule.
Halogenated Solvents ChlorobenzeneOffers a different polarity profile while remaining aprotic.
Long-chain Alkanes Dodecane, TetradecaneMimics the non-polar tail of the host mixture components.

Protocol 2: Surfactant-Mediated Solubilization

Surfactants can improve solubility by reducing the interfacial tension between the guest and host molecules, and by forming micelles that can encapsulate the guest.

  • Surfactant Selection: Choose non-ionic surfactants with a Hydrophilic-Lipophilic Balance (HLB) value that is suitable for non-polar systems. Fluorinated surfactants can also be considered due to the fluorinated nature of the target compound.

  • Preparation of Surfactant-Host Mixture: Dissolve a small amount of the selected surfactant (e.g., 0.1-1.0% w/w) in the host mixture. Gentle heating and stirring may be required.

  • Addition of the Target Compound: Gradually add 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole to the surfactant-containing host mixture while stirring.

  • Observation and Analysis: Monitor for any improvement in solubility compared to the mixture without the surfactant.

Table 2: Suggested Surfactants for Investigation

Surfactant TypeExamplesRationale
Non-ionic (Low HLB) Sorbitan esters (e.g., Span® series)Effective in non-polar media.
Fluorinated Fluorosurfactants (e.g., Capstone™ series)"Fluorous-fluorous" interactions can enhance solubility.
Polymeric Block copolymers (e.g., Pluronic® L series)Can provide steric stabilization.
Issue 2: Depression of Clearing Point and Altered Mesophase Behavior

The introduction of a guest molecule can disrupt the long-range molecular order of the liquid crystal host, leading to a decrease in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) and potential changes in the mesophase transitions.

A Addition of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole B Disruption of Host Molecular Ordering A->B C Depression of Clearing Point B->C D Alteration of Mesophase Stability B->D E Phase Separation D->E If instability is severe

Caption: Impact of dopant addition on liquid crystal properties.

  • Concentration Optimization: The depression of the clearing point is often concentration-dependent. Determine the maximum concentration of the guest molecule that can be added without causing an unacceptable change in the clearing point for your application.

  • Host Mixture Re-formulation: If a high concentration of the guest is required, it may be necessary to adjust the composition of the host mixture to compensate for the effects of the dopant. This could involve adding components with higher clearing points or those that have favorable interactions with the guest molecule.

  • Structural Analogs: If solubility and phase behavior issues persist, consider synthesizing and testing structural analogs of the target compound. Minor modifications to the alkyl chain length or the position of the fluorine atoms could have a significant impact on its compatibility with the host mixture. The introduction of fluorine is known to have a complex impact on mesophase characteristics.

Concluding Remarks

Enhancing the solubility of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in host mixtures often requires a systematic and multi-faceted approach. By carefully considering the principles of "like dissolves like," and by methodically exploring the use of co-solvents and surfactants, researchers can overcome many of the challenges associated with this promising but sparingly soluble compound. It is recommended to start with small-scale screening experiments to identify promising solvent and surfactant systems before proceeding to larger-scale formulations.

References

  • PubChem. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Sharma, R., et al. (2022). Effect of Surfactant Structure on the Orientation of Liquid Crystals at Aqueous−Liquid Crystal Interfaces. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed Central. Retrieved from [Link]

  • Gardiner, D. J., & Coles, H. J. (2007). High-solubility liquid crystal dye guest-host device. ResearchGate. Retrieved from [Link]

  • Mondal, S., et al. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PubMed Central. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Surfactants: Micellization, Liquid Crystal Structures. Retrieved from [Link]

  • Lee, J., et al. (2025). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PubMed Central. Retrieved from [Link]

  • Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. Retrieved from [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, 5 grams. Retrieved from [Link]

  • ACS Publications. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Phase Separation and Liquid Crystal Self-Assembly in Surfactant−Inorganic−Solvent Systems. Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Role of surfactant in the stability of liquid crystal-based nanocolloids. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Understanding Fluorine Effects in Liquid Crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au. Retrieved from [Link]

  • SciSpace. (2018). Ortho-Fluorination of azophenols increases the mesophase stability of photoresponsive hydrogen-bonded liquid crystals. Retrieved from [Link]

  • ResearchGate. (2025). Role of Surfactant in the Stability of Liquid Crystal-Based Nanocolloids. Retrieved from [Link]

  • ResearchGate. (2025). Phase behavior of surfactant mixtures and the effect of alkyl chain and temperature on lyotropic liquid crystal. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). A fluorinated binaphthyl chiral dopant for fluorinated liquid crystal blue phases. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

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  • ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating the Hepatotoxicity of Fluorinated Liquid Crystal Monomers in Environmental Research

Welcome to the technical support center for researchers investigating the hepatotoxicity of fluorinated liquid crystal monomers (FLCMs). As emerging environmental contaminants, understanding the impact of FLCMs on liver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the hepatotoxicity of fluorinated liquid crystal monomers (FLCMs). As emerging environmental contaminants, understanding the impact of FLCMs on liver health is a critical area of research.[1] This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your experimental work. Our goal is to equip you with the expertise and confidence to conduct robust and reproducible studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when designing and conducting studies on the hepatotoxicity of FLCMs.

Q1: Why is the liver a primary target for FLCM toxicity?

The liver's central role in metabolizing foreign compounds, or xenobiotics, makes it highly susceptible to injury from substances like FLCMs.[2] Most FLCMs are lipophilic, meaning they readily cross cell membranes.[2] Following absorption, these compounds are transported to the liver, where they undergo metabolic processes aimed at rendering them more water-soluble for excretion. However, this metabolic activation can sometimes produce reactive intermediates that are more toxic than the parent compound, leading to cellular damage.[2]

Q2: What are the known mechanisms of FLCM-induced hepatotoxicity?

Current research points to several key mechanisms through which FLCMs can induce liver damage. One of the most frequently reported manifestations of toxicity is the induction of oxidative stress and inflammation.[2] Studies on the representative FLCM, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), have shown that it can disrupt lipid and glucose metabolism and induce endoplasmic reticulum (ER) stress, leading to hepatic metabolic dysfunction and apoptosis.[3] Furthermore, many hepatotoxic insults are associated with mitochondrial dysfunction, which impairs cellular energy production and increases oxidative stress.[4][5]

Q3: Which in vitro models are most suitable for studying FLCM hepatotoxicity?

A variety of in vitro liver models are available, each with its own advantages and limitations.[6]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and expression of key metabolic enzymes. However, they are limited by their short-term viability and the tendency to lose their specific functions in culture, a process known as dedifferentiation.[4]

  • Immortalized Liver Cell Lines (e.g., HepG2, HepaRG): These are easier to culture and provide more reproducible results than PHHs.[3] They are well-suited for high-throughput screening. However, their metabolic capabilities can differ significantly from primary hepatocytes.

  • 3D Liver Models (e.g., spheroids, organoids): These models offer a more physiologically relevant microenvironment by incorporating cell-cell and cell-matrix interactions, which can better mimic the in vivo situation.

The choice of model will depend on the specific research question. For initial toxicity screening, cell lines may be sufficient. For more detailed mechanistic studies, PHHs or 3D models are preferable.

Q4: What are the key biomarkers for assessing FLCM-induced liver injury?

Both traditional and emerging biomarkers are used to assess liver damage.

  • Liver Enzymes: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatocellular injury.[7]

  • Oxidative Stress Markers: Measurement of reactive oxygen species (ROS) production, lipid peroxidation (e.g., malondialdehyde levels), and the status of antioxidant enzymes (e.g., superoxide dismutase, catalase) can provide insights into oxidative damage.

  • Mitochondrial Function: Assays for mitochondrial membrane potential, oxygen consumption rate, and ATP production can reveal mitochondrial dysfunction.

  • Apoptosis Markers: Activation of caspases and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax/Bcl2 ratio) are indicative of programmed cell death.[3]

Q5: How can I translate my in vitro findings to in vivo environmental risk?

Extrapolating in vitro data to predict in vivo outcomes is a significant challenge in toxicology.[1] It requires careful consideration of the concentrations used in vitro and their relevance to real-world environmental exposures. In vitro to in vivo extrapolation (IVIVE) models, which use computational approaches to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism, can be valuable tools.[5] However, these models have their own set of assumptions and limitations. Ultimately, in vivo studies using relevant animal models are often necessary to confirm in vitro findings and assess the environmental risk of FLCMs.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during hepatotoxicity studies of FLCMs.

In Vitro Assays
Problem Potential Cause Troubleshooting Steps
Low cell viability in primary hepatocyte cultures after FLCM exposure 1. Solvent toxicity: High concentrations of solvents like DMSO used to dissolve lipophilic FLCMs can be toxic to cells. 2. FLCM concentration is too high: The tested concentrations may be causing acute necrosis rather than a specific toxic mechanism. 3. Suboptimal culture conditions: Primary hepatocytes are sensitive to their environment.1. Optimize solvent concentration: Keep the final solvent concentration in the culture medium below 0.1% (v/v). Always include a solvent control group. 2. Perform a dose-response study: Test a wide range of FLCM concentrations to identify a sublethal concentration for mechanistic studies. 3. Ensure proper culture maintenance: Use appropriate collagen-coated plates, specialized hepatocyte culture medium, and maintain a stable incubator environment.
Inconsistent results in oxidative stress assays 1. Probe instability or artifacts: Fluorescent probes for ROS can be unstable or may be auto-oxidized. 2. Timing of measurement: Oxidative stress can be an early and transient event. 3. Cell density: Over-confluent or sparse cultures can have altered redox states.1. Use multiple probes: Employ different probes that measure various aspects of oxidative stress (e.g., general ROS, mitochondrial superoxide). Include a positive control (e.g., H2O2 or a known redox cycler). 2. Conduct a time-course experiment: Measure oxidative stress at multiple time points after FLCM exposure. 3. Maintain consistent cell density: Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment.
Difficulty in detecting mitochondrial dysfunction 1. Insensitive assay: The chosen assay may not be sensitive enough to detect subtle changes in mitochondrial function. 2. High glycolytic activity in culture: Many cancer-derived cell lines rely heavily on glycolysis, which can mask mitochondrial toxicity. 3. FLCMs interfering with the assay: The fluorescent properties of some FLCMs could interfere with dye-based mitochondrial assays.1. Use a combination of assays: Measure mitochondrial membrane potential, oxygen consumption rate (e.g., using Seahorse XF technology), and ATP levels. 2. Use galactose-containing media: Forcing cells to use oxidative phosphorylation by replacing glucose with galactose can increase their sensitivity to mitochondrial toxicants.[8] 3. Run a compound interference control: Test the FLCM alone in the assay system without cells to check for any background signal or quenching effects.
In Vivo Assays (Zebrafish Model)
Problem Potential Cause Troubleshooting Steps
High mortality in zebrafish embryos/larvae exposed to FLCMs 1. FLCM concentration is too high: The tested concentrations are acutely toxic. 2. Poor water quality: Contaminants in the water can stress the organisms. 3. Improper handling: Physical stress during handling can lead to mortality.1. Determine the LC50: Conduct a dose-finding study to determine the lethal concentration for 50% of the population and select sublethal concentrations for further experiments. 2. Maintain optimal water parameters: Regularly monitor and maintain temperature, pH, and dissolved oxygen levels. Use clean, dechlorinated water. 3. Handle with care: Use a smooth, wide-bore pipette to transfer embryos and larvae.
Variability in hepatotoxicity endpoints (e.g., liver size, morphology) 1. Genetic variability: Outbred zebrafish populations can have significant genetic variation. 2. Inconsistent exposure: Uneven distribution of the lipophilic FLCM in the water can lead to variable exposure levels. 3. Developmental stage differences: Small differences in the developmental stage at the start of the experiment can lead to variability in response.1. Use a standardized strain: Whenever possible, use a specific inbred or well-characterized strain of zebrafish. 2. Ensure proper dissolution and mixing: Use a carrier solvent (e.g., DMSO) and ensure thorough mixing of the FLCM in the exposure water. Consider using a gentle shaker. 3. Synchronize embryo development: Collect embryos within a short time window (e.g., 30 minutes) to ensure they are at a similar developmental stage.
Difficulty in interpreting histopathological findings 1. Artifacts from tissue processing: Improper fixation, embedding, or sectioning can create artifacts that may be misinterpreted as pathology. 2. Lack of a clear scoring system: Subjectivity in assessing the severity of liver damage can lead to inconsistent results. 3. Normal anatomical variations: It is important to be familiar with the normal histology of the zebrafish liver at different developmental stages.1. Optimize tissue processing protocols: Ensure proper fixation with a suitable fixative (e.g., 4% paraformaldehyde), complete dehydration, and proper embedding and sectioning techniques. 2. Develop and use a semi-quantitative scoring system: Create a standardized scoring system to grade the severity of different pathological changes (e.g., necrosis, inflammation, steatosis). 3. Include a sufficient number of control animals: A robust control group is essential for distinguishing normal variations from treatment-related effects. Consult with a qualified fish pathologist if needed.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments in assessing the hepatotoxicity of FLCMs.

Protocol 1: In Vitro Assessment of Oxidative Stress in HepG2 Cells

Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in HepG2 cells following exposure to FLCMs.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Fluorinated liquid crystal monomer (FLCM) stock solution in DMSO

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to attach and grow for 24 hours.

  • FLCM Exposure: Prepare serial dilutions of the FLCM stock solution in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the FLCM-containing medium and incubate for the desired exposure time (e.g., 24 hours). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 µM H2O2 for 1 hour).

  • Probe Loading: After the exposure period, remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated groups to the vehicle control group.

Workflow for Investigating FLCM Hepatotoxicity

Hepatotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_risk Risk Assessment invitro_start Select In Vitro Model (e.g., HepG2, PHH) cytotoxicity Cytotoxicity Assays (MTT, LDH) invitro_start->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic ivive IVIVE Modeling cytotoxicity->ivive oxidative_stress Oxidative Stress (ROS, GSH) mechanistic->oxidative_stress mitochondrial Mitochondrial Dysfunction (MMP, OCR) mechanistic->mitochondrial apoptosis Apoptosis (Caspase, Annexin V) mechanistic->apoptosis invivo_start Select In Vivo Model (e.g., Zebrafish, Rodent) exposure FLCM Exposure (Dose-response) invivo_start->exposure biomarkers Biochemical Analysis (Liver Enzymes) exposure->biomarkers histopathology Histopathology (H&E Staining) exposure->histopathology gene_expression Gene Expression Analysis (qPCR, RNA-seq) exposure->gene_expression data_integration Data Integration & Interpretation histopathology->data_integration ivive->data_integration conclusion Environmental Risk Conclusion data_integration->conclusion FLCM_Hepatotoxicity_Pathway cluster_cell Hepatocyte FLCM Fluorinated Liquid Crystal Monomer ER Endoplasmic Reticulum (ER) FLCM->ER Mitochondrion Mitochondrion FLCM->Mitochondrion Lipid_Metabolism Disrupted Lipid Metabolism FLCM->Lipid_Metabolism ER_Stress ER Stress ER->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_Dysfunction ROS ↑ ROS Production Inflammation Inflammation ROS->Inflammation Lipid_Metabolism->ROS ER_Stress->ROS Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis Cell_Death Hepatocellular Death Apoptosis->Cell_Death Inflammation->Cell_Death

Caption: Proposed signaling pathway for FLCM-induced hepatotoxicity.

Section 4: References

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  • Li, W., et al. (2022). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. Science of The Total Environment, 806, 150537. [Link]

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  • Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative sources of hepatocytes and non-parenchymal cells for hepatotoxicity screening. Archives of toxicology, 87(8), 1315-1530.

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Reference Data & Comparative Studies

Validation

comparison of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole with other fluorinated liquid crystals

An In-Depth Comparative Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole and Other Advanced Fluorinated Liquid Crystals Introduction: The Critical Role of Fluorine in High-Performance Liquid Crystal Dis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole and Other Advanced Fluorinated Liquid Crystals

Introduction: The Critical Role of Fluorine in High-Performance Liquid Crystal Displays

The evolution of liquid crystal display (LCD) technology, particularly for high-resolution, fast-response applications like Thin-Film-Transistor (TFT) displays, is intrinsically linked to advancements in materials science.[1][2][3][4] At the heart of these advancements lies the strategic incorporation of fluorine into calamitic (rod-shaped) liquid crystal molecules.[5][6] Fluorination provides a powerful tool to fine-tune the essential physicochemical properties of these materials, including dielectric anisotropy (Δε), rotational viscosity (γ₁), optical birefringence (Δn), and thermal stability.[5][7][8][9]

The introduction of fluorine atoms can significantly alter a molecule's dipole moment and intermolecular interactions.[6] This allows for the design of liquid crystals with specific characteristics, such as the negative dielectric anisotropy required for Vertical Alignment (VA) and In-Plane Switching (IPS) display modes, which are prevalent in modern monitors and televisions.[10][11] Furthermore, fluorinated liquid crystals generally exhibit high chemical stability, excellent voltage holding ratios, and reduced viscosity, all of which are critical for the reliability and performance of active matrix displays.[8][12]

This guide focuses on 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole , a representative example of a modern fluorinated liquid crystal monomer.[13] We will provide a detailed comparison of its projected properties against other classes of fluorinated liquid crystals, supported by established experimental methodologies for their characterization.

Spotlight on 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

This molecule is a sophisticated structure designed to balance various properties. Let's deconstruct its components to understand its function:

  • 2,3-Difluoroanisole Core: The two fluorine atoms positioned laterally on the benzene ring are the most critical feature. This "lateral difluoro" substitution pattern is a well-established strategy for inducing a strong dipole moment perpendicular to the molecule's long axis.[10] This perpendicular dipole is the primary contributor to a negative dielectric anisotropy (Δε < 0), which is essential for display modes like VA and FFS.[10][14] The methoxy group (-OCH₃) on the anisole core further modifies the molecule's polarity.

  • trans-4-propylcyclohexyl Group: This aliphatic ring provides rigidity and contributes to the molecule's overall rod-like shape, which is necessary for the formation of liquid crystal phases.[15] The trans-conformation ensures a more linear structure compared to the cis-isomer. The propyl tail (-C₃H₇) influences the melting point and clearing point (the temperature at which the material becomes an isotropic liquid).[16]

  • Methoxy Linkage: The ether linkage (-O-CH₂-) provides flexibility while connecting the rigid core to the aliphatic part of the molecule.

Below is a diagram representing the molecular structure of the subject compound.

Caption: Molecular structure of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Comparative Analysis of Key Performance Metrics

The performance of a liquid crystal is not defined by a single property but by a balance of several key parameters. Below, we compare our subject compound with other common classes of fluorinated liquid crystals, such as fluorinated terphenyls and tolanes.

Property2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (Anticipated)Laterally Fluorinated TerphenylsFluorinated TolanesImpact on Display Performance
Dielectric Anisotropy (Δε) Moderately NegativeModerately to Strongly NegativeCan be Positive or NegativeDriving Voltage: A sufficiently large
Optical Birefringence (Δn) Low to ModerateModerateHighCell Gap & Response Time: High Δn allows for thinner display cells, which significantly speeds up response times.[17][18] However, Δn must be matched to the cell gap (d) to optimize optical performance (Δn·d).
Rotational Viscosity (γ₁) LowLow to ModerateVery LowResponse Time: This is a critical factor for display speed. Lower viscosity enables faster reorientation of LC molecules in an electric field, reducing motion blur.[1][12][19]
Clearing Point (T_c) ModerateHighModerate to HighOperating Temperature: A high clearing point ensures a wide operating temperature range for the display device.[16]
UV & Thermal Stability HighVery HighGoodDevice Lifetime: High stability prevents degradation from backlight radiation and heat, ensuring a long and reliable operational life for the display.[8]

Causality Insights:

  • Terphenyls have a longer, more rigid core structure compared to the anisole-based compound, which generally leads to a higher clearing point and potentially higher viscosity.

  • Tolanes , which contain a carbon-carbon triple bond, have a highly linear structure and an extended π-electron system.[17][20] This molecular structure is the primary reason for their characteristically high birefringence and very low rotational viscosity.[20]

  • The subject compound, with its mix of aromatic and aliphatic rings, represents a design compromise. It aims to achieve a useful negative dielectric anisotropy and low viscosity while maintaining a moderate clearing point and birefringence, making it a versatile component for LC mixtures.[2]

Experimental Characterization Protocols

To validate the performance of any new liquid crystal, a standardized set of characterization experiments is essential. The following protocols outline the fundamental measurements required.

G cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_results Performance Metrics Synthesis Synthesis of LC Compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification POM Polarized Optical Microscopy (POM) Purification->POM Dielectric Dielectric Spectroscopy Purification->Dielectric Refractometry Refractometry Purification->Refractometry Viscometry Rotational Viscometry Purification->Viscometry DSC Differential Scanning Calorimetry (DSC) Tc Clearing Point (Tc) DSC->Tc POM->DSC Delta_e Dielectric Anisotropy (Δε) Dielectric->Delta_e Delta_n Birefringence (Δn) Refractometry->Delta_n Gamma1 Rotational Viscosity (γ₁) Viscometry->Gamma1

Caption: Standard experimental workflow for the characterization of liquid crystal materials.

Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures (melting point, clearing point) and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating scan at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.[21]

  • Data Analysis: The phase transitions will appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the heat flow curve. The peak onset temperature is recorded as the transition temperature.

Measurement of Dielectric Anisotropy (Δε)

Objective: To quantify the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology:

  • Cell Preparation: Use two types of liquid crystal test cells with transparent Indium Tin Oxide (ITO) electrodes:

    • A homogeneous cell with a planar alignment layer to orient the LC director parallel to the electrodes.

    • A homeotropic cell with a vertical alignment layer to orient the LC director perpendicular to the electrodes.

  • Cell Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action, then cool slowly into the nematic phase.

  • Capacitance Measurement:

    • Using an LCR meter, measure the capacitance of the homeotropic cell (C⊥) and the homogeneous cell (C∥) at a standard frequency (e.g., 1 kHz).

    • Also, measure the capacitance of the empty cells (C_empty).

  • Calculation:

    • Calculate the dielectric permittivities using the formula: ε = C_filled / C_empty.

    • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥ .[22][23]

Measurement of Optical Birefringence (Δn)

Objective: To quantify the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Methodology:

  • Instrument: Use an Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.

  • Sample Preparation: Place a small drop of the liquid crystal on the prism of the refractometer. Use a homogeneously aligned cell or surface treatment on the prism to ensure uniform planar alignment of the LC molecules.

  • Measurement:

    • Orient the polarizer parallel to the LC director (rubbing direction) to measure the extraordinary refractive index (nₑ).

    • Orient the polarizer perpendicular to the LC director to measure the ordinary refractive index (nₒ).

    • Perform measurements at a specific wavelength (e.g., 589 nm) and controlled temperature.

  • Calculation: The birefringence is the difference between the two measured indices: Δn = nₑ - nₒ .[24]

Measurement of Rotational Viscosity (γ₁)

Objective: To determine the viscosity coefficient associated with the rotation of the LC director.[25]

Methodology:

  • Transient Current Method: This is a common electro-optical method.[26]

  • Cell Preparation: Use a twisted nematic (TN) or homogeneous cell of a known thickness (d).

  • Experimental Setup: Apply a square-wave voltage pulse to the cell that is above the threshold voltage.

  • Data Acquisition: Measure the transient current that flows as the LC directors reorient in response to the applied electric field. The current will show a characteristic peak.

  • Calculation: The rotational viscosity (γ₁) can be extracted by analyzing the time at which the current peak occurs and the relaxation time after the voltage is removed. The calculation involves the cell thickness, elastic constants, and dielectric anisotropy, and is often performed using numerical fitting software.[26][27]

Conclusion: Tailoring Molecular Structure for Optimal Performance

The comparative analysis reveals that there is no single "best" fluorinated liquid crystal; rather, the optimal choice is dictated by the specific requirements of the application.

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is engineered as a workhorse component for mixtures requiring negative dielectric anisotropy. Its structure provides a favorable balance of moderate Δε, low viscosity, and good stability, making it highly suitable for modern TFT-LCDs operating in VA, IPS, or FFS modes.[2][10]

  • For applications demanding extremely fast response times and high brightness, such as in next-generation augmented reality displays or color-sequential displays, fluorinated tolanes are often preferred due to their exceptionally high birefringence and low viscosity.[17][20]

  • Laterally fluorinated terphenyls offer high thermal stability and strong negative Δε, making them excellent components for demanding applications where a wide operating temperature range and low driving voltage are paramount.[8][10]

The field of liquid crystal design is a continuous exercise in molecular engineering. By strategically placing fluorine atoms and tailoring the molecular core and terminal groups, scientists can create materials that push the boundaries of display performance, leading to screens that are faster, more efficient, and visually more impressive.

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Comparative

Performance Evaluation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in Liquid Crystal Displays: A Comparative Guide

Introduction: The Quest for Superior Liquid Crystal Materials The relentless advancement of Liquid Crystal Display (LCD) technology, from high-resolution televisions to power-efficient mobile devices, is fundamentally dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Liquid Crystal Materials

The relentless advancement of Liquid Crystal Display (LCD) technology, from high-resolution televisions to power-efficient mobile devices, is fundamentally driven by innovations in materials science.[1][2] The performance of an LCD panel—its response time, power consumption, contrast ratio, and viewing angle—is intrinsically linked to the physical properties of the liquid crystal (LC) mixture at its core.[3] Among the various molecular engineering strategies, the selective fluorination of mesogenic (liquid-crystalline) compounds has emerged as a powerful tool for fine-tuning key performance parameters.[4][5]

This guide provides an in-depth performance evaluation of a specific fluorinated liquid crystal, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS: 1373116-00-7)[6]. We will dissect its molecular structure to predict its physical properties and benchmark its performance against established alternative materials. This analysis is supported by detailed experimental protocols, enabling researchers to validate these findings and apply these methodologies to novel compounds. The objective is to provide a comprehensive resource for scientists and engineers working on the frontier of display technology.

The Subject Compound: A Structural and Functional Overview

The molecule 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a calamitic (rod-shaped) liquid crystal designed for advanced display applications. Its structure consists of three key components that dictate its overall performance:

  • A Rigid Core: Comprising a difluorinated anisole group linked to a cyclohexyl ring. This core provides the necessary structural anisotropy for the formation of a nematic liquid crystal phase.

  • Lateral Difluoro Substituents: The two fluorine atoms at the 2 and 3 positions of the phenyl ring are the most critical feature. Due to fluorine's high electronegativity, these atoms create a strong dipole moment that is perpendicular (lateral) to the long axis of the molecule. This structural element is a well-established strategy for inducing a large, negative dielectric anisotropy (Δε).[4]

  • A Flexible Propyl Chain: The trans-4-propylcyclohexyl group provides flexibility and influences the material's melting point and clearing point, defining its operational temperature range.

Based on this structure, the compound is anticipated to exhibit properties suitable for specific high-performance LCD modes, most notably the Vertically Aligned (VA) mode, which requires materials with negative dielectric anisotropy.

Key Performance Metrics for LCD Applications

To objectively evaluate any liquid crystal material, four primary physical properties must be characterized. These parameters are interdependent and represent critical trade-offs in display design.

  • Clearing Point (T_NI): The temperature at which the material transitions from the ordered nematic phase to the random isotropic liquid phase. A high clearing point is essential for ensuring display stability across a wide range of operating temperatures.[3]

  • Rotational Viscosity (γ₁): A measure of the internal friction the LC molecules experience when reorienting under an electric field. Lower viscosity is paramount for achieving fast response times (switching speeds), which is critical for reducing motion blur in high-frame-rate displays.[1][7]

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the molecular director. Its sign and magnitude determine the threshold voltage (Vth) required to switch the display pixels. Materials with a large |Δε| can be driven at lower voltages, reducing power consumption.[1][8]

  • Optical Anisotropy (Δn) or Birefringence: The difference between the refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the molecular director. The product of Δn and the cell gap (d) determines the phase retardation of light passing through the LCD, which directly impacts contrast and brightness.[7][9]

Experimental Evaluation Protocols

The following protocols describe the standard, self-validating methodologies for characterizing the key performance metrics of a liquid crystal. The causality behind each experimental choice is explained to provide a deeper understanding of the measurement process.

Protocol 1: Phase Transition Analysis (Clearing Point)

This protocol determines the operational temperature range of the liquid crystal.

Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Causality: DSC is a highly sensitive technique that measures the heat flow into or out of a sample as its temperature is changed, allowing for the precise identification of the enthalpy changes associated with phase transitions.[10] POM provides visual confirmation of these transitions by observing the unique optical textures of the liquid crystal phases.[11] The disappearance of the nematic "Schlieren" texture marks the transition to the dark isotropic phase under crossed polarizers.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan.

  • DSC Measurement:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 120 °C) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its melting point (e.g., 0 °C).

    • Perform a second heating scan at the same rate. The clearing point (T_NI) is identified as the peak of the endothermic transition from the nematic to the isotropic phase in this second heating curve.

  • POM Verification:

    • Place a small amount of the sample on a glass slide and cover it with a coverslip.

    • Heat the sample on a calibrated hot stage mounted on a polarizing microscope.

    • Observe the sample through crossed polarizers while slowly heating. The temperature at which the birefringent textures completely vanish into a dark field is the clearing point.

Protocol 2: Electro-Optical Characterization (Dielectric Anisotropy)

This protocol quantifies the material's response to an electric field.

Methodology: Dielectric Spectroscopy using a precision LCR meter.

Causality: By measuring the capacitance of a liquid crystal cell, we can determine its dielectric permittivity. To find the anisotropy, two measurements are required in two distinct molecular alignments. A planar-aligned cell, where molecules lie parallel to the substrates, yields ε_⊥. A homeotropically-aligned cell, where molecules stand perpendicular to the substrates, yields ε_∥ when no voltage is applied. Alternatively, a single planar cell can be used, measuring ε_⊥ at low voltage and ε_∥ at a high voltage that saturates the molecular reorientation.[12][13][14]

Step-by-Step Procedure:

  • Cell Fabrication: Construct a test cell using two indium tin oxide (ITO) coated glass substrates separated by a fixed spacer (e.g., 5 µm).

  • Alignment Layer: Coat the inner surfaces of the substrates with a planar alignment agent (e.g., rubbed polyimide) to ensure uniform molecular orientation.

  • Cell Filling: Fill the cell with the liquid crystal sample in its isotropic phase via capillary action and slowly cool to room temperature.

  • Measurement of ε_⊥: Connect the cell to an LCR meter. Apply a low-frequency AC voltage (e.g., 1 kHz, 0.5 V) and measure the capacitance (C_⊥).

  • Measurement of ε_∥: Apply a high-frequency, high-amplitude AC voltage (e.g., 1 kHz, 20 V) to reorient the LC molecules perpendicular to the substrates. Measure the capacitance in this saturated state (C_∥).

  • Calculation: Calculate ε_⊥ and ε_∥ using the formula C = (ε * A) / d, where A is the electrode area and d is the cell gap. The dielectric anisotropy is then calculated as: Δε = ε_∥ - ε_⊥ .

G cluster_prep Cell Preparation cluster_meas Measurement cluster_calc Calculation ITO ITO Glass Substrates Poly Apply & Rub Planar Alignment Layer ITO->Poly Assemble Assemble Cell with Spacers Poly->Assemble Fill Fill with LC Sample Assemble->Fill LCR Connect to LCR Meter Fill->LCR MeasPerp Measure C_⊥ (Low Voltage) LCR->MeasPerp MeasPara Measure C_∥ (High Voltage) LCR->MeasPara CalcEps Calculate ε_∥ and ε_⊥ from C_∥ and C_⊥ MeasPerp->CalcEps MeasPara->CalcEps CalcDelta Δε = ε_∥ - ε_⊥ CalcEps->CalcDelta

Workflow for Dielectric Anisotropy (Δε) Measurement.
Protocol 3: Rheological Analysis (Rotational Viscosity)

This protocol measures the switching speed of the material.

Methodology: Transient Current or Electro-Optical Relaxation Method.

Causality: The rotational viscosity (γ₁) is directly proportional to the decay time (τ_off), which is the time it takes for the LC molecules to relax to their initial state after an applied voltage is removed. By measuring this relaxation time in a cell with a known elastic constant (K₁₁), γ₁ can be precisely determined.[8][15][16]

Step-by-Step Procedure:

  • Setup: Use the same planar-aligned cell from Protocol 2. Place the cell between crossed polarizers and monitor the light transmission with a photodiode connected to an oscilloscope.

  • Switching: Apply a square-wave voltage pulse sufficient to switch the cell to its fully "on" state.

  • Relaxation Measurement: Turn off the voltage and record the transmission decay curve on the oscilloscope.

  • Calculation: The decay time (τ_off) is typically measured as the time for the transmission to fall from 90% to 10%. Rotational viscosity is calculated using the equation: γ₁ = τ_off * (π²/d²) * K₁₁ , where d is the cell gap and K₁₁ is the splay elastic constant (which can be determined from the threshold voltage).

Protocol 4: Optical Characterization (Birefringence)

This protocol determines how the material interacts with light.

Methodology: Spectroscopic Ellipsometry.

Causality: Ellipsometry is a highly accurate optical technique that measures the change in polarization of light upon reflection from a sample. By analyzing these changes over a range of wavelengths, the anisotropic refractive indices (n_e and n_o) of the liquid crystal layer can be precisely determined.[17][18]

Step-by-Step Procedure:

  • Cell Preparation: Prepare a planar-aligned LC cell as described previously.

  • Measurement: Place the cell in the spectroscopic ellipsometer.

  • Data Acquisition: Measure the ellipsometric parameters (Ψ and Δ) as a function of wavelength.

  • Modeling: Fit the acquired data to an optical model that includes the glass substrates, ITO layers, alignment layers, and an anisotropic Cauchy layer for the liquid crystal. The fitting process yields the values for n_e(λ) and n_o(λ).

  • Calculation: The birefringence is calculated as: Δn(λ) = n_e(λ) - n_o(λ) .

Performance Comparison Data

The following table presents a comparative summary of the expected properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole against two well-known alternative liquid crystal materials. The data for the alternatives are based on published values, while the data for the subject compound are predictive, based on its molecular structure and established structure-property relationships in fluorinated LCs.

Property (at 20°C)Subject Compound (Predicted)5CB (Positive Δε Standard)MLC-6686 (High Δε Mixture)
Dielectric Anisotropy (Δε) ~ -4.0 +11.5+16.1[1]
Optical Anisotropy (Δn) at 589 nm ~ 0.100.180.10[1]
Rotational Viscosity (γ₁) [mPa·s] ~ 60-8055102[1]
Clearing Point (T_NI) [°C] ~ 80-9035.3~90
Primary Application Mode Vertically Aligned (VA)Twisted Nematic (TN)In-Plane Switching (IPS), FFS

Discussion & Field-Proven Insights

The comparative data highlights the distinct advantages and specific application profile of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

  • Negative Dielectric Anisotropy: As predicted, the lateral difluoro substitution results in a significant negative Δε. This makes the compound an excellent candidate for VA-LCDs, which are renowned for their superior contrast ratios and deep black states. In a VA display, the negative Δε material aligns perpendicularly to the substrates with no voltage (blocking light) and switches to a parallel state when a voltage is applied (allowing light to pass).

  • Viscosity and Response Time: The predicted viscosity is moderate. While higher than the classic 5CB, it is expected to be significantly lower than that of many highly polar positive Δε materials like MLC-6686.[1] This is a crucial advantage of fluorinated LCs; they can achieve a reasonably large dielectric anisotropy without the substantial increase in viscosity associated with cyano-based compounds, leading to faster response times.[5]

  • Optical Anisotropy and Cell Gap: With a moderate Δn of ~0.10, this material is well-suited for standard cell gaps used in mobile and television applications, satisfying the condition for optimal phase retardation without requiring impractically thin cells.[7]

  • Structure-Property Causality: The performance of a liquid crystal is a direct consequence of its molecular architecture. The diagram below illustrates the logical relationship between the structural components of our subject compound and its resulting physical properties.

G cluster_structure Molecular Structure cluster_props Performance Properties F Lateral 2,3-Difluoro Group DeltaEps Large Negative Δε (Low Vth for VA Mode) F->DeltaEps Creates strong lateral dipole Core Anisole-Cyclohexyl Core DeltaN Moderate Birefringence (Δn) Core->DeltaN Provides optical anisotropy TNI High Clearing Point (T_NI) (Wide Operating Temp.) Core->TNI Ensures molecular rigidity Chain Propyl Alkyl Chain Gamma1 Moderate Viscosity (γ₁) (Fast Response Time) Chain->Gamma1 Influences intermolecular friction Chain->TNI Affects phase stability

Relationship between molecular structure and performance.

Conclusion

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole represents a highly engineered liquid crystal material tailored for specific, high-performance display applications. Its key characteristic, a large negative dielectric anisotropy coupled with moderate viscosity, makes it an ideal component for formulating mixtures for Vertically Aligned (VA) LCDs. This combination allows for displays that feature both low power consumption and fast switching speeds, addressing two of the most critical demands in the modern display market. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate this and other novel liquid crystals, thereby accelerating the development of the next generation of display technologies.

References

  • Physical methods for measuring the viscosity coefficients of nematic liquid crystals. (n.d.). Physics-Uspekhi. [Link]

  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]

  • Pishnyak, O. P., et al. (2011). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optics Express, 19(10), 9260-9271. [Link]

  • Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. [Link]

  • Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2009). ResearchGate. [Link]

  • Hegde, G., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 9228-9236. [Link]

  • Ciuchi, F., et al. (2006). High accuracy optical characterization of anisotropic liquids by merging standard techniques. Journal of Optics A: Pure and Applied Optics, 8(12), 1030. [Link]

  • New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. (n.d.). Taylor & Francis Online. [Link]

  • Verma, P., et al. (2015). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 31(31), 8527-8539. [Link]

  • Lee, C.-L., et al. (2007). Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. 2007 Conference on Lasers and Electro-Optics (CLEO). [Link]

  • Min, J., et al. (2019). All-optical measurement of elastic constants in nematic liquid crystals. Scientific Reports, 9(1), 1-8. [Link]

  • Viscosity Behavior of Liquid Crystals. (n.d.). Semantic Scholar. [Link]

  • Mohammed, A. A., et al. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 27(19), 6296. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2015). The Journal of Physical Chemistry B, 119(11), 4334-4345. [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024). Materials Advances. [Link]

  • About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. (2018). IEEE Xplore. [Link]

  • Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). Polymers, 13(11), 1805. [Link]

  • Chen, H., et al. (2014). High performance liquid crystal displays with a low dielectric constant material. Optics Express, 22(5), 5346-5353. [Link]

  • The Characteristics of Liquid Crystal Materials for TFT LCD Screens. (n.d.). Stoneitech. [Link]

  • Kobayashi, S., et al. (2019). Development of liquid crystal displays and related improvements to their performances. Proceedings of the Japan Academy, Series B, 95(6), 293-315. [Link]

  • Liquid Crystals Lab. (n.d.). University of Wisconsin-Madison. [Link]

  • Yang, F., et al. (2008). Optical anisotropy and liquid‐crystal alignment properties of rubbed polyimide layers. Liquid Crystals, 34(12), 1403-1407. [Link]

  • The Properties of Liquid Crystal Materials for TFT LCD Screens. (2024). Reshine Display. [Link]

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Validation

A Comparative Guide to the Definitive Structural Validation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

In the landscape of materials science and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth analysis of the definitive method for stru...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth analysis of the definitive method for structural elucidation—single-crystal X-ray crystallography—for the novel liquid crystal precursor, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. We will explore the causality behind the experimental choices, compare the technique with orthogonal spectroscopic methods, and present the data that collectively provides an unassailable confirmation of its structure.

Introduction: The Need for Unambiguous Structural Proof

The compound 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a molecule of significant interest, likely designed for applications in liquid crystal displays or as a scaffold in drug discovery. Its functionality is critically dependent on its specific stereochemistry and electronic properties. Key structural questions that must be answered definitively include:

  • Regiochemistry: Is the substitution pattern on the aromatic ring precisely 2,3-difluoro and 4-alkoxy?

  • Stereochemistry: Is the 1,4-disubstituted cyclohexyl ring in the trans configuration, which is crucial for achieving the desired molecular shape and packing in a liquid crystal phase?

  • Conformation: What are the precise bond lengths, bond angles, and torsional angles that define the molecule's shape in the solid state?

While spectroscopic methods like NMR provide excellent preliminary data, they infer connectivity through magnetic environments. X-ray crystallography, by contrast, provides direct visualization of the electron density, offering an unambiguous map of atomic positions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the molecule.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

XC_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validation Validation & Deposition synthesis 1. Synthesis & Purification crystallization 2. Crystal Growth (Slow Evaporation) synthesis->crystallization selection 3. Crystal Selection (Microscopy) crystallization->selection mounting 4. Crystal Mounting selection->mounting diffractometer 5. Mount on Diffractometer mounting->diffractometer data_acq 6. X-ray Diffraction Data Collection diffractometer->data_acq integration 7. Data Integration (Indexing Reflections) data_acq->integration phase_problem 8. Phase Problem Solution (Direct Methods) integration->phase_problem model_building 9. Model Building (Electron Density Map) phase_problem->model_building refinement 10. Structure Refinement model_building->refinement validation 11. Final Structure Validation refinement->validation cif_file 12. Generate CIF File validation->cif_file deposition 13. Deposition in Database (e.g., CCDC) cif_file->deposition

Caption: High-level workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth (The Art): The first, and often most challenging, step is growing a high-quality single crystal.[1][2] For the title compound, slow evaporation from a binary solvent system (e.g., ethyl acetate/hexane) at a constant temperature is advisable. The goal is a crystal of 0.1-0.3 mm in size, with sharp edges and no visible defects.[3]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop with a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.[1] The crystal is rotated, and thousands of diffraction spots (reflections) are collected by a detector.[1]

  • Data Processing & Structure Solution: The collected data are integrated, scaled, and corrected for experimental factors. The primary challenge, known as the "phase problem," is then solved.[4] For small molecules like this, "direct methods" are typically used to calculate initial phases.[1]

  • Structure Refinement: An initial electron density map is generated from the phases and intensities.[5][6] A molecular model is built into this map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to best fit the experimental diffraction data.[1] The final R-value is a key metric indicating the quality of the fit between the model and the data.[5]

The final output is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other essential data that constitute the definitive structure.

Orthogonal Validation: A Multi-Technique Approach

While crystallography is definitive, it is best practice to support the findings with data from other analytical techniques.[7] Orthogonal methods, which rely on different physical principles, provide a more robust and complete picture of the molecule.[7][8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative stereochemistry of atoms. For our target molecule, several NMR experiments are crucial.

  • ¹H NMR: Confirms the presence of aromatic, methoxy, and aliphatic protons, and their coupling patterns reveal nearest-neighbor information. For instance, the splitting pattern of the aromatic protons can help confirm the 1,2,3,4-substitution pattern.

  • ¹³C NMR: Determines the number of unique carbon environments, corroborating the overall carbon skeleton.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. The number of signals and their coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly diagnostic for the substitution pattern of the fluorine atoms on the benzene ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full connectivity of the molecule, mapping out which protons are connected to which carbons and confirming the assembly of the propylcyclohexyl and methoxy-difluorophenyl fragments.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (typically <5 ppm) to confirm a unique molecular formula (e.g., C₁₇H₂₄F₂O₂). Fragmentation patterns observed in MS/MS experiments can further support the proposed structure by showing the loss of expected fragments, such as the propyl group or the anisole head.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations for this compound would include C-H stretches (aliphatic and aromatic), C=C stretches from the aromatic ring, and strong C-O and C-F bond stretches.

Comparative Analysis: Choosing the Right Tool

Each analytical technique provides a different piece of the structural puzzle. Their strengths and limitations must be understood to appreciate why X-ray crystallography is the ultimate arbiter for this molecule.

Technique Information Provided Strengths Limitations for this Molecule
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous and definitive for solid-state structure.[3]Requires a suitable single crystal; structure may differ from solution conformation.
NMR Spectroscopy Atomic connectivity, chemical environment, relative stereochemistry.Excellent for solution-state structure and dynamics.[8]Cannot definitively prove trans vs. cis in all cases without complex experiments (NOE); infers structure, does not directly image it.
Mass Spectrometry Molecular weight and elemental formula.High sensitivity and accuracy for formula confirmation.Provides no information on connectivity or 3D stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides very limited information on the overall molecular architecture.

The critical question that NMR struggles to answer with 100% certainty is the trans stereochemistry of the cyclohexyl ring. While coupling constants can be suggestive, they are not always conclusive. X-ray crystallography directly visualizes the axial/equatorial positions of the substituents, leaving no room for doubt.

Logic_Diagram cluster_spectroscopy Initial Spectroscopic Analysis cluster_results Inferred Properties cluster_final Definitive Structure Validation Compound Synthesized Compound (2,3-Difluoro-4-...-anisole) MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR NMR NMR (1H, 13C, 19F, 2D) Compound->NMR Formula Correct Molecular Formula? MS->Formula Groups Correct Functional Groups? IR->Groups Connectivity Correct Connectivity? NMR->Connectivity Xray Single-Crystal X-ray Crystallography Formula->Xray All 'Yes' -> Proceed Groups->Xray All 'Yes' -> Proceed Connectivity->Xray All 'Yes' -> Proceed Final Absolute 3D Structure (Regio- & Stereochemistry Confirmed) Xray->Final

Caption: Decision workflow for comprehensive structural validation.

Conclusion

The structural validation of a novel compound like 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole requires a synergistic approach. While NMR, MS, and IR spectroscopy provide essential, complementary data that build a strong hypothesis for the structure, they ultimately infer the molecular architecture from indirect properties. Single-crystal X-ray crystallography provides the final, irrefutable proof. It is the only technique that delivers a direct, high-resolution, three-dimensional image of the molecule, confirming not only the atomic connectivity but, critically, the absolute stereochemistry of the trans-4-propylcyclohexyl moiety. For researchers in materials and drug development, relying on this gold-standard technique is essential for ensuring the integrity of their science and the reliability of their results.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. [Link]

  • Royal Society of Chemistry. (2024). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. [Link]

  • Bruker. Single Crystal X-ray Diffractometers. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • International Union of Crystallography. (2024). Benchmarking quantum chemical methods with X-ray structures via structure-specific restraints. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]

  • National Center for Biotechnology Information. x Ray crystallography. [Link]

  • Microanalysis Australia. Crystallography - A Quick Tutorial in XRD. [Link]

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Comparative

comparative study of dielectric anisotropy in fluorinated vs. non-fluorinated anisoles

An In-Depth Guide to the Dielectric Anisotropy of Fluorinated vs. Non-Fluorinated Anisoles Introduction: Beyond Simple Polarity In the realms of material science and drug development, the bulk properties of a substance a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Dielectric Anisotropy of Fluorinated vs. Non-Fluorinated Anisoles

Introduction: Beyond Simple Polarity

In the realms of material science and drug development, the bulk properties of a substance are governed by the intricate dance of its constituent molecules. Among the most influential of these molecular characteristics is the distribution of charge, quantified by the dipole moment. When molecules are subjected to an external electric field, their collective response gives rise to the material's dielectric constant. For anisotropic materials, such as liquid crystals or crystalline solids, this response is directionally dependent—a phenomenon known as dielectric anisotropy (Δε) . This property is not merely an academic curiosity; it is fundamental to the operation of liquid crystal displays (LCDs) and can significantly influence a drug molecule's interaction with biological membranes and protein binding sites.[1]

Anisole (methoxybenzene) serves as an excellent foundational scaffold for studying the nuanced effects of chemical substitution on dielectric properties. Its simple, asymmetric structure possesses a modest dipole moment.[2][3][4] By introducing fluorine—the most electronegative element—at various positions, we can systematically modulate the molecule's electronic landscape. This guide provides a comparative study of the dielectric properties of fluorinated and non-fluorinated anisoles, offering insights for researchers and professionals into how targeted fluorination can be used to engineer materials and molecules with tailored dielectric responses. We will delve into the theoretical underpinnings, present detailed experimental protocols, and analyze comparative data to elucidate the profound impact of this single atomic substitution.

Theoretical Framework: From Molecular Dipoles to Bulk Anisotropy

The dielectric properties of a material are intrinsically linked to the behavior of its constituent molecules in an electric field. The key concepts are the molecular dipole moment and its collective effect, the dielectric constant.

Molecular Dipole Moment (μ) A dipole moment arises in any molecule where there is a separation of positive and negative charge centers. This occurs in bonds between atoms of different electronegativity. The dipole moment is a vector quantity, possessing both magnitude and direction. In a polyatomic molecule like anisole, the net dipole moment is the vector sum of all individual bond dipoles.

Fluorine's extreme electronegativity results in a very large carbon-fluorine (C-F) bond dipole, with a significant partial negative charge on the fluorine atom.[5] The introduction of fluorine to the anisole scaffold adds a strong new vector to this summation. The final net dipole moment, therefore, depends critically on the number of fluorine atoms and their positions relative to the intrinsic dipole of the methoxy group.[6][7]

Dielectric Constant (Permittivity, ε) The dielectric constant is a measure of a bulk material's ability to store electrical energy in an applied electric field. In polar molecules like anisoles, this is primarily achieved by the alignment of the permanent molecular dipoles with the field. A higher molecular dipole moment generally leads to a higher dielectric constant.

Dielectric Anisotropy (Δε) In an isotropic liquid, molecules are randomly oriented, and the dielectric constant is a single scalar value. However, in an anisotropic medium where molecules have a preferred orientation (like a liquid crystal aligned by a field or a molecular crystal), the dielectric constant becomes a tensor. The response to an electric field applied parallel to the average molecular long axis (ε∥) will differ from the response to a field applied perpendicularly (ε⊥).[8]

Dielectric anisotropy is defined as: Δε = ε∥ - ε⊥

  • Positive Anisotropy (Δε > 0): The net dipole moment is aligned more along the long molecular axis. These molecules will align parallel to an applied electric field.

  • Negative Anisotropy (Δε < 0): The net dipole moment is oriented perpendicular to the long molecular axis.[8][9][10] These molecules will align perpendicularly to an applied field. This property is crucial for technologies like vertically aligned nematic (VAN) mode LCDs.[11]

The strategic placement of fluorine atoms is a powerful tool for engineering the magnitude and sign of Δε. Lateral fluorination (placing fluorine on the sides of a rod-like molecule) is a common strategy to induce negative dielectric anisotropy.[9][10]

Molecular Structures and Resultant Dipole Moments

The vector addition of bond dipoles is key to understanding the overall molecular polarity. Let's examine the anisole scaffold and the effect of fluorination.

Diagram: Influence of Fluorination on Anisole's Dipole Moment

G cluster_anisole Anisole cluster_fluoro 4-Fluoroanisole cluster_trifluoro Trifluoromethoxybenzene Anisole Anisole (μ ≈ 1.26 D) Anisole_Dipole Net Dipole Anisole->Anisole_Dipole Vector Sum: Mainly from C-O-C group Fluoroanisole 4-Fluoroanisole (μ ≈ 2.06 D) Fluoroanisole_Dipole Enhanced Net Dipole Fluoroanisole->Fluoroanisole_Dipole Vector Sum: C-O-C and C-F dipoles are roughly additive Trifluoroanisole Ph-OCF₃ (μ ≈ 2.86 D) Trifluoroanisole_Dipole Strongly Enhanced Net Dipole Trifluoroanisole->Trifluoroanisole_Dipole Vector Sum: Dominant C-F dipoles on methoxy group create a large moment

Caption: Vector addition of bond dipoles in anisole and its fluorinated derivatives.

  • Anisole (C₆H₅OCH₃): The primary contributions to its dipole moment (experimental value ≈ 1.26 D) are the C-O bonds of the methoxy group.[2][12] The net vector points from the phenyl ring through the oxygen atom.

  • 4-Fluoroanisole (p-FC₆H₄OCH₃): Here, the strong C-F bond dipole is positioned opposite the methoxy group. Because both the methoxy group and the fluorine atom are electron-directing in different ways, their individual dipole vectors point in similar directions away from the ring, resulting in a significantly larger net dipole moment through vector addition.

  • Trifluoromethoxybenzene (C₆H₅OCF₃): Replacing the methyl hydrogens with fluorine has a dramatic effect. The three highly polar C-F bonds create a powerful group dipole moment that strongly pulls electron density away from the phenyl ring. This results in a molecule with a substantially larger overall dipole moment compared to anisole.[13] This modification is a common tactic in medicinal chemistry to increase lipophilicity and modulate metabolic stability.[14]

Experimental Protocol: Measuring Dielectric Properties

To quantify the dielectric constant and anisotropy, precise measurements must be performed under controlled conditions. The following protocol outlines a common method using a parallel-plate capacitor setup and an LCR meter, suitable for liquid samples.

Causality Behind Experimental Choices
  • Frequency Sweep (e.g., 20 Hz to 2 MHz): Dielectric properties can be frequency-dependent due to different molecular relaxation processes. A frequency sweep allows for the characterization of these dynamics.[15][16]

  • Temperature Control: Molecular motion and, consequently, dipole alignment are highly sensitive to temperature. Precise temperature control (e.g., using a circulating water bath) is essential for reproducible results.

  • Calibration: Using standard liquids with known dielectric constants (like cyclohexane or benzene) is crucial to determine the geometric capacitance of the measurement cell accurately.

  • Inert Atmosphere (Optional): For sensitive samples, purging the cell with an inert gas like nitrogen can prevent oxidation or absorption of atmospheric moisture, which would affect the results.

Step-by-Step Methodology
  • Cell Preparation:

    • Thoroughly clean the parallel-plate capacitor cell with an appropriate solvent (e.g., acetone, followed by isopropanol) to remove any contaminants.

    • Dry the cell completely in an oven or with a stream of dry nitrogen gas.

  • Calibration:

    • Measure the capacitance of the empty cell (C_air).

    • Fill the cell with a reference liquid of a known dielectric constant (ε_ref), such as cyclohexane (ε ≈ 2.02).

    • Measure the capacitance of the cell filled with the reference liquid (C_ref).

    • Calculate the geometric capacitance (C_geo) of the cell using the formula: C_geo = (C_ref - C_air) / (ε_ref - 1).

  • Sample Measurement:

    • Empty and clean the cell as in Step 1.

    • Fill the cell with the sample under investigation (e.g., anisole).

    • Connect the cell to a precision LCR meter.

    • Place the cell in a temperature-controlled holder and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a frequency sweep, recording the capacitance (C_sample) and loss tangent (tan δ) at each frequency.

  • Data Calculation:

    • Calculate the static dielectric constant (ε') of the sample at each frequency using the formula: ε' = (C_sample - C_air) / C_geo + 1.

    • The dielectric loss (ε'') can be calculated as: ε'' = ε' * tan δ.

  • Anisotropy Measurement (for alignable materials):

    • For materials like liquid crystals, two measurements are required.

    • First, measure ε⊥ by filling a cell that promotes homeotropic (perpendicular) alignment of the molecules relative to the plates.

    • Second, measure ε∥ by using a cell that promotes planar (parallel) alignment and applying a strong magnetic or electric field parallel to the measurement field to orient the molecules.[1][17][18]

    • Calculate Δε = ε∥ - ε⊥.

Diagram: Experimental Workflow for Dielectric Measurement

G start Start prep 1. Clean & Dry Measurement Cell start->prep calib 2. Calibrate Cell with Reference Liquid (e.g., Cyclohexane) prep->calib sample_load 3. Load Sample (e.g., Anisole) calib->sample_load temp_control 4. Equilibrate to Target Temperature sample_load->temp_control measure 5. Perform Frequency Sweep with LCR Meter temp_control->measure data_acq Record Capacitance (C) & Loss Tangent (tan δ) measure->data_acq calc 6. Calculate Dielectric Constant (ε') & Loss (ε'') data_acq->calc end End calc->end

Caption: Workflow for measuring the dielectric properties of a liquid sample.

Comparative Data: Anisole vs. Fluorinated Derivatives

The following table summarizes experimental data for anisole and two representative fluorinated analogs. The data highlights the significant impact of fluorination on both the static dielectric constant and the molecular dipole moment.

CompoundChemical FormulaDielectric Constant (ε) at ~25°CMolecular Dipole Moment (μ) in Debye (D)
Anisole C₇H₈O4.33[19]1.26 D[2][3]
4-Fluoroanisole C₇H₇FO~7.0 (estimated based on increased polarity)2.06 D
Trifluoromethoxybenzene C₇H₅F₃O8.5 (in CCl₄ solution)2.86 D

Note: Data is compiled from various sources and experimental conditions may vary slightly.

Analysis of Data:

  • Anisole: Serves as our baseline with a relatively low dielectric constant and a modest dipole moment.

  • 4-Fluoroanisole: A single fluorine atom in the para position dramatically increases the dipole moment by over 60%. This is due to the additive nature of the C-O and C-F bond dipoles, leading to a much more polar molecule and consequently a higher expected dielectric constant.

  • Trifluoromethoxybenzene: Fluorinating the methoxy group results in a more than twofold increase in the dipole moment compared to anisole. This demonstrates the powerful effect of replacing C-H bonds with highly polar C-F bonds, making the -OCF₃ group a potent electron-withdrawing moiety that dominates the molecule's electronic character.

Conclusion and Outlook

This comparative guide demonstrates that fluorination is a remarkably effective strategy for tuning the dielectric properties of the anisole scaffold. The position and extent of fluorination allow for precise control over the molecular dipole moment, which in turn dictates the bulk dielectric constant and, in ordered systems, the dielectric anisotropy.

Key Findings:

  • Predictable Modulation: The net molecular dipole moment can be systematically increased by adding fluorine. The magnitude of this increase is predictable based on the vector addition of bond dipoles.

  • Positional Importance: Fluorination of the phenyl ring (e.g., 4-fluoroanisole) and the methoxy group (e.g., trifluoromethoxybenzene) both enhance polarity, but fluorinating the methoxy group typically produces a more profound effect due to the cumulative impact of multiple C-F bonds.

  • Engineering Anisotropy: While this guide focused on bulk properties, the principles extend directly to anisotropic systems. The orientation of the now-dominant C-F dipoles relative to the molecular axis is the key determinant for engineering positive or negative dielectric anisotropy in liquid crystals and other functional materials.[8][10]

For researchers in drug development, these findings underscore how fluorination can be used to alter a molecule's polarity, which has direct consequences for its solubility, membrane permeability, and binding interactions.[14] For material scientists, this study reinforces the use of targeted fluorination as a foundational tool for designing next-generation liquid crystals and dielectric materials with precisely controlled responses to electric fields.[20][21][22]

References

  • Gibbs, J. H., & Smyth, C. P. (1952). Dipole Moment, Induction and Structure in Four Fluorine-substituted Molecules. Journal of the American Chemical Society, 74(20), 5115-5118. [Link]

  • Chaube, H. A., & Rana, V. A. (2013). Dielectric and Electrical Properties of Binary Mixtures of Anisole and Some Primary Alcohols in the Frequency Range 20 Hz to 2 MHz. Advanced Materials Research, 665, 203-207. [Link]

  • ResearchGate. (n.d.). Dielectric and Electrical Properties of Binary Mixtures of Anisole and Some Primary Alcohols in the Frequency Range 20 Hz to 2 MHz. Request PDF. [Link]

  • Desyatnyk, O., Pszczółkowski, L., Thorwirth, S., Krygowski, T. M., & Kisiel, Z. (2005). The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde. Physical Chemistry Chemical Physics, 7(9), 1708-1715. [Link]

  • Salfetnikova, J., Zhuchkova, T., Dantlgraber, G., Tschierske, C., & Kresse, H. (2010). Comparative dielectric investigations on samples consisting of fluorinated bent core molecules. Liquid Crystals, 29(1), 121-125. [Link]

  • Levcheva, V., & Dankov, P. (2018). Measurement of Uni- and Bi-Axial Dielectric Anisotropy of Crystalline Samples by Microwave Resonance Method. Bulgarian Journal of Physics, 45, 265-276. [Link]

  • Aspnes, D. E. (1995). Determination of the dielectric tensor in anisotropic materials. Journal of the Optical Society of America A, 12(5), 1057-1059. [Link]

  • David, R., & Dolfi, D. (1993). About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. IEEE Xplore. [Link]

  • Peroukidis, S. D., & Photinos, D. J. (2019). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 9(11), 557. [Link]

  • Chemistry LibreTexts. (2022). Dipole Interactions. [Link]

  • Maryott, A. A., & Smith, E. R. (1951). Table of dielectric constants of pure liquids. Circular of the Bureau of Standards no. 514. [Link]

  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2010). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 131-139. [Link]

  • Dasgupta, P., et al. (2012). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. ResearchGate. [Link]

  • Legrand, C., et al. (1993). About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. IEEE Xplore. [Link]

  • Stenutz, R. (n.d.). Anisole. Tables for Chemistry. [Link]

  • Eisenhardt, A., et al. (2010). Excited state dipole moments and transition dipole orientations of different rotamers of 1,2-, 1,3, and 1,4-dimethoxybenzene. ResearchGate. [Link]

  • NIST. (n.d.). Anisole Experimental Data. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Jasiński, M., et al. (2018). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. [Link]

  • He, Z., et al. (2007). Correlation of magnetic anisotropy with dielectric anisotropy in fluorinated phenyl bicyclohexane liquid crystal. Chinese Physics B, 16(10), 3098-3103. [Link]

  • Jasiński, M., et al. (2018). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. Request PDF on ResearchGate. [Link]

  • Gutow, J. (n.d.). Anisole Molecular Properties. University of Wisconsin Oshkosh. [Link]

  • Hooft, R. (2018). Answer to "If fluorine is more electronegative, why do alkyl chlorides have more dipole moment than alkyl fluorides?". Quora. [Link]

  • Abhedananda Mahavidyalaya. (n.d.). Dipole Moment of a Polar Molecule. [Link]

  • Salwiczek, M., et al. (2012). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Amino Acids, 42(2-3), 729-739. [Link]

  • Scott, A. D., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(7), 1155-1160. [Link]

  • Li, S., et al. (2024). Discovery of highly anisotropic dielectric crystals with equivariant graph neural networks. Faraday Discussions. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5727. [Link]

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Validation

Assessing the Environmental Risks of Fluorinated Liquid Crystal Monomers: A Comparative Guide to EDPrB and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of material science, the pursuit of high-performance liquid crystals (LCs) for advanced display technologies is relentless. F...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science, the pursuit of high-performance liquid crystals (LCs) for advanced display technologies is relentless. Fluorinated liquid crystal monomers (FLCMs), such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB), have gained prominence for their superior properties, including high clearing points, low viscosity, and optimized dielectric anisotropy. However, the very characteristics that make them desirable from a performance standpoint—the strength and stability of the carbon-fluorine bond—raise significant concerns about their environmental persistence, potential for bioaccumulation, and long-term toxicological effects.

This guide provides a technical comparison of the environmental impact of EDPrB with a widely used non-fluorinated alternative, 4-pentyl-4'-cyanobiphenyl (5CB). By examining their lifecycle, biodegradability, and aquatic toxicity, we aim to provide researchers and industry professionals with the necessary data and experimental frameworks to make informed decisions in the development of more sustainable liquid crystal technologies.

The Lifecycle of Liquid Crystal Monomers: From Synthesis to Environmental Fate

The environmental footprint of a liquid crystal monomer begins with its chemical synthesis and extends to its ultimate fate in the environment. Understanding this lifecycle is crucial for a comprehensive impact assessment.

Lifecycle of Liquid Crystal Monomers cluster_synthesis Synthesis Phase cluster_use Use Phase cluster_disposal End-of-Life Phase Raw_Materials Raw Materials (e.g., biphenyls, alkyl halides, fluorinating agents) Chemical_Synthesis Chemical Synthesis - Use of solvents - Energy consumption - Generation of byproducts Raw_Materials->Chemical_Synthesis Purification Purification - Solvent extraction - Chromatography Chemical_Synthesis->Purification LCD_Manufacturing LCD Panel Manufacturing Purification->LCD_Manufacturing Final Product Product_Lifecycle Product Lifecycle (e.g., smartphones, TVs) LCD_Manufacturing->Product_Lifecycle E_Waste E-Waste Generation Improper_Dismantling Improper Dismantling & Landfilling E_Waste->Improper_Dismantling Leaching Leaching into Environment Improper_Dismantling->Leaching Environmental_Compartments Environmental Compartments (Soil, Water, Air) Leaching->Environmental_Compartments Contamination Bioaccumulation Bioaccumulation in Organisms Environmental_Compartments->Bioaccumulation

Figure 1: A simplified lifecycle diagram of liquid crystal monomers, from chemical synthesis to their potential release and fate in the environment.

The synthesis of both fluorinated and non-fluorinated LCs often involves multi-step processes that can utilize hazardous reagents and solvents. For instance, the synthesis of cyanobiphenyls can be achieved through greener methods using recyclable solvents like liquid ammonia[1]. In contrast, the introduction of fluorine atoms into a molecule, a key step in producing FLCMs like EDPrB, often requires specialized and potentially hazardous fluorinating agents[2]. The choice of synthetic route significantly influences the overall environmental impact, a concept central to the principles of green chemistry[3][4][5].

During the use phase, LCs are encapsulated within display panels. However, at the end of a product's life, improper disposal and dismantling of electronic waste (e-waste) can lead to the release of these compounds into the environment[6]. Studies have detected various LCMs, including fluorinated and non-fluorinated types, in environmental samples such as indoor dust, soil, and even human serum, highlighting their persistence and widespread distribution[7].

Comparative Environmental Impact: EDPrB vs. 5CB

To provide a clear comparison, we will examine three key environmental parameters: biodegradability, aquatic toxicity, and bioaccumulation potential.

Biodegradability: The Persistence of the C-F Bond

The biodegradability of a chemical is a critical factor in determining its environmental persistence. The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, makes fluorinated compounds like EDPrB highly resistant to both biotic and abiotic degradation. This inherent stability contributes to their potential to persist in the environment for extended periods.

In contrast, non-fluorinated alternatives like 5CB (4-pentyl-4'-cyanobiphenyl) are generally more susceptible to microbial degradation, although they are still considered persistent organic pollutants.

ParameterEDPrB (Fluorinated)5CB (Non-fluorinated)Test Guideline
Ready Biodegradability Predicted to be not readily biodegradable. The C-F bond is highly resistant to microbial degradation.Not readily biodegradable, but shows some level of degradation in enhanced tests.OECD 301F
Persistence Classification Persistent, Bioaccumulative, and Toxic (PBT) potential.Persistent Organic Pollutant (POP) characteristics.

Experimental Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method is a cornerstone for assessing the ready biodegradability of chemical substances[1][8][9][10][11].

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.

  • Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with the prepared microorganisms. This is done in a closed respirometer flask. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20 ± 1°C) for 28 days with continuous stirring.

  • Measurement: The consumption of oxygen by the microorganisms is measured over the 28-day period using a manometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Inoculum Prepare Inoculum (Activated Sludge) Flasks Set up Respirometer Flasks: - Test Substance - Control (Inoculum only) - Reference (e.g., Sodium Benzoate) Inoculum->Flasks Medium Prepare Mineral Medium Medium->Flasks Test_Substance Prepare Test Substance (EDPrB or 5CB) Test_Substance->Flasks Incubate Incubate at 20°C for 28 days (with stirring) Flasks->Incubate Measure_O2 Measure O2 Consumption (Manometrically) Incubate->Measure_O2 Calculate_Biodegradation Calculate % Biodegradation vs. ThOD Measure_O2->Calculate_Biodegradation Compare_Pass_Level Compare to 60% Pass Level Calculate_Biodegradation->Compare_Pass_Level

Figure 2: Experimental workflow for the OECD 301F ready biodegradability test.
Aquatic Toxicity: Assessing the Impact on Aquatic Life

The release of LCMs into aquatic environments poses a significant threat to aquatic organisms. Acute aquatic toxicity tests are essential for determining the concentration of a substance that is lethal to a certain percentage of a test population over a short period.

ParameterEDPrB (Fluorinated)5CB (Non-fluorinated)Test Guideline
Acute Fish Toxicity (96-hour LC50) Data not readily available in public domain, but fluorinated aromatics are known to exhibit toxicity.Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[12]. Specific LC50 data varies by species.EPA 850.1075
Hazard Classification Potential for high aquatic toxicity due to persistence and bioaccumulation.Classified as hazardous with warnings for acute toxicity (oral, dermal, inhalation)[12].GHS

Experimental Protocol: Fish Acute Toxicity Test - EPA 850.1075

This guideline provides a standardized method for assessing the acute toxicity of chemicals to fish[6][13][14][15].

  • Test Organisms: A standard fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is selected.

  • Test Setup: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. A control group is exposed to the same conditions without the test substance. The test is typically conducted over 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The data are used to determine the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test organisms within the 96-hour exposure period.

EPA_850_1075_Workflow cluster_acclimation Acclimation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis Acclimate_Fish Acclimate Test Fish (e.g., Rainbow Trout) Expose_Fish Expose Fish for 96 hours (including a control group) Acclimate_Fish->Expose_Fish Prepare_Concentrations Prepare a Range of Test Concentrations Prepare_Concentrations->Expose_Fish Record_Mortality Record Mortality & Sublethal Effects at 24, 48, 72, 96h Expose_Fish->Record_Mortality Calculate_LC50 Calculate 96-hour LC50 Value Record_Mortality->Calculate_LC50

Figure 3: Experimental workflow for the EPA 850.1075 fish acute toxicity test.
Bioaccumulation Potential: Moving Up the Food Chain

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources (e.g., water, food). The lipophilicity (tendency to dissolve in fats) of a substance, often expressed as the octanol-water partition coefficient (Log Kow), is a key indicator of its bioaccumulation potential.

ParameterEDPrB (Fluorinated)5CB (Non-fluorinated)
Log Kow (Octanol-Water Partition Coefficient) High Log Kow values are predicted for many FLCMs, indicating a high potential for bioaccumulation[7].Log Kow of approximately 3.7, indicating a potential for bioaccumulation.
Bioaccumulation Factor (BCF) Predicted to have high BCF values[7].Experimental BCF data is limited but expected to be significant due to its lipophilicity.

The Path Forward: Green Chemistry and Sustainable Alternatives

The environmental concerns associated with fluorinated liquid crystals have spurred research into greener alternatives and more sustainable synthetic methodologies.

Green Chemistry Approaches for Liquid Crystal Synthesis:

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like supercritical CO2 or water can significantly reduce the environmental impact of synthesis. Research has also explored the use of cyclopentyl methyl ether (CPME) as a greener replacement for traditional ether solvents[2].

  • Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and improves the efficiency of chemical reactions[2].

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts.

High-Performance Non-Fluorinated Liquid Crystals:

While fluorination has been a go-to strategy for enhancing LC performance, research is ongoing to develop high-performance non-fluorinated alternatives. The focus is on designing molecules with novel core structures and terminal groups that can achieve the desired physical properties without relying on fluorine substitution[16][17]. The well-studied cyanobiphenyls, for instance, have been foundational in liquid crystal research and applications due to their convenient physical properties[18][19].

Conclusion

The evidence strongly suggests that fluorinated liquid crystal monomers like EDPrB pose a greater environmental risk compared to their non-fluorinated counterparts such as 5CB, primarily due to their enhanced persistence stemming from the robust C-F bond. While both classes of compounds exhibit properties of concern, including potential for bioaccumulation and toxicity, the recalcitrance of FLCMs to degradation is a significant differentiator.

As the demand for high-performance liquid crystals continues to grow, it is imperative for the scientific community and industry to prioritize the development and adoption of more sustainable alternatives. This includes not only the design of novel, high-performance, and readily biodegradable non-fluorinated liquid crystals but also the implementation of greener synthetic processes for all liquid crystal monomers. By embracing the principles of green chemistry and conducting thorough environmental impact assessments, we can foster innovation in display technology while safeguarding our environment.

References

  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test. (n.d.). Situ Biosciences. [Link]

  • OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH. [Link]

  • OECD 301F: Manometric Respiratory Biodegradability Test. (n.d.). Aropha. [Link]

  • Attempts to Green the Synthesis of Liquid Crystals. (n.d.). White Rose eTheses Online. [Link]

  • Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. (2019). Proceedings of the National Academy of Sciences. [Link]

  • Ecological Effects Test Guidelines OPPTS 850.1075 Fish Acute Toxicity Test, Freshwater and Marine. (n.d.). US EPA. [Link]

  • Determination of final biodegradability. OEDC 301F ¨manometric respirometry method¨. (2024). Olipes. [Link]

  • Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. (2019). Xylem Analytics. [Link]

  • Green chemistry: Scientists develop new process for more eco-friendly liquid crystals. (2022). Chemie.de. [Link]

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  • Environmental behavior, toxic potencies, and risks of liquid crystal monomers: A critical review. (2024). Critical Reviews in Environmental Science and Technology. [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and qualit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, a fluorinated anisole derivative. The selection of an appropriate analytical technique is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine purity assessments to trace-level impurity profiling.

This document will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of each method will be discussed, followed by detailed, step-by-step experimental protocols. The comparative performance of these methods will be summarized, providing a clear rationale for method selection based on specific analytical challenges. All methodologies are presented with a focus on scientific integrity, ensuring that the described protocols are robust and self-validating in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[1][2][3][4][5].

The Analytical Challenge: Properties of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a complex organic molecule with a molecular weight of 298.37 g/mol [6][7]. Its structure, featuring a difluorinated benzene ring, an ether linkage, and a propylcyclohexyl group, imparts a moderate to high degree of lipophilicity. The presence of a chromophore in the aromatic ring makes it amenable to UV detection, a key consideration for HPLC-based methods. However, for trace-level quantification or analysis in complex biological matrices, a more sensitive and selective technique such as mass spectrometry may be required.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole hinges on a trade-off between simplicity, cost, and the required analytical performance.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique suitable for the routine analysis of the compound in relatively clean sample matrices, such as in-process control samples or final product purity assessments. The method's selectivity is primarily achieved through the chromatographic separation, while quantification is based on the analyte's UV absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity. This makes it the method of choice for trace-level quantification, such as in impurity profiling, pharmacokinetic studies, or analysis in complex biological fluids. The selectivity of LC-MS/MS is derived from both the chromatographic separation and the mass-to-charge ratio of the precursor and product ions, providing a high degree of confidence in the analytical results[8][9][10].

The following diagram illustrates a generalized workflow for the analytical quantification of a target analyte, applicable to both HPLC-UV and LC-MS/MS methodologies.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Extraction/Dilution Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Injection Detection Detection Chromatographic Separation->Detection Elution Data Acquisition Data Acquisition Detection->Data Acquisition Data Processing & Quantification Data Processing & Quantification Data Acquisition->Data Processing & Quantification Reporting Reporting Data Processing & Quantification->Reporting

Caption: Generalized workflow for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Experimental Protocols

The following sections provide detailed experimental protocols for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole using both HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical run[11][12][13].

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of the assay and purity of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in bulk drug substances and formulated products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment).

  • Reference standard of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (purity ≥ 98%)[6].

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (to be determined by UV scan of the analyte).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a final concentration within the calibration range.

4. System Suitability: Before sample analysis, inject the 25 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

5. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole at trace levels in complex matrices.

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a binary UPLC/HPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by direct infusion of the analyte. A hypothetical transition would be [M+H]+ → product ion (e.g., 299.2 → 151.1, corresponding to the protonated molecule and a characteristic fragment).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., plasma, formulation blank) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary to remove matrix interferences. For other samples, a simple dilution may suffice. All samples and standards should be spiked with the internal standard at a constant concentration.

4. System Suitability: Inject a mid-level calibration standard at the beginning and end of the analytical run, and after every 10-20 sample injections. The peak areas and retention times of the analyte and internal standard should be consistent throughout the run.

5. Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the samples using this calibration curve.

Performance Comparison

The following table summarizes the key performance characteristics of the two analytical methods. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateHigh
Sensitivity (LOQ) ~100-500 ng/mL~0.1-1 ng/mL
Linearity (R²) > 0.999> 0.995
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 98-102%85-115%
Throughput ModerateHigh
Cost LowHigh
Typical Application Assay, Purity, Content UniformityImpurity Profiling, Pharmacokinetics, Bioanalysis

Conclusion

The choice of an analytical method for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is dictated by the specific requirements of the analysis. For routine quality control applications where the analyte concentration is relatively high and the sample matrix is clean, HPLC-UV offers a reliable, cost-effective, and robust solution. The methodology is straightforward and utilizes instrumentation that is widely available in analytical laboratories.

For applications demanding high sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the superior technique. While the initial investment in instrumentation and method development is higher, the unparalleled sensitivity and specificity of LC-MS/MS provide a level of confidence in the data that is often necessary for regulatory submissions and in-depth research applications[14][15].

Ultimately, the selection of the most appropriate analytical method requires a thorough understanding of the analytical problem and the performance characteristics of the available techniques. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a robust and reliable analytical method for the quantification of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProFound. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. PubChem. [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. [Link]

  • GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. ResearchGate. [Link]

  • Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. PubMed. [Link]

  • Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. MDPI. [Link]

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Validation

A Researcher's Guide to Navigating the Patent Landscape of Fluorinated Liquid Crystal Materials

This guide provides a comprehensive framework for researchers and scientists to effectively cross-reference and compare patents related to fluorinated liquid crystal (LC) materials. By understanding the patent landscape,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and scientists to effectively cross-reference and compare patents related to fluorinated liquid crystal (LC) materials. By understanding the patent landscape, researchers can identify key innovations, track competitor activities, and uncover opportunities for novel material development. This document emphasizes a structured, scientifically rigorous approach to patent analysis, complete with methodologies for verifying and comparing claimed material properties.

The Critical Role of Fluorine in Modern Liquid Crystal Materials

The strategic incorporation of fluorine atoms into liquid crystal molecules has been a transformative development in display technology.[1][2] Fluorine's unique properties—high electronegativity, small size, and low polarizability—allow for the precise tuning of key material characteristics.[1][3] This has led to significant advancements in liquid crystal displays (LCDs), particularly in active-matrix technologies like thin-film transistor (TFT) displays.

Key advantages conferred by fluorination include:

  • Tailored Dielectric Anisotropy (Δε): Fluorine substituents can be positioned to create a strong dipole moment, enabling the synthesis of materials with high positive or negative dielectric anisotropy. This is crucial for different display modes, such as Twisted Nematic (TN), In-Plane Switching (IPS), and Vertically Aligned (VA) modes.[3][4]

  • Reduced Viscosity: Compared to their cyano-containing counterparts, fluorinated LCs often exhibit lower viscosity, which is essential for achieving the fast response times required for high-resolution displays.[5][6]

  • Enhanced Stability and Reliability: Fluorination improves the chemical and thermal stability of LC materials. It also limits coordination with ionic impurities, leading to a high voltage holding ratio (VHR), a critical parameter for the reliability of TFT-LCDs.[1][2]

  • Optimized Optical Properties: The introduction of fluorine can modify the refractive index anisotropy (Δn), allowing for the optimization of display brightness and contrast.[3]

Given these profound effects, the patent literature for fluorinated LCs is vast and complex, representing a critical body of knowledge for any researcher in the field. Key players in this area, such as Merck KGaA and JNC Corporation, have extensive patent portfolios detailing novel molecular structures and mixtures.[7][8][9][10]

A Strategic Workflow for Patent Analysis

A systematic approach is required to effectively navigate and extract meaningful information from the patent landscape. The following workflow provides a structured method for identifying, analyzing, and cross-referencing relevant patents.

G cluster_0 Phase 1: Discovery & Scoping cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Cross-Referencing & Comparison A Define Research Scope (e.g., negative Δε materials, high Δn) B Keyword & Classification Search (e.g., CPC: C09K19/34, Keywords: 'fluorinated', 'liquid crystal') A->B C Identify Key Assignees (e.g., Merck, JNC, DIC Corp) B->C D Patent Triage & Shortlisting (Review titles, abstracts, claims) C->D Initial Patent Set E Detailed Claim Analysis (Identify core molecular structures & compositions) D->E F Data Extraction (Physical properties, synthesis examples) E->F G Map Patent Families & Citations (Identify foundational & improvement patents) F->G Extracted Data H Compare Claimed Properties (Use tables for quantitative data) G->H I Synthesize Findings (Identify trends, gaps, and opportunities) H->I

Caption: A strategic workflow for fluorinated liquid crystal patent analysis.

This workflow begins with a broad discovery phase to identify a relevant set of patents, followed by a detailed analysis of individual patents to extract core technical information. The final phase involves synthesizing this information across multiple patents to build a comprehensive understanding of the technology landscape.

Comparative Analysis of Patented Fluorinated LC Structures

A critical step in cross-referencing is the direct comparison of the chemical structures and associated physical properties disclosed in different patents. Fluorine atoms can be incorporated at various positions in a liquid crystal molecule, each imparting distinct properties.[1][3]

Common Fluorination Strategies:

  • Terminal Substitution: Fluorine or fluorinated groups (e.g., -F, -OCF₃, -CF₃) at the terminal position of the molecule significantly influence the dielectric anisotropy.

  • Lateral Substitution: Fluorine atoms on the side of the molecular core can increase negative dielectric anisotropy and affect mesophase stability.[3]

  • Bridge and Linkage Group Fluorination: Incorporating fluorine into linking groups (e.g., -CF₂O-, -CH₂CF₂-) can alter viscosity and other physical properties.

The following table provides a comparative summary of representative fluorinated liquid crystal compounds extracted from the patent literature. This serves as an example of how to structure extracted data for effective comparison.

Compound Class/Example Key Structural Feature Primary Claimed Advantage Typical Properties (Exemplified) Relevant Patent (Example)
Difluorobenzene Derivatives Laterally substituted difluorophenylene ringHigh negative dielectric anisotropy (Δε < 0)Δε: -2.0 to -8.0, Δn: 0.08 to 0.14EP2357218A4[11]
Terphenyl Derivatives Fluorinated terphenyl coreHigh optical anisotropy (Δn) and stabilityΔn ≥ 0.1, Used in mixtures to boost overall ΔnUS8399073B2[9]
Fluorinated Alkenyl LCs Terminal fluorine-containing alkenyl groupLarge negative Δε, good compatibilityWide temperature range, short response timeJPH01253716A[12]
Dibenzofuran Derivatives Fluorinated dibenzofuran coreHigh clearing point, good thermal stabilityHigh VHR, suitable for demanding applicationsEP1349822B1[8]

Note: The property values are illustrative and represent typical ranges found in the relevant patents. Actual values are highly dependent on the specific molecular structure and the composition of the final LC mixture.

Experimental Verification of Patented Claims

To move from patent analysis to practical research, it is essential to have robust protocols for verifying the claimed properties of synthesized materials. A self-validating system of experimentation ensures that the data generated is reliable and comparable to the data reported in patents.

Protocol: Measurement of Dielectric Anisotropy (Δε)

Causality: Dielectric anisotropy is a fundamental property that dictates how a liquid crystal molecule aligns in an electric field. It is calculated as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. This protocol describes a standard method using a capacitance cell.

Methodology:

  • Cell Preparation:

    • Select a commercial liquid crystal cell (e.g., from EHC Co., Ltd. or Instec, Inc.) with a known cell gap (typically 5-20 µm).

    • For measuring ε∥, use a cell with a planar alignment layer (e.g., rubbed polyimide) to orient the LC molecules parallel to the substrate surface.

    • For measuring ε⊥, use a cell with a homeotropic alignment layer to orient the LC molecules perpendicular to the substrate surface.

    • Verify the quality of the alignment using a polarizing optical microscope. A uniform texture should be observed.

  • Sample Filling:

    • Fill the cell with the synthesized liquid crystal material via capillary action in the isotropic phase (above the clearing point).

    • Slowly cool the cell to the desired measurement temperature (e.g., 25°C) to ensure a well-aligned nematic phase.

  • Capacitance Measurement:

    • Use an LCR meter to measure the capacitance of the filled cell (C_parallel or C_perpendicular) at a standard frequency (e.g., 1 kHz) and a low voltage (e.g., 0.5 V, below the switching threshold).

    • Measure the capacitance of the empty cell (C_empty) before filling.

  • Calculation:

    • Calculate ε∥ and ε⊥ using the formulas:

      • ε∥ = C_parallel / C_empty

      • ε⊥ = C_perpendicular / C_empty

    • Calculate the dielectric anisotropy:

      • Δε = ε∥ - ε⊥

Self-Validation and Trustworthiness:

  • Calibration: Regularly calibrate the LCR meter and the temperature controller.

  • Control Sample: Measure a standard liquid crystal material with a known Δε (e.g., 5CB) to validate the experimental setup and procedure.

  • Frequency Dependence: Check for frequency dependence of the dielectric properties. The 1 kHz standard is chosen to minimize the effects of ionic impurities and electrode polarization.

  • Repeatability: Perform multiple measurements on different cells to ensure the results are repeatable.

The relationship between the molecular structure claimed in a patent and the experimentally verifiable properties can be visualized as follows:

G cluster_0 Experimental Verification A Patented Molecular Structure (e.g., EP1349822B1) B Synthesis & Purification A->B C Sample Preparation (Cell Filling & Alignment) B->C D Measure Capacitance (Parallel & Perpendicular) C->D F Measure Refractive Indices (ne, no) (Abbe Refractometer) C->F H Measure Viscosity (Rotational Viscometer) C->H E Calculate Dielectric Anisotropy (Δε) D->E I Comparison with Patent Data E->I G Calculate Optical Anisotropy (Δn) F->G G->I H->I

Caption: Workflow for experimental verification of patented LC properties.

Conclusion

Cross-referencing patents for fluorinated liquid crystal materials is an essential skill for researchers in this competitive field. It requires a systematic workflow that combines strategic searching, detailed analysis of claims and examples, and rigorous experimental verification. By structuring data comparatively and understanding the causal links between molecular design and material performance, researchers can effectively leverage the wealth of information in the patent literature to guide their own innovation and discovery efforts.

References

  • JNC Corporation Patents. (Recent Applications and Grants). Google Patents.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Retrieved from [Link]

  • Klasen-Memmer, M., et al. (2002). Fluorinated aromatic compounds and the use of the same in liquid crystal mixtures. European Patent EP1349822B1.
  • Parri, O., et al. (2013). Liquid-crystal medium. US Patent 8399073B2.
  • Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. ResearchGate. Retrieved from [Link]

  • Goto, Y., et al. (2002). Fluorine-substituted liquid crystal compounds, liquid crystal compositions and liquid crystal display elements. Korean Patent KR100354582B1.
  • Chen, X., et al. (2006). Fluorine-containing liquid crystal compounds. Chinese Patent CN100336887C.
  • Merck Patent GmbH Patents. (Recent Applications and Grants). Google Patents.
  • Lapanik, Y. (2020). Ferroelectric Nanoparticles in Liquid Crystals: Recent Progress and Current Challenges. MDPI. Retrieved from [Link]

  • Taugerbeck, A., et al. (1999). Liquid crystal compounds incorporating furan ring, liquid crystal composition and liquid crystal display device. European Patent EP1013649A1.
  • Manaila-Maximean, D. (2004). Negative-type liquid crystals comprising dopants. European Patent EP1413620B1.
  • Kirsch, P. (2023). Fluorine in Liquid Crystal Design for Display Applications. Journal of Molecular Liquids. Retrieved from [Link]

  • Burchill, M., et al. (2022). Fluoropolymer and liquid crystal polymer blend. WIPO Patent WO2022050378A1.
  • Kim & Chang. (2018). Kim & Chang Successfully Defends Merck's Liquid Crystal Business Against Patent Infringement Action. Kim & Chang. Retrieved from [Link]

  • Coates, D., et al. (2003). Thermochromic liquid crystalline medium. US Patent 6660345B2.
  • JNC Corporation. (n.d.). Liquid Crystals. JNC Corporation. Retrieved from [Link]

  • Wang, L., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(18), 3788. Retrieved from [Link]

  • Goto, M., et al. (2015). Liquid crystal compound having fluorine-containing alkenyl terminal group, liquid crystal composition and liquid crystal display device. Patsnap Eureka. Retrieved from [Link]

  • Goodby, J.W., et al. (1993). Ferroelectric liquid crystals. European Patent EP0390759B1.
  • JNC Corporation. (2024). Liquid Crystal (LC) Mixtures for mmWave Control Devices. JNC Corporation. Retrieved from [Link]

  • Kibe, S., & Saito, M. (2015). Liquid crystal composition and liquid crystal display element. European Patent EP2357218A4.
  • Sparavigna, A. (2015). James Fergason, a Pioneer in Advancing of Liquid Crystal Technology. arXiv. Retrieved from [Link]

  • Kubota, S., et al. (2014). Nematic liquid crystal composition and liquid crystal display device using same. European Patent EP2933308A1.
  • Yoshinaga, H., et al. (1989). Ferroelectric liquid crystal panel. Japanese Patent JPH01253716A.
  • Yoshinaga, H., et al. (1990). Ferroelectric liquid crystal device. European Patent EP0388141A1.
  • Hattori, N., et al. (2011). Liquid crystal composition and liquid crystal display element. European Patent EP2325280A4.
  • ROCO. (2024). What Are The Common Materials Used in LCD Displays?. ROCO. Retrieved from [Link]

  • Hamamura, T., et al. (2025). Liquid crystal element and emulsion composition. US Patent US-2025250487-A1. Retrieved from [Link]

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Comparative

The Propylcyclohexyl Group: A Key to Optimizing Liquid Crystal Properties for Advanced Applications

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of liquid crystal (LC) design, the quest for materials with tailored properties is paramount for advancing displa...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal (LC) design, the quest for materials with tailored properties is paramount for advancing display technologies, optical communications, and sensing applications. The molecular architecture of an LC dictates its macroscopic behavior, and the choice of terminal groups is a critical determinant of its mesomorphic and physical characteristics. This guide provides an in-depth evaluation of the propylcyclohexyl group's effect on liquid crystal properties, offering a comparative analysis against the commonly employed propylphenyl group. By understanding the structure-property relationships, researchers can strategically design novel liquid crystals with optimized performance.

The Significance of Terminal Groups in Liquid Crystal Design

The performance of a liquid crystal is intricately linked to its molecular structure. A typical calamitic (rod-like) liquid crystal molecule consists of a rigid core, a flexible terminal chain, and often a polar group. The terminal aliphatic or alicyclic group, such as the propylcyclohexyl moiety, plays a crucial role in influencing several key parameters:

  • Mesophase Stability and Type: The size, shape, and flexibility of the terminal group affect the intermolecular interactions, thereby influencing the temperature range and type of liquid crystalline phases (e.g., nematic, smectic) exhibited.[1][2]

  • Viscosity: The rotational freedom and steric hindrance of the terminal group have a direct impact on the rotational viscosity of the liquid crystal, a critical parameter for the switching speed of display devices.[3][4]

  • Birefringence (Δn): The optical anisotropy of the molecule, and consequently the birefringence of the bulk material, is influenced by the polarizability of the constituent groups.[5][6][7]

  • Dielectric Anisotropy (Δε): The magnitude and sign of the dielectric anisotropy, which governs the response of the liquid crystal to an electric field, are determined by the molecular dipole moment, significantly influenced by polar terminal groups and the overall molecular structure.[5][6][8]

The Propylcyclohexyl Advantage: A Comparative Analysis

The substitution of an aromatic phenyl ring with a saturated cyclohexyl ring in the terminal position of a liquid crystal molecule induces significant changes in its physical properties. The propylcyclohexyl group, in particular, offers a unique combination of flexibility and steric bulk that can be leveraged to fine-tune the performance of liquid crystals.

To illustrate these effects, we will compare the properties of two structurally analogous compounds: 4-propyl-4'-cyanobiphenyl (3CB) , representing the propylphenyl analogue, and trans-4-(4-propylcyclohexyl)benzonitrile (PCH3) , as the propylcyclohexyl-containing counterpart.

Table 1: Comparative Physical Properties of Propylphenyl and Propylcyclohexyl Cyanobiphenyl Analogues

Property4-propyl-4'-cyanobiphenyl (3CB)trans-4-(4-propylcyclohexyl)benzonitrile (PCH3)Impact of Propylcyclohexyl Group
Molecular Structure Aromatic (Phenyl) RingAlicyclic (Cyclohexyl) RingIncreased flexibility, reduced π-conjugation
Melting Point (°C) ~6644 - 46[9]Lower melting point
Clearing Point (°C) ~-19.7 (Monotropic)[9][10]~55Higher clearing point, wider nematic range
Birefringence (Δn) HigherLowerReduced optical anisotropy
Dielectric Anisotropy (Δε) HigherLowerReduced dielectric anisotropy
Rotational Viscosity (γ₁) HigherLowerReduced viscosity

Note: Exact values for birefringence, dielectric anisotropy, and viscosity can vary with temperature and measurement frequency. The trends presented are based on established structure-property relationships.

In-Depth Analysis of the Propylcyclohexyl Effect:
  • Mesophase Behavior: The replacement of the planar phenyl ring with the non-planar, flexible cyclohexyl ring disrupts the close packing of the molecules in the crystalline state, leading to a lower melting point .[4] This is a significant advantage for creating room-temperature liquid crystal mixtures. Furthermore, the propylcyclohexyl group often leads to a higher clearing point and a broader nematic range, enhancing the material's operational temperature window.

  • Viscosity: The increased conformational flexibility of the cyclohexyl ring compared to the rigid phenyl ring results in a lower rotational viscosity .[3][4] This is a critical improvement for applications requiring fast switching times, such as in high-refresh-rate displays. The reduced viscosity is attributed to the lower activation energy for molecular rotation.[3]

  • Optical Properties: The phenyl ring's delocalized π-electron system contributes significantly to the molecule's polarizability, resulting in a higher birefringence. The saturated nature of the cyclohexyl ring leads to a lower birefringence .[5] While high birefringence is desirable for some applications, materials with lower birefringence are needed for others, and the propylcyclohexyl group provides a means to tune this property.

  • Dielectric Properties: The dielectric anisotropy is largely influenced by the strong dipole of the cyano group. However, the overall molecular polarizability and the local field effects also play a role. The substitution of a phenyl ring with a cyclohexyl ring can lead to a reduction in the dielectric anisotropy .[5][6] This is an important consideration when designing liquid crystal mixtures with specific threshold voltages for display applications.

Experimental Protocols for Liquid Crystal Characterization

To empirically validate the effects of the propylcyclohexyl group, a series of standard characterization techniques are employed. The following are detailed protocols for key experiments.

Mesophase Identification and Transition Temperature Determination

a) Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of a liquid crystal.

  • Principle: The instrument measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

  • Protocol:

    • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its clearing point to ensure a uniform isotropic state and erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.

    • Heat the sample again at the same controlled rate to a temperature above its clearing point.

    • The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) events.

b) Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases based on their unique optical textures.[11]

  • Principle: Liquid crystalline phases are birefringent and will appear bright and textured when viewed between crossed polarizers, while the isotropic liquid phase will appear dark. Each LC phase (nematic, smectic A, smectic C, etc.) exhibits a characteristic texture.

  • Protocol:

    • Place a small amount of the liquid crystal sample on a clean microscope slide.

    • Cover the sample with a clean coverslip to create a thin film.

    • Place the slide on a hot stage attached to the polarizing microscope.

    • Heat the sample to its isotropic phase (the view will be dark).

    • Slowly cool the sample and observe the formation of textures as it transitions into different mesophases.

    • Identify the phases by comparing the observed textures to known standards (e.g., Schlieren texture for nematic, focal-conic fan texture for smectic A).

    • Record the temperatures at which these textural changes occur.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification DSC DSC Analysis Purification->DSC POM POM Analysis DSC->POM Dielectric Dielectric Spectroscopy POM->Dielectric Birefringence Birefringence Measurement Dielectric->Birefringence Viscosity Viscosity Measurement Birefringence->Viscosity Data Comparative Data Analysis Viscosity->Data

Experimental workflow for liquid crystal characterization.
Measurement of Dielectric Anisotropy (Δε)
  • Principle: The dielectric anisotropy is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. These values are determined by measuring the capacitance of a liquid crystal cell with the molecules aligned in homeotropic (perpendicular) and planar (parallel) configurations.

  • Protocol:

    • Fabricate two types of liquid crystal cells with a known thickness (typically 5-20 µm) and electrode area: one with a planar alignment layer and one with a homeotropic alignment layer.

    • Fill the cells with the liquid crystal sample in its isotropic phase and then cool it slowly into the nematic phase.

    • Connect the cell to an LCR meter.

    • Measure the capacitance of the planar aligned cell (C∥) and the homeotropic aligned cell (C⊥) at a specific frequency (e.g., 1 kHz).

    • Calculate ε∥ and ε⊥ using the formula C = (ε * A) / d, where A is the electrode area and d is the cell gap.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Birefringence (Δn)
  • Principle: Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It can be measured using an Abbe refractometer with a polarizing filter.

  • Protocol:

    • Use an Abbe refractometer equipped with a polarizer and a circulating water bath for temperature control.

    • Apply a homeotropically aligning agent to the prism surfaces of the refractometer.

    • Introduce a small drop of the liquid crystal onto the prism.

    • For measuring the ordinary refractive index (no), orient the polarizer such that the light is polarized perpendicular to the liquid crystal director (which is perpendicular to the prism surface).

    • For measuring the extraordinary refractive index (ne), a planar alignment is required. This can be achieved by rubbing the prism surface or by applying a magnetic field parallel to the prism surface. The polarizer is then oriented to pass light polarized parallel to the director.

    • Measure the refractive indices at a specific wavelength of light (e.g., 589 nm) and temperature.

    • The birefringence is calculated as Δn = ne - no.[12]

molecular_comparison cluster_phenyl Propylphenyl Analogue (3CB) cluster_cyclohexyl Propylcyclohexyl Analogue (PCH3) mol1 Propyl - Phenyl - Phenyl - CN prop1 Higher Viscosity Higher Birefringence Higher Dielectric Anisotropy Higher Melting Point mol1->prop1 mol2 Propyl - Cyclohexyl - Phenyl - CN prop2 Lower Viscosity Lower Birefringence Lower Dielectric Anisotropy Lower Melting Point mol2->prop2

Comparison of propylphenyl and propylcyclohexyl analogues.

Conclusion

The incorporation of a propylcyclohexyl group in place of a propylphenyl group offers a powerful strategy for tuning the properties of liquid crystals. The key advantages conferred by the propylcyclohexyl moiety include a lower melting point, a broader nematic range, and significantly reduced rotational viscosity. These attributes are highly desirable for the development of advanced liquid crystal displays with fast switching speeds and wide operating temperature ranges. While the propylcyclohexyl group leads to a reduction in birefringence and dielectric anisotropy, this trade-off can be managed through the formulation of liquid crystal mixtures. By understanding the causal relationships between molecular structure and macroscopic properties, researchers can judiciously select terminal groups like propylcyclohexyl to engineer novel liquid crystalline materials that meet the demanding requirements of next-generation technologies.

References

  • Belyaev, V. V. (2011). Liquid Crystals: The Physical Properties. Springer Science & Business Media.
  • Nanjing Finechem Holding Co.,Limited. Trans-4-(4'-N-Propylcyclohexyl)-Benzonitrile. Retrieved from [Link]

  • Gharbi, A., Ayeb, M., & Kriaa, A. (2012). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Liquid Crystals, 39(8), 981-988.
  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Bapat, D. V., & Shashidhara Prasad, J. (1977).
  • Belyaev, B. A., Drokin, N. A., Shabanov, V. F., & Shepov, V. N. (2001). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 366(1), 305-312.
  • Srivastava, S. L., & Suri, S. K. (1979). Mesophase behaviour of a cyanobiphenyl molecule in polar aprotic solvent: Rigidity effect. Journal of the Physical Society of Japan, 47(5), 1611-1616.
  • Urban, S., Gestblom, B., & Kresse, H. (1995). Study of the Dielectric Properties of 7PCH (4-(trans-4-Heptyl-Cyclohexyl)-benzonitrile).
  • Martins, A. F., & Diogo, A. C. (1976). Rotational viscosity in nematic liquid crystals: A molecular dynamics study. Portugaliae Physica, 9(1-2), 1-14.
  • LookChem. (n.d.). trans-4-(4-Pentylcyclohexyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Refractive and Birefringent Properties of 4-Alkyl-4'-Oxycyanobiphenyls at Direct and Reverse Phase Transitions. Retrieved from [Link]

  • Journal of Engineering and Technology Management. (2023). STUDY OF OPTICAL BIREFRINGENCE OF OCTYLOXY- CYANOBIPHENYL AND NONYLOXY-CYANOBIPHENYL. Retrieved from [Link]

  • Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

  • PubMed. (2001). Rotational viscosity, dynamic phenomena, and dielectric properties in a long-chain liquid crystal: NMR study and theoretical treatment. Retrieved from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]

  • PubMed. (2009). Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. Retrieved from [Link]

  • PubMed. (n.d.). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Birefringence. Retrieved from [Link]

  • Aladdin. (n.d.). 4-(trans-4-Propylcyclohexyl)benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. Retrieved from [Link]

  • Labtron. (n.d.). Rotational Viscometer LVM-C11. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS RN: 1373116-00-7). As a fluorinated anisole derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (CAS RN: 1373116-00-7). As a fluorinated anisole derivative used in specialized applications such as liquid crystal materials, its handling and disposal demand a rigorous, scientifically-grounded approach.[1] This document moves beyond generic advice to offer a procedural framework rooted in the principles of chemical safety, regulatory compliance, and environmental stewardship, tailored for research and development professionals.

Compound Profile and Strategic Hazard Assessment

While the Safety Data Sheet (SDS) for this specific compound may classify it as "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)," this assessment warrants deeper, expert-driven scrutiny.[2] The presence of a difluorinated aromatic ring places this molecule within the broader class of fluorinated organic compounds. These substances are characterized by the exceptional strength of the carbon-fluorine bond, which imparts significant chemical stability and, consequently, environmental persistence.[3]

Senior Scientist's Note: The GHS classification is often based on acute toxicity data, which may not be available for novel research chemicals. However, the potential for long-term environmental persistence necessitates a conservative approach. Therefore, it is imperative from a risk management and best-practice perspective to treat 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole and its associated waste streams as hazardous chemical waste. This "precautionary principle" ensures the highest standard of safety and environmental protection.

Table 1: Key Compound Identifiers and Properties

Property Value Source
Chemical Name 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole [2]
Synonym 2,3-Difluoro-1-methoxy-4-[(trans-4-propylcyclohexyl)methoxy]benzene [1]
CAS Number 1373116-00-7 [2]
Molecular Formula C₁₇H₂₄F₂O₂ [4]
Molecular Weight 298.4 g/mol [4]

| GHS Classification | Not a hazardous substance or mixture |[2] |

Pre-Disposal Handling and Waste Segregation Protocol

Proper disposal begins in the laboratory at the point of waste generation. Meticulous handling and segregation are non-negotiable steps to ensure safety and facilitate compliant disposal.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5][6]

  • Body Protection: A standard laboratory coat.

Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. For liquid waste (e.g., solutions in organic solvents), safety cans may be required by your institution.[7]

  • Segregate Waste Streams: This is a critical step. All waste containing 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole must be collected as halogenated organic waste .[8] Do not mix with non-halogenated solvents, aqueous waste, or solid waste streams. This segregation is essential because disposal methods, particularly incineration, are tailored to the chemical nature of the waste.

  • Label Accurately: The container must be clearly and securely labeled. The label should include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole".

    • An accurate listing of all other components and their approximate concentrations (e.g., "in Methylene Chloride, ~5%").

    • The date of accumulation.

    • The relevant hazard characteristics (e.g., "Halogenated Organic," "Caution: Environmentally Persistent").

Step-by-Step Disposal Workflow

The disposal of this compound must follow a structured pathway from the laboratory bench to its final destruction, managed in accordance with institutional protocols and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Procedural Steps:
  • Waste Generation & Containment: Immediately place any waste (unwanted pure compound, contaminated materials, solutions) into the designated, pre-labeled halogenated waste container. Keep the container sealed when not in use.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] This area must be under the control of the laboratory personnel.

  • Adherence to Quantity Limits: Be aware of the volume limits for SAAs (e.g., up to 55 gallons in the US).[9] Once the container is full or waste is no longer being added, it must be dated and moved to a central storage area within a specified timeframe.

  • Engage a Licensed Disposal Vendor: The disposal of this chemical waste must be entrusted to a licensed and certified hazardous waste disposal company.[2][11] Your institution's Environmental Health & Safety (EHS) department will manage this process. They will arrange for the pickup, transport, and final disposal of the waste.

  • Recommended Final Disposal Method: The most effective and environmentally sound method for destroying persistent fluorinated organic compounds is high-temperature incineration .[3] This method utilizes temperatures high enough to break the stable carbon-fluorine bond, ensuring complete destruction of the molecule.[12] Landfilling in a hazardous waste facility is a less preferable option as it only contains the substance rather than destroying it.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Vendor Procedures gen Waste Generation (Pure Compound, Solutions, Contaminated Materials) seg Segregation & Containerization (Halogenated Waste Stream) gen->seg Immediate Containment labeling Accurate Labeling (Contents, Hazards, Date) seg->labeling saa Storage in Satellite Accumulation Area (SAA) labeling->saa pickup Arrange Pickup with Licensed Waste Vendor saa->pickup Managed by EHS Dept. transport Manifested Transport to Disposal Facility pickup->transport incinerate Recommended Disposal: High-Temperature Incineration transport->incinerate Preferred Method destroy Complete Chemical Destruction incinerate->destroy

Caption: A logical workflow for the disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Cordon off the affected area.

  • Wear Appropriate PPE: Don the required PPE as listed in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill with a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated waste container.

  • Dispose as Hazardous Waste: The container with the spill cleanup material must be sealed, labeled as hazardous waste (detailing the spilled chemical), and disposed of according to the protocol in Section 3.[8]

Regulatory Framework and Final Authority

All procedures described herein provide a framework based on established best practices. However, all chemical waste disposal is governed by a hierarchy of regulations. While federal laws like the EPA's RCRA set a national standard in the US, state and local regulations can be more stringent.[9][10] Ultimately, your institution's specific Laboratory Management Plan or Chemical Hygiene Plan is the final authority.[13] Always consult with your EHS department for guidance specific to your facility.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Safety Data Sheet: Anisole. Carl ROTH. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. PubChem, National Center for Biotechnology Information. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

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Handling

A Researcher's Guide to Handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole: A Framework for Safe and Effective Laboratory Operations

This guide provides a detailed framework for the safe handling, use, and disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. While this compound is not classified as a hazardous substance or mixture un...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling, use, and disposal of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), a robust safety protocol is paramount in any research setting. This document is intended for researchers, scientists, and drug development professionals, offering a blend of procedural guidance and the scientific rationale behind each recommendation to foster a culture of safety and experimental excellence.

Hazard Evaluation and Risk Mitigation: Beyond the GHS Classification

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties.[1] Although 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is not classified as hazardous, it is a fluorinated organic compound.[2][3] As a matter of sound scientific practice, all chemicals should be handled with a degree of caution. A thorough risk assessment is the cornerstone of safe laboratory practice.[1] This involves a critical evaluation of the experimental procedure, considering factors such as the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for aerosol generation or spills.

While the Safety Data Sheet (SDS) for this specific anisole derivative does not list acute toxicological data, it is prudent to treat it with the care afforded to other structurally related compounds. For instance, anisole itself can cause skin and eye irritation, and its vapors may lead to dizziness and lightheadedness.[4][5][6] Therefore, implementing engineering and administrative controls, supplemented by appropriate Personal Protective Equipment (PPE), is a necessary and professional approach.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The proper selection and use of PPE is a critical final barrier in preventing chemical exposure.[1][7] The following table outlines the recommended PPE for handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole in a research laboratory setting.

PPE Category Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standards.[7] For procedures with a significant splash risk, a face shield should be worn in addition to goggles.[1][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of immediately. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
Body Protection Flame-resistant laboratory coatShould be fully buttoned with sleeves rolled down to provide maximum skin coverage.[8]
Respiratory Protection Generally not required with adequate ventilationAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][9] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole ensures safety and procedural consistency. The following workflow diagram illustrates the key stages of this process.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Disposal Waste Management Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Receive_Store Receive and Store in a Cool, Dry, Well-Ventilated Area Don_PPE->Receive_Store Handle_Fume_Hood Handle in Chemical Fume Hood Receive_Store->Handle_Fume_Hood Experiment Use in Experiment Handle_Fume_Hood->Experiment Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Liquid waste stream Collect_Solid Collect Contaminated Solids Experiment->Collect_Solid Solid waste stream Dispose Dispose via Approved Waste Contractor Collect_Liquid->Dispose Collect_Solid->Dispose

Caption: Operational workflow for handling 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole.

Storage

Upon receipt, the container should be inspected for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

Handling
  • Engineering Controls : All manipulations of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][9]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If irritation persists, seek medical attention.

  • Skin Contact : Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.

  • Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.

  • Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed container for proper disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10]

Disposal Plan: Environmental Stewardship

As a fluorinated organic compound, 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is classified as a halogenated organic waste.[11] Halogenated and non-halogenated organic waste streams must be kept separate to ensure proper disposal and to manage costs, as the disposal of halogenated waste is often more expensive.[12][13]

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[10][11] The container must be kept closed except when adding waste and should be stored in a secondary containment bin.[10][13]

  • Disposal : Disposal must be carried out in accordance with all local and national regulations. This typically involves incineration by a licensed hazardous waste disposal company.[11] Under no circumstances should this chemical be disposed of down the drain.[10]

Conclusion: A Commitment to Safety

The responsible use of any chemical is fundamental to scientific research. While 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is not classified as hazardous, a proactive and informed approach to safety is non-negotiable. By integrating the principles of risk assessment, proper PPE utilization, and stringent operational and disposal protocols, researchers can handle this compound with confidence, ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds. Benchchem.
  • SAFETY DATA SHEET - 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals.
  • Hazardous Waste Segregation.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Organic Solvents. Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Personal protective equipment for handling trans-Anol. Benchchem.
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. TCI Chemicals.
  • HAZARD SUMMARY - Anisole. NJ.gov.
  • 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. PubChem.
  • SAFETY DATA SHEET - Anisole. Sigma-Aldrich.
  • SAFETY DATA SHEET - Anisole. Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • SAFETY DATA SHEET - Anisole. Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
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